molecular formula C29H32FNO4 B15586318 tert-Buthyl Pitavastatin

tert-Buthyl Pitavastatin

货号: B15586318
分子量: 477.6 g/mol
InChI 键: RCARMBIYAHBUHR-FGZHOGPDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Buthyl Pitavastatin is a useful research compound. Its molecular formula is C29H32FNO4 and its molecular weight is 477.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C29H32FNO4

分子量

477.6 g/mol

IUPAC 名称

tert-butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3/t21-,22-/m1/s1

InChI 键

RCARMBIYAHBUHR-FGZHOGPDSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of Tert-Butyl Pitavastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl Pitavastatin (B1663618) is the tert-butyl ester prodrug of pitavastatin, a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase.[1][2] Like other members of the statin class, its primary therapeutic action is the reduction of cholesterol biosynthesis, making it a cornerstone in the management of hypercholesterolemia.[3][4] In the in vitro environment, tert-butyl pitavastatin is rapidly hydrolyzed to its active open-acid form, pitavastatin, which is the molecule responsible for the observed biological effects. This guide delineates the core in vitro mechanism of action of pitavastatin, focusing on its primary target inhibition, downstream cellular effects, and associated signaling pathways.

Primary Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase

The principal mechanism of action for pitavastatin is the direct, competitive inhibition of HMG-CoA reductase.[1][4] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), which is the early, rate-limiting step in the cholesterol biosynthesis pathway.[5][6] By binding to the active site of HMG-CoA reductase with high affinity, pitavastatin effectively blocks the production of mevalonate and all subsequent downstream products, including cholesterol.[7] In vitro studies have demonstrated that pitavastatin exhibits a particularly high affinity for HMG-CoA reductase, surpassing that of the natural substrate by a thousandfold.[5][7]

Quantitative Analysis of HMG-CoA Reductase Inhibition

The potency of pitavastatin has been quantified and compared to other statins in various in vitro assays. These studies consistently highlight its high inhibitory activity.

Parameter Drug Value/Comparison Source
Binding Affinity Pitavastatin vs. Simvastatin1.6-fold higher affinity for HMG-CoA reductase[5]
Binding Affinity Pitavastatin vs. Pravastatin3.5-fold higher affinity for HMG-CoA reductase[5]
IC50 (T-Cell Proliferation) Pitavastatin3.6 nM[8]
Cholesterol Biosynthesis Pathway

The following diagram illustrates the central role of HMG-CoA reductase in the cholesterol synthesis pathway and the inhibitory action of pitavastatin.

G cluster_pathway Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Isoprenoids Isoprenoid Precursors (FPP, GGPP) Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol Pitavastatin Pitavastatin HMGCR HMG-CoA Reductase Pitavastatin->HMGCR Competitive Inhibition HMGCR->HMG_CoA:e HMGCR->Mevalonate:w

Figure 1: Inhibition of HMG-CoA Reductase by Pitavastatin.
Experimental Protocol: HMG-CoA Reductase Activity Assay

This protocol describes a typical in vitro assay to measure the inhibitory effect of pitavastatin on HMG-CoA reductase activity.

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT.

    • Enzyme Solution: Purified, recombinant human HMG-CoA reductase diluted in assay buffer.

    • Substrate Solution: HMG-CoA and NADPH solution in assay buffer.

    • Inhibitor Solution: Pitavastatin dissolved in a suitable solvent (e.g., DMSO) and serially diluted to desired concentrations.

  • Assay Procedure:

    • Pipette 10 µL of the pitavastatin dilutions (or vehicle control) into wells of a 96-well microplate.

    • Add 70 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the substrate solution (HMG-CoA and NADPH).

    • Immediately measure the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm over a period of 10-20 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of pitavastatin.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the pitavastatin concentration and fit the data to a dose-response curve to determine the IC50 value.

Pleiotropic (Cholesterol-Independent) In Vitro Mechanisms

Beyond its primary role in lipid lowering, pitavastatin exhibits a range of "pleiotropic" effects in vitro that are independent of cholesterol reduction but are consequences of mevalonate pathway inhibition. These effects contribute to its broader vasculoprotective and anti-proliferative properties.[1][9]

Improvement of Endothelial Function

Pitavastatin has been shown to enhance endothelial function by increasing the production of nitric oxide (NO), a key signaling molecule in vasodilation.[10] This is achieved through the post-transcriptional activation of endothelial nitric oxide synthase (eNOS). The inhibition of the mevalonate pathway reduces the synthesis of isoprenoid intermediates like geranylgeranyl pyrophosphate (GGPP).[10][11] Reduced GGPP levels lead to decreased activity of small GTPases like RhoA, which in turn activates the PI3K/Akt signaling pathway, leading to the phosphorylation and activation of eNOS at Ser-1177.[10][11]

G Pitavastatin Pitavastatin HMGCR HMG-CoA Reductase Pitavastatin->HMGCR Mevalonate Mevalonate HMGCR->Mevalonate Blocks Synthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Mevalonate->GGPP RhoA RhoA Activation GGPP->RhoA Required for Membrane Localization & Activation PI3K_Akt PI3K/Akt Pathway RhoA->PI3K_Akt RhoA inhibits PI3K/Akt eNOS eNOS Phosphorylation (Ser-1177) PI3K_Akt->eNOS Activates NO Nitric Oxide (NO) Production eNOS->NO Catalyzes

Figure 2: Pitavastatin-mediated activation of eNOS signaling.
Anti-Proliferative and Pro-Apoptotic Effects

In vitro studies have revealed that pitavastatin can inhibit cell growth and induce apoptosis in various cell types, including cancer cells and activated T-cells.[2][8]

  • Liver Cancer Cells: In Huh-7 and SMMC7721 liver cancer cells, pitavastatin inhibited growth and colony formation in a dose- and time-dependent manner.[2] This was associated with cell cycle arrest at the G0/G1 phase and an increase in the sub-G1 cell population, indicative of apoptosis.[2] Mechanistically, this was linked to the cleavage and activation of caspase-9 and caspase-3.[2]

  • T-Cells: Pitavastatin was found to be a highly potent inhibitor of human T-cell proliferation, with an IC50 of just 3.6 nM.[8] It induces apoptosis in these cells, with the highest activity of caspase-3/7 observed at a concentration of 100 nM.[8]

Cell Type Effect Effective Concentration Mechanism Source
Human Liver Cancer (Huh-7) Growth InhibitionDose-dependentG0/G1 cell cycle arrest[2]
Human Liver Cancer (Huh-7) Apoptosis InductionDose-dependentCaspase-9 and -3 cleavage[2]
Human T-Cells Proliferation InhibitionIC50 = 3.6 nM-[8]
Human T-Cells Apoptosis InductionPeak at 100 nMCaspase-3/7 activation[8]
Experimental Workflow: In Vitro Cytotoxicity and Apoptosis Assay

The following diagram outlines a typical workflow for assessing the anti-proliferative and pro-apoptotic effects of tert-butyl pitavastatin on a cancer cell line.

G cluster_prep Cell Preparation & Treatment cluster_assays Parallel Assays cluster_analysis Data Analysis Seed 1. Seed Cells (e.g., Huh-7 in 96-well plates) Adhere 2. Allow Adherence (24 hours) Seed->Adhere Treat 3. Treat with Tert-Butyl Pitavastatin (0.01 µM to 100 µM + Vehicle Control) Adhere->Treat Incubate 4. Incubate (e.g., 48 hours) Treat->Incubate Viability 5a. Cell Viability Assay (e.g., MTT Assay) Incubate->Viability Apoptosis 5b. Apoptosis/Cell Cycle Assay (e.g., PI Staining & Flow Cytometry) Incubate->Apoptosis IC50 6a. Calculate IC50 Value Viability->IC50 PercentApoptosis 6b. Quantify Sub-G1 Population (% Apoptosis) Apoptosis->PercentApoptosis

Figure 3: Experimental workflow for in vitro cytotoxicity studies.
Experimental Protocol: Cell Viability and Apoptosis Analysis

  • Cell Culture and Treatment:

    • Culture human liver cancer cells (e.g., Huh-7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Seed cells into 96-well plates (for viability) or 6-well plates (for apoptosis) and allow them to attach overnight.

    • Treat cells with increasing concentrations of tert-butyl pitavastatin (hydrolyzed in situ to pitavastatin) or a vehicle control (DMSO) for 48 hours.

  • Cell Viability (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.

  • Apoptosis Analysis (Flow Cytometry):

    • Harvest cells from 6-well plates by trypsinization and wash with cold PBS.

    • Fix the cells in 70% ethanol (B145695) overnight at -20°C.

    • Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer. The percentage of apoptotic cells is quantified by measuring the sub-G1 peak.

Conclusion

The in vitro mechanism of action of tert-butyl pitavastatin, through its active metabolite pitavastatin, is multifaceted. Its core function is the potent and competitive inhibition of HMG-CoA reductase, which directly curtails the cholesterol biosynthesis pathway. This primary action is complemented by significant pleiotropic effects, including the enhancement of endothelial function via the PI3K/Akt/eNOS pathway and the induction of cell cycle arrest and apoptosis in various cell types. These well-documented in vitro properties provide a strong mechanistic basis for its therapeutic efficacy in dyslipidemia and its potential applications in other pathological conditions.

References

The Stereochemical Landscape of tert-Butyl Pitavastatin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereochemistry of tert-Butyl Pitavastatin, an important intermediate in the synthesis of Pitavastatin. The precise control of stereoisomers is critical for the therapeutic efficacy and safety of the final active pharmaceutical ingredient. This document delves into the chiral centers, stereoisomers, methods of stereoselective synthesis, and analytical techniques for stereochemical characterization.

Introduction to the Stereochemistry of tert-Butyl Pitavastatin

Tert-Butyl Pitavastatin, chemically named tert-butyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate, is a key precursor to Pitavastatin, a potent inhibitor of HMG-CoA reductase used for the treatment of hyperlipidemia.[1] The molecule possesses a complex stereochemical architecture, featuring two chiral centers and a carbon-carbon double bond, giving rise to multiple stereoisomers. The biological activity of Pitavastatin resides almost exclusively in the (3R, 5S) enantiomer, making stereocontrol a paramount concern in its synthesis.[2]

The core stereochemical features of tert-Butyl Pitavastatin are:

  • Two Chiral Centers: Located at the C3 and C5 positions of the hept-6-enoate side chain. The therapeutically active isomer possesses the (3R, 5S) configuration, which corresponds to a syn-diol arrangement.

  • One Geometric Isomer: The double bond at the C6 position exists as the (E)-isomer in the active drug. The (Z)-isomer is considered an impurity.[3]

Consequently, four possible stereoisomers of the dihydroxyheptenoate side chain can exist: (3R,5S), (3S,5R), (3R,5R), and (3S,5S).

Stereoisomers of tert-Butyl Pitavastatin

The four principal stereoisomers of the tert-Butyl Pitavastatin side chain are outlined in the table below. The (3R,5S) isomer is the desired product, while the others are considered process-related impurities that must be carefully monitored and controlled during synthesis and purification.

Stereoisomer NameConfigurationCommon Impurity Designation
tert-Butyl (3R,5S,6E)-...3R, 5S (syn)Desired Isomer
tert-Butyl (3S,5R,6E)-...3S, 5R (syn)P1 (Enantiomer of desired)
tert-Butyl (3R,5R,6E)-...3R, 5R (anti)P2 (Diastereomer)
tert-Butyl (3S,5S,6E)-...3S, 5S (anti)P3 (Diastereomer)

Stereoselective Synthesis Strategies

The synthesis of tert-Butyl Pitavastatin with high stereochemical purity is a significant challenge. Various strategies have been developed to control the formation of the desired (3R, 5S) syn-diol and the (E)-alkene. These approaches often involve the asymmetric synthesis of a chiral side-chain precursor which is then coupled with the quinoline (B57606) core.

Asymmetric Synthesis of the Chiral Side-Chain

A critical step is the creation of the chiral 1,3-diol moiety. One prominent method is the diastereoselective reduction of a β-keto ester intermediate.

Experimental Protocol: Diastereoselective Reduction of a β-Keto Ester

A representative protocol for the diastereoselective reduction to form a syn-1,3-diol is as follows:

  • Preparation of the β-keto ester: The synthesis often starts from a simpler chiral precursor, such as (S)-epichlorohydrin, which is converted in several steps to a δ-hydroxy-β-keto ester.

  • Chelation-controlled reduction: The β-keto ester is dissolved in a suitable solvent system, typically a mixture of tetrahydrofuran (B95107) (THF) and methanol.

  • Addition of a chelating agent: Anhydrous cerium(III) chloride (CeCl₃) is added to the solution at a low temperature (e.g., -50 to -55 °C) to form a chelate with the hydroxyl and keto groups, which directs the hydride attack.

  • Hydride reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is added portion-wise while maintaining a very low temperature (e.g., -70 to -90 °C). The chelation favors the formation of the syn-diol.

  • Work-up and isolation: The reaction is quenched, and the product is extracted with an organic solvent. The resulting diol can then be purified.

This method can achieve high diastereoselectivity, often exceeding a 19:1 ratio of syn to anti diols.

Control of Geometric Isomerism

The formation of the (E)-double bond is typically achieved through olefination reactions, such as the Wittig reaction or the Julia-Kocienski olefination. The Julia-Kocienski olefination has been reported to provide very high (E)-selectivity, with E/Z ratios of up to 300:1.[4]

Quantitative Data on Stereoselective Synthesis

Synthetic MethodKey ReactionStereochemical OutcomeReference
Bismuth-catalyzed hemiacetal/oxa-Michael additionDiastereoselective formation of syn-1,3-diol precursorExcellent stereocontrol[5]
Julia-Kocienski OlefinationFormation of (E)-double bondE/Z ratio up to 300:1[4]
Asymmetric Aldol Reaction followed by anti-selective reductionSynthesis of anti-diol isomersHigh diastereoselectivity[5]
Diastereoselective Carboxylation/BromocyclizationAsymmetric synthesis of syn-1,3-diol derivatives>19:1 dr, >99% ee[5]

Analytical Methods for Stereochemical Characterization

The separation and quantification of the different stereoisomers of tert-Butyl Pitavastatin are crucial for quality control. High-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE) are the primary analytical techniques employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: Chiral HPLC Separation of Pitavastatin Stereoisomers

  • Chromatographic System: Agilent 1100 series HPLC system or equivalent.

  • Column: CHIRALPAK-AD (250 mm x 4.6 mm).

  • Mobile Phase: n-hexane:ethanol (containing 1.0% trifluoroacetic acid) (92:8 v/v).

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 25 mg of the sample in 50 mL of 1,2-dimethoxyethane.

This method allows for the effective separation of the four main stereoisomers of Pitavastatin.

Capillary Zone Electrophoresis (CZE)

CZE offers a rapid and efficient alternative for chiral separation.

Experimental Protocol: Chiral CZE Separation of Pitavastatin Enantiomers

  • Capillary: 53 cm (45 cm effective length) x 50 µm internal diameter.

  • Running Buffer: 80 mmol/L Tris-HCl, pH 3.20, containing 50 mmol/L hydroxypropyl-β-cyclodextrin (HP-β-CD) and 5 mmol/L sodium dodecyl sulfate (B86663) (SDS).

  • Applied Voltage: 18 kV.

  • Column Temperature: 23 °C.

  • Injection: 2 seconds at a height of 17 cm.

This method has been shown to provide good resolution for the separation of Pitavastatin enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data for Z-Isomeric Pitavastatin Analogues

Carbon AtomChemical Shift (ppm) - Lactone (P-2)Chemical Shift (ppm) - Calcium Salt (P-3)
C-1169.8181.8
C-363.069.0
C-435.944.9
C-573.468.7
C-6133.4137.3 (br s)
C-7129.7127.7

Data obtained from Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues.[3]

Biological Activity of Stereoisomers

The pharmacological activity of Pitavastatin is highly stereospecific. The (3R,5S) enantiomer is a potent inhibitor of HMG-CoA reductase.

Inhibition of HMG-CoA Reductase by Pitavastatin Stereoisomers

StereoisomerBiological ActivityKi Value
(3R,5S)-PitavastatinPotent Inhibitor1.7 nM
Other StereoisomersSignificantly lower or no inhibitory activityData not widely available

The high stereoselectivity of the biological target necessitates the production of tert-Butyl Pitavastatin as a single, pure enantiomer.

Visualizing Stereochemical Relationships and Workflows

Stereoisomers of the Dihydroxy Heptenoate Side Chain

stereoisomers cluster_syn syn-Diols cluster_anti anti-Diols 3R,5S (3R,5S) Desired Enantiomer 3S,5R (3S,5R) Enantiomer 3R,5S->3S,5R Enantiomers 3R,5R (3R,5R) Diastereomer 3R,5S->3R,5R Diastereomers 3S,5S (3S,5S) Diastereomer 3R,5S->3S,5S Diastereomers 3S,5R->3R,5R Diastereomers 3S,5R->3S,5S Diastereomers 3R,5R->3S,5S Enantiomers

Caption: Relationship between the stereoisomers of the dihydroxy heptenoate side chain.

Workflow for Stereoselective Synthesis of the Side Chain

synthesis_workflow start Chiral Starting Material (e.g., (S)-epichlorohydrin) ketoester β-Keto Ester Intermediate start->ketoester chelation Chelation with CeCl₃ ketoester->chelation reduction Diastereoselective Reduction (NaBH₄, low temp.) chelation->reduction syn_diol syn-(3R,5S)-Diol Precursor reduction->syn_diol end Chiral Side Chain for Coupling syn_diol->end

Caption: Key steps in the stereoselective synthesis of the chiral side chain.

Analytical Workflow for Stereochemical Purity

analytical_workflow sample tert-Butyl Pitavastatin Sample hplc Chiral HPLC Analysis (CHIRALPAK-AD) sample->hplc cze Chiral CZE Analysis (HP-β-CD) sample->cze separation Separation of Stereoisomers hplc->separation cze->separation quantification Quantification of Stereoisomeric Purity (ee% and dr) separation->quantification

Caption: Analytical workflow for determining the stereochemical purity of tert-Butyl Pitavastatin.

Conclusion

The stereochemistry of tert-Butyl Pitavastatin is a critical aspect of its synthesis and plays a decisive role in the efficacy of the final drug product, Pitavastatin. A thorough understanding of the different stereoisomers, the application of robust stereoselective synthetic methods, and the use of precise analytical techniques for stereochemical characterization are all essential for the development of a safe and effective therapeutic agent. This guide has provided a detailed overview of these key areas to support the work of researchers and professionals in the field of drug development.

References

A Technical Guide to the Role of tert-Butyl Pitavastatin in HMG-CoA Reductase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of HMG-CoA Reductase Inhibition

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is a critical rate-limiting enzyme in the mevalonate (B85504) pathway, the metabolic cascade responsible for cholesterol biosynthesis.[1][2][3] Its inhibition is a cornerstone of modern lipid-lowering therapy, aimed at reducing the risk of cardiovascular diseases associated with hypercholesterolemia.[4][5] Statins are a class of drugs that act as competitive inhibitors of HMG-CoA reductase, effectively lowering plasma concentrations of total cholesterol and low-density lipoprotein (LDL) cholesterol.[1][6]

Pitavastatin (B1663618) is a potent, fully synthetic statin known for its strong inhibitory effect on HMG-CoA reductase and its favorable safety profile, being only minimally metabolized by the cytochrome P450 system.[5][7] This guide focuses on the role of tert-Butyl Pitavastatin , a key chemical intermediate in the synthesis of the active pitavastatin drug.[8] While inhibition studies are conducted on the active acid form, understanding the role of its tert-butyl ester precursor is essential for drug development and synthesis professionals.

Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase

Pitavastatin, the active form derived from its tert-butyl ester, functions by competitively inhibiting the HMG-CoA reductase enzyme.[2][4] The structure of statins includes a dihydroxy heptanoic acid side chain that mimics the natural substrate, HMG-CoA.[1] This structural similarity allows pitavastatin to bind to the active site of the enzyme with an affinity that is over a thousand times greater than that of the endogenous substrate.[1][9] This high-affinity binding effectively blocks the conversion of HMG-CoA to mevalonate, a crucial early step in cholesterol production.[2][4]

The primary site of action for pitavastatin is the liver.[4] By reducing hepatic cholesterol synthesis, it stimulates the upregulation of LDL receptors on the surface of liver cells.[4][10] This, in turn, enhances the clearance of LDL and other non-HDL particles from the bloodstream, leading to a significant reduction in circulating cholesterol levels.[1][4]

Cholesterol_Pathway cluster_pathway Cholesterol Biosynthesis Pathway ACoA Acetyl-CoA HMG_CoA HMG-CoA ACoA->HMG_CoA Mev Mevalonate HMG_CoA->Mev HMG-CoA Reductase Intermediates Multiple Steps Mev->Intermediates Cholesterol Cholesterol Intermediates->Cholesterol Pitavastatin Pitavastatin Pitavastatin->Mev

Figure 1: Inhibition of the Mevalonate Pathway by Pitavastatin.

The Role of tert-Butyl Pitavastatin in Synthesis

Tert-Butyl Pitavastatin is a crucial intermediate in the chemical synthesis of pitavastatin.[8][11] The tert-butyl ester group serves as a protecting group for the carboxylic acid moiety of the molecule during the synthesis process. This strategy prevents the carboxylic acid from participating in unwanted side reactions, allowing for higher yields and purity of the final product. The final step in the synthesis involves the hydrolysis of the tert-butyl ester to yield the active pitavastatin carboxylic acid, which is then typically converted to a pharmaceutically acceptable salt, such as pitavastatin calcium.[8][12] The use of ester groups as prodrugs or synthetic intermediates is a common strategy in pharmaceutical chemistry to improve compound stability, solubility, or to facilitate synthesis.[13][14]

Prodrug_Conversion tertButyl tert-Butyl Pitavastatin (Synthetic Intermediate) Hydrolysis Hydrolysis tertButyl->Hydrolysis Pitavastatin Pitavastatin (Active Drug) Hydrolysis->Pitavastatin

Figure 2: Conversion of tert-Butyl Pitavastatin to its active form.

Quantitative Analysis of HMG-CoA Reductase Inhibition

The potency of statins is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Pitavastatin demonstrates potent inhibition of HMG-CoA reductase with low nanomolar IC50 values.[10][15]

StatinIC50 Value (nM)Cell/System UsedReference(s)
Pitavastatin 6.8 Rat liver microsomes[10][15]
Pitavastatin 5.8 Cholesterol synthesis in HepG2 cells[10][15]
Simvastatin16.3 (2.4x less potent)Rat liver microsomes[10][15]
Pravastatin46.2 (6.8x less potent)Rat liver microsomes[10][15]
Atorvastatin33.1 (5.7x less potent)Cholesterol synthesis in HepG2 cells[15]
Pravastatin70.25Recombinant human HMG-CoA reductase[16]

Note: Potency comparisons are relative to Pitavastatin as presented in the cited sources.

Experimental Protocol: In Vitro HMG-CoA Reductase Activity Assay

The inhibitory potential of compounds like pitavastatin is determined using in vitro enzyme activity assays. A common method is a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase.[3][17]

Objective: To determine the IC50 value of a test compound (e.g., Pitavastatin) against HMG-CoA reductase.

Materials:

  • HMG-CoA Reductase Assay Kit (e.g., from Sigma-Aldrich)[16][17]

  • Recombinant human HMG-CoA reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., phosphate (B84403) buffer)

  • Test inhibitor (Pitavastatin) and positive control (e.g., Pravastatin)[16]

  • 96-well clear flat-bottom plate

  • Multi-well spectrophotometer (plate reader)

Methodology:

  • Reagent Preparation:

    • Reconstitute the HMG-CoA reductase enzyme, HMG-CoA substrate, and NADPH in the assay buffer to their working concentrations as per the manufacturer's protocol.[3] Keep reagents on ice.

    • Prepare a serial dilution of the test inhibitor (Pitavastatin) and the positive control (Pravastatin) in the assay buffer. A solvent control well should also be prepared.[3]

  • Assay Reaction:

    • In a 96-well plate, add the following to each well in the specified order:

      • Assay Buffer

      • Test inhibitor solution (or solvent for control wells)

      • HMG-CoA Reductase enzyme solution

    • Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the HMG-CoA substrate and NADPH solution to all wells.[17]

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm (OD 340) in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes. The absorbance will decrease over time as NADPH is consumed.[3]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔOD/min).

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[17][18]

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis A Prepare Reagents: - Enzyme (HMGR) - Substrate (HMG-CoA) - Cofactor (NADPH) C Add Buffer, Inhibitor, and Enzyme to 96-well plate A->C B Prepare serial dilutions of Inhibitor (Pitavastatin) B->C D Pre-incubate at 37°C C->D E Initiate reaction by adding Substrate and NADPH D->E F Measure OD 340nm decrease (Kinetic Reading) E->F G Calculate reaction rates (ΔOD/min) F->G H Calculate % Inhibition for each concentration G->H I Plot Dose-Response Curve and determine IC50 H->I Downstream_Effects Inhibition Pitavastatin inhibits HMG-CoA Reductase Mev ↓ Mevalonate Inhibition->Mev Chol ↓ Hepatic Cholesterol Synthesis Mev->Chol Iso ↓ Isoprenoid Synthesis (FPP, GGPP) Mev->Iso LDLR ↑ Upregulation of LDL Receptors Chol->LDLR Prenyl ↓ Protein Prenylation (e.g., Rho, Ras) Iso->Prenyl Clearance ↑ LDL Clearance from Blood LDLR->Clearance Pleiotropic Pleiotropic Effects: - Anti-inflammatory - Improved Endothelial Function - Immunomodulation Prenyl->Pleiotropic

References

The Crystallization and Characterization of tert-Butyl Pitavastatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallization process and subsequent characterization of tert-Butyl Pitavastatin (B1663618), a key intermediate in the synthesis of the cholesterol-lowering drug, Pitavastatin. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the development and manufacturing of this active pharmaceutical ingredient.

Introduction

tert-Butyl Pitavastatin, chemically known as tert-butyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate, is a crucial precursor in the production of Pitavastatin. The physical properties of this intermediate, particularly its crystalline form, play a significant role in the purity, stability, and overall quality of the final drug product. Understanding and controlling the crystallization process is therefore of paramount importance in pharmaceutical manufacturing. This guide details the known crystallization methodologies and the analytical techniques used for the comprehensive characterization of solid-state tert-Butyl Pitavastatin.

Crystallization Processes for tert-Butyl Pitavastatin

The isolation of tert-Butyl Pitavastatin as a crystalline solid is a critical step to ensure high purity and facilitate handling during the manufacturing of Pitavastatin. Various methods, primarily employing anti-solvent crystallization, have been reported.

Experimental Protocols

Protocol 1: Anti-Solvent Crystallization using Hexane (B92381)

This protocol describes the crystallization of tert-Butyl Pitavastatin from a solution of ethyl acetate (B1210297) by the addition of hexane as an anti-solvent.

  • Dissolution: Dissolve the crude tert-Butyl Pitavastatin residue in ethyl acetate (1.5 L for a 1.22 kg batch).

  • Anti-Solvent Addition: Slowly add hexane (9 L for the same batch size) to the ethyl acetate solution.

  • Cooling and Precipitation: Cool the mixture to approximately 10 °C.

  • Stirring: Maintain continuous stirring for a period of 2 hours to facilitate complete precipitation.

  • Isolation: Collect the resulting precipitate by filtration under reduced pressure.

  • Drying: Dry the isolated solid under reduced pressure at a temperature of about 50 °C to yield white crystals of tert-Butyl Pitavastatin.

Protocol 2: Crystallization from a Mixed Solvent System

This method involves the reaction to form tert-Butyl Pitavastatin followed by extraction and crystallization from a hydrocarbon solvent.

  • Reaction and Extraction: Following the synthesis of tert-Butyl Pitavastatin, perform an extraction using a suitable solvent such as n-hexane.

  • Concentration: Concentrate the organic layer to obtain a residual solid.

  • Anti-Solvent Addition: To the obtained residual solid, add n-hexane (200 ml for a 35 gm yield) and stir for 30 minutes.

  • Isolation: Collect the solid product by filtration.

  • Drying: Dry the solid to obtain tert-Butyl Pitavastatin.[1]

Experimental Workflow Diagram

G cluster_protocol1 Protocol 1: Anti-Solvent Crystallization cluster_protocol2 Protocol 2: Mixed Solvent System Crystallization P1_Start Crude tert-Butyl Pitavastatin Residue P1_Dissolution Dissolve in Ethyl Acetate P1_Start->P1_Dissolution P1_AntiSolvent Slowly Add Hexane P1_Dissolution->P1_AntiSolvent P1_Cooling Cool to 10°C and Stir for 2h P1_AntiSolvent->P1_Cooling P1_Isolation Isolate by Filtration P1_Cooling->P1_Isolation P1_Drying Dry under Reduced Pressure P1_Isolation->P1_Drying P1_End Crystalline tert-Butyl Pitavastatin P1_Drying->P1_End P2_Start Post-synthesis Reaction Mixture P2_Extraction Extract with n-Hexane P2_Start->P2_Extraction P2_Concentration Concentrate Organic Layer P2_Extraction->P2_Concentration P2_AntiSolvent Add n-Hexane and Stir P2_Concentration->P2_AntiSolvent P2_Isolation Isolate by Filtration P2_AntiSolvent->P2_Isolation P2_Drying Dry the Solid P2_Isolation->P2_Drying P2_End Crystalline tert-Butyl Pitavastatin P2_Drying->P2_End

Experimental workflows for the crystallization of tert-Butyl Pitavastatin.

Characterization of tert-Butyl Pitavastatin

The solid-state properties of tert-Butyl Pitavastatin are critical for its quality and performance as a pharmaceutical intermediate. A combination of analytical techniques is employed for its comprehensive characterization.

Physicochemical Properties

A summary of the key physicochemical properties of tert-Butyl Pitavastatin is presented in the table below.

PropertyValueReference
Molecular Formula C₂₉H₃₂FNO₄[2]
Molecular Weight 477.57 g/mol [3]
Appearance White to Off-White Solid[4]
Boiling Point 674.5 ± 55.0 °C (Predicted)[4]
Density 1.235 ± 0.06 g/cm³ (Predicted)[4]
Solubility Slightly soluble in Chloroform and Methanol[4]
Spectroscopic and Thermal Analysis

Detailed characterization of the crystalline form of tert-Butyl Pitavastatin has been reported, providing valuable data for quality control and polymorph screening.

Table 1: X-ray Powder Diffraction (XRPD) Data

The crystalline form of tert-Butyl Pitavastatin is characterized by the following peaks in its powder X-ray diffractogram.

2θ (degrees)
8.07
10.19
12.15
14.52
16.25
17.45
17.90
19.49
21.84
25.30

Note: Data extracted from a patent describing a novel crystalline form.

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of crystalline tert-Butyl Pitavastatin shows characteristic absorption peaks corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
3413O-H stretching
3005C-H stretching (aromatic/vinylic)
2971C-H stretching (aliphatic)
1733C=O stretching (ester)
1604C=C stretching (aromatic)
1512C=C stretching (aromatic)
1489C-H bending
1152C-O stretching
766C-H bending (out-of-plane)

Table 3: Differential Scanning Calorimetry (DSC) Data

Thermal analysis provides information on the melting behavior and thermal stability of the compound.

ParameterValue
Endothermic Peak (Melting Point) ~121.78 °C

Pitavastatin's Mechanism of Action: A Signaling Pathway Overview

While this guide focuses on the intermediate, understanding the mechanism of action of the final drug, Pitavastatin, is crucial for drug development professionals. Pitavastatin's primary therapeutic effect is the reduction of cholesterol biosynthesis through the inhibition of HMG-CoA reductase. However, its "pleiotropic" effects, which are independent of its lipid-lowering action, are of significant interest. These effects are mediated through various downstream signaling pathways.

Signaling Pathway Diagram

The following diagram illustrates the key signaling pathways affected by Pitavastatin.

G cluster_main Primary Mechanism cluster_pleiotropic Pleiotropic Effects Pitavastatin Pitavastatin HMG_CoA_Reductase HMG-CoA Reductase Pitavastatin->HMG_CoA_Reductase Inhibits Rho Rho GTPases (e.g., RhoA) PI3K PI3K Pitavastatin->PI3K Activates MAPK MAPK Pathway ERK_p38 ERK / p38 Pitavastatin->ERK_p38 Inhibits PPARg PPAR-γ Pitavastatin->PPARg Down-regulates Snail_MMP9 Snail / MMP9 Pitavastatin->Snail_MMP9 Reduces Mevalonate (B85504) Mevalonate Pathway Intermediates (e.g., GGPP) HMG_CoA_Reductase->Mevalonate Decreases Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol Mevalonate->Rho Decreased Prenylation ROCK ROCK Rho->ROCK Rho->ROCK Inhibits Tau Tau Phosphorylation ROCK->Tau Akt Akt PI3K->Akt eNOS eNOS Activation Akt->eNOS MAPK->ERK_p38 AP1 AP-1 ERK_p38->AP1 Inflammatory_Cytokines Inflammatory Cytokine Production AP1->Inflammatory_Cytokines

Key signaling pathways modulated by Pitavastatin.

Pitavastatin's inhibition of HMG-CoA reductase leads to a reduction in mevalonate and its downstream products, including cholesterol and isoprenoid intermediates like geranylgeranyl pyrophosphate (GGPP).[5] This depletion of isoprenoids impairs the function of small GTP-binding proteins such as Rho.[5] The subsequent inhibition of the Rho/ROCK (Rho-associated kinase) pathway has been linked to decreased phosphorylation of tau protein.[5]

Furthermore, pitavastatin has been shown to activate the PI3K/Akt signaling pathway, leading to the activation of endothelial nitric oxide synthase (eNOS), which has vasoprotective effects.[6][7] The drug also modulates the mitogen-activated protein kinase (MAPK) pathway by inhibiting ERK and p38, which in turn suppresses the AP-1 signaling pathway, leading to a reduction in the production of inflammatory cytokines.

Conclusion

This technical guide has provided a comprehensive overview of the crystallization and characterization of tert-Butyl Pitavastatin. The detailed experimental protocols offer a practical starting point for the development and optimization of crystallization processes. The tabulated characterization data, including XRPD, IR, and DSC, serve as a crucial reference for quality control and solid-state analysis. Furthermore, the elucidation of the downstream signaling pathways of Pitavastatin provides a broader context for its pharmacological activity. A thorough understanding and precise control of the crystallization of tert-Butyl Pitavastatin are essential for ensuring the production of high-quality, safe, and effective Pitavastatin.

References

exploring the pleiotropic effects of Pitavastatin precursors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pleiotropic Effects of Pitavastatin (B1663618) and the Inhibition of Key Biosynthetic Precursors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Statins, or 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors, are a cornerstone in the management of hypercholesterolemia.[1][2][3] Their primary mechanism involves the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the synthesis of cholesterol.[4][5][6][7] This action prevents the conversion of HMG-CoA to mevalonate (B85504), a critical precursor for cholesterol and various non-sterol isoprenoid compounds.[4][8][9] Pitavastatin is a potent synthetic statin that demonstrates high efficacy in lowering low-density lipoprotein cholesterol (LDL-C) at low doses.[10][11][12] Beyond its lipid-lowering capabilities, pitavastatin exhibits a wide range of "pleiotropic" effects—beneficial actions that are independent of cholesterol reduction.[1][2][3][9]

These pleiotropic effects are largely attributed to the inhibition of the synthesis of isoprenoid precursors, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[9][13] These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Ras, and Rac, which are critical signaling molecules regulating a multitude of cellular processes.[3][9] By modulating these pathways, pitavastatin influences endothelial function, inflammation, oxidative stress, thrombosis, bone metabolism, and tumorigenesis. This guide provides a detailed exploration of these effects, presenting quantitative data, experimental methodologies, and visual diagrams of the core signaling pathways.

Core Mechanism: Inhibition of the Mevalonate Pathway

Pitavastatin's primary and pleiotropic effects stem from its inhibition of HMG-CoA reductase. This blockade reduces the intracellular pool of mevalonate, the precursor for a cascade of essential biomolecules. The reduction in downstream isoprenoids, FPP and GGPP, prevents the prenylation and subsequent activation of small GTPases, leading to the modulation of diverse cellular signaling pathways.

Mevalonate_Pathway cluster_0 Mevalonate Pathway cluster_1 Cellular Functions HMGCoA HMG-CoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Precursors (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Synthesis Isoprenoids->Cholesterol Prenylation Protein Prenylation (Rho, Ras, Rac) Isoprenoids->Prenylation Membrane Membrane Integrity Cholesterol->Membrane Signaling Cell Signaling (Proliferation, Inflammation, etc.) Prenylation->Signaling Pitavastatin Pitavastatin Pitavastatin->Inhibition

Caption: Inhibition of the Mevalonate Pathway by Pitavastatin.

Pleiotropic Effects and Associated Signaling Pathways

Improvement of Endothelial Function

Pitavastatin enhances endothelial function by increasing the production of nitric oxide (NO), a potent vasodilator.[2][14] This is primarily achieved through the inhibition of the Rho/Rho-kinase (ROCK) signaling pathway. Reduced levels of GGPP prevent the activation of RhoA, which normally destabilizes endothelial nitric oxide synthase (eNOS) mRNA. Inhibition of the Rho/ROCK pathway increases eNOS expression and activity, leading to improved vasodilation and vascular health.[2][3][15]

Endothelial_Function Pitavastatin Pitavastatin GGPP GGPP Synthesis Pitavastatin->GGPP inhibits RhoA RhoA Activation GGPP->RhoA activates ROCK ROCK Activation RhoA->ROCK activates eNOS_mRNA eNOS mRNA Stability ROCK->eNOS_mRNA destabilizes eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein NO Nitric Oxide (NO) eNOS_Protein->NO Vasodilation Improved Vasodilation NO->Vasodilation

Caption: Pitavastatin's effect on the Rho/ROCK/eNOS pathway.
Anti-Inflammatory Effects

Pitavastatin demonstrates significant anti-inflammatory properties.[16] It can suppress the production of various pro-inflammatory cytokines, including Interleukin (IL)-2, IL-6, Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[17] Mechanistic studies in human T-cells reveal that pitavastatin inhibits the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[17] This suppression reduces the transcriptional activity of Activator Protein-1 (AP-1), a key transcription factor for many inflammatory genes.[17]

Anti_Inflammatory_Pathway Pitavastatin Pitavastatin MAPK_Pathway ERK / p38 MAPK Signaling Pitavastatin->MAPK_Pathway inhibits AP1 AP-1 Transcriptional Activity MAPK_Pathway->AP1 activates Cytokines Pro-inflammatory Cytokines (IL-2, IL-6, IFN-γ, TNF-α) AP1->Cytokines induces expression Inflammation Vascular Inflammation Cytokines->Inflammation

Caption: Pitavastatin's anti-inflammatory signaling cascade.
Reduction of Oxidative Stress

Oxidative stress is a key pathogenic factor in atherosclerosis. Pitavastatin has been shown to reduce oxidative stress by decreasing levels of reactive oxygen species (ROS) and NADPH oxidase activity.[2] In clinical studies with chronic smokers, pitavastatin significantly reduced oxidative stress markers like malondialdehyde-low-density lipoprotein-cholesterol.[18] Animal studies also show that pitavastatin treatment reduces the accumulation of oxidative stress markers such as 4-hydroxy-2-nonenal (4-HNE) and advanced glycation end products (AGEs) in the brain.

Effects on Bone Metabolism

Statins, including pitavastatin, may have beneficial effects on bone metabolism.[19] They have been shown to stimulate bone formation by increasing the expression of bone morphogenetic protein-2 (BMP-2), a key growth factor in osteoblast differentiation.[4][19][20] Pitavastatin specifically has been found to stimulate the differentiation of human osteoblasts.[19] Furthermore, some studies suggest that pitavastatin may reduce bone resorption by decreasing the levels of resorption markers like serum N-terminal telopeptide of type I collagen (NTx).[21]

Anti-Cancer Activity

The inhibition of isoprenoid synthesis by pitavastatin also has implications for cancer therapy. Isoprenoids are necessary for the function of oncogenes like Ras and Rho GTPases.[8][22] In vitro studies have demonstrated that pitavastatin can induce apoptosis and inhibit the proliferation and migration of various cancer cells, including breast and ovarian cancer.[4][22][23] This effect is mediated through the mevalonate pathway, as the addition of mevalonate or geranylgeraniol (B1671449) can reverse the anti-cancer effects of pitavastatin.[4][8][22]

Quantitative Data on Pleiotropic Effects

The following tables summarize quantitative findings from various studies investigating the pleiotropic effects of pitavastatin.

Table 1: Effects on Endothelial Function and Oxidative Stress

Parameter Patient Population Treatment Duration Result Reference
Flow-Mediated Dilation (FMD) Chronic Smokers Pitavastatin 2 mg/day 4 weeks +49.6% change from baseline [18]
Malondialdehyde-LDL-C Chronic Smokers Pitavastatin 2 mg/day 4 weeks -16.6% change from baseline [18]
Oxidized LDL (oxLDL) People with HIV Pitavastatin 4 mg/day 24 months -29% reduction [24][25]

| Lipoprotein-associated phospholipase A2 (Lp-PLA2) | People with HIV | Pitavastatin 4 mg/day | 24 months | -7% reduction |[24][25] |

Table 2: Effects on Inflammatory Markers

Marker Cell Type / Patient Population Treatment Duration Result Reference
IL-2 mRNA Human Primary T-cells (in vitro) Pitavastatin (1-10 µM) N/A Dose-dependent reduction (up to 33%) [17]
IFN-γ mRNA Human Primary T-cells (in vitro) Pitavastatin (1-10 µM) N/A Dose-dependent reduction (up to 42%) [17]
TNF-α mRNA Human Primary T-cells (in vitro) Pitavastatin (1-10 µM) N/A Dose-dependent reduction (up to 32%) [17]

| CCL11, CSF2, CCL20, TGFB1 | HSaVECs (in vitro) | Pitavastatin (2 µM) | N/A | Significant reduction vs. TNF-α control |[26] |

Table 3: Effects on Bone and Cancer Cells | Parameter | Cell Type | Treatment | Result | Reference | |---|---|---|---|---| | Bone Resorption (NTx) | Patients with Hypercholesterolemia | Pitavastatin | 3 months | Significant decrease from baseline |[21] | | Cell Viability (IC50) | Ovarian Cancer Cells | Pitavastatin | 5.2 µM |[8][22] | | Cell Proliferation (EdU assay) | 4T1.2 Mammary Tumor Cells | Pitavastatin (1-10 µM) | Dose-dependent reduction |[4] | | Cell Migration (Wound-healing) | 4T1.2 Mammary Tumor Cells | Pitavastatin (2-10 µM) | Dose-dependent reduction |[4] |

Key Experimental Protocols

In Vitro Anti-Inflammatory Assay in Human T-Cells
  • Objective: To determine the effect of pitavastatin on pro-inflammatory cytokine production in activated T-cells.

  • Cell Culture: Human primary T-cells are isolated from peripheral blood mononuclear cells (PBMCs) and cultured in appropriate media.

  • Treatment: Cells are pre-treated with varying concentrations of pitavastatin (e.g., 1, 5, 10 µM) for a specified time (e.g., 1 hour) before stimulation.

  • Stimulation: T-cell activation is induced using phorbol (B1677699) 12-myristate 13-acetate (PMA) plus ionomycin.

  • Analysis:

    • qRT-PCR: After stimulation, total RNA is extracted, reverse-transcribed to cDNA, and quantitative real-time PCR is performed to measure the mRNA expression levels of cytokines like IL-2, IFN-γ, and TNF-α. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

    • ELISA: Cell culture supernatants are collected to measure the protein concentration of secreted cytokines using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Reference: [17]

In_Vitro_Workflow cluster_0 Experimental Steps cluster_1 Analysis A Isolate Human Primary T-cells B Pre-treat with Pitavastatin A->B C Stimulate with PMA + Ionomycin B->C D Incubate C->D E Collect Cells and Supernatant D->E F qRT-PCR (mRNA levels) E->F Cells G ELISA (Protein levels) E->G Supernatant

Caption: General workflow for in vitro analysis of pitavastatin.
Assessment of Endothelial Function in Humans

  • Objective: To evaluate the effect of pitavastatin on endothelium-dependent vasodilation.

  • Study Design: A randomized, controlled trial.

  • Participants: A specific population, such as chronic smokers with mild hypercholesterolemia.[18]

  • Intervention: Participants are randomized to receive either pitavastatin (e.g., 2 mg/day) or no treatment (control) for a defined period (e.g., 4 weeks).

  • Measurement:

    • Flow-Mediated Dilation (FMD): This non-invasive ultrasound technique measures the change in brachial artery diameter in response to an increase in blood flow (reactive hyperemia), which is an endothelium-dependent process.

    • Glyceryl Trinitrate (GTN)-induced Dilation: Endothelium-independent dilation is assessed after sublingual administration of GTN to measure the smooth muscle response.

  • Biomarker Analysis: Blood samples are collected before and after the treatment period to measure markers of oxidative stress (e.g., malondialdehyde-LDL-cholesterol) and inflammation.

  • Reference: [18]

In Vivo Anti-Tumor Efficacy in Animal Models
  • Objective: To assess the effect of pitavastatin on tumor growth and progression.

  • Animal Model: Immunocompromised mice are implanted with human cancer cells (e.g., 4T1.2 mammary tumor cells) to generate xenografts.

  • Treatment: Once tumors are established, mice are divided into groups and treated with placebo or pitavastatin at various doses.

  • Analysis:

    • Tumor Growth: Tumor volume is measured regularly using calipers.

    • Metastasis: Lungs or other organs can be examined for metastatic lesions.

    • Immunohistochemistry: Tumors are excised at the end of the study and analyzed for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and specific signaling pathway components.

    • Western Blot/qRT-PCR: Tumor lysates are used to quantify protein and mRNA levels of relevant targets (e.g., PPAR-γ, MMP9).

  • Reference: [4]

Conclusion

The therapeutic benefits of pitavastatin extend far beyond its potent cholesterol-lowering effects. By inhibiting HMG-CoA reductase and consequently depleting essential isoprenoid precursors, pitavastatin modulates a host of critical cellular signaling pathways. The resulting improvements in endothelial function, reduction in inflammation and oxidative stress, and potential benefits in bone metabolism and cancer underscore the compound's significant pleiotropic profile. For researchers and drug development professionals, understanding these cholesterol-independent mechanisms is crucial for identifying new therapeutic applications and optimizing treatment strategies for cardiovascular and other systemic diseases. Further investigation into these pathways will continue to elucidate the full clinical potential of pitavastatin.

References

tert-Butyl Pitavastatin for cell-based cholesterol biosynthesis research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Utilizing tert-Butyl Pitavastatin (B1663618) for Cell-Based Cholesterol Biosynthesis Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-Butyl Pitavastatin as a tool for investigating the cholesterol biosynthesis pathway in cellular models. It covers the molecule's mechanism of action, quantitative efficacy, and detailed protocols for key cell-based assays.

Introduction: Targeting the Cholesterol Biosynthesis Pathway

Cholesterol is an essential lipid vital for maintaining cell membrane integrity and serving as a precursor for steroid hormones and bile acids.[1] Its intracellular concentration is tightly regulated through a complex network of synthesis, uptake, and efflux. The endogenous synthesis pathway, responsible for approximately 70% of the body's cholesterol, is controlled by the rate-limiting enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR).[1][2]

Statins are a class of drugs that act as competitive inhibitors of HMG-CoA reductase, making them powerful tools for both therapeutic intervention in hypercholesterolemia and basic research into cholesterol homeostasis.[2][3][] Pitavastatin is a highly potent, synthetically developed statin.[5][6] For cell-based research, the tert-butyl ester form of Pitavastatin is often utilized. This lipophilic variant is thought to facilitate cell membrane permeability, whereupon intracellular esterases hydrolyze it to the active Pitavastatin acid, which then targets HMG-CoA reductase.

Mechanism of Action

Pitavastatin exerts its effects by directly competing with the natural substrate, HMG-CoA, for the active site of the HMGCR enzyme.[7][8][9] This inhibition prevents the conversion of HMG-CoA to mevalonic acid, a critical step in the cholesterol synthesis cascade.[9][10]

The primary consequences of HMGCR inhibition in a cellular context are:

  • Depletion of Intracellular Cholesterol: The direct blockade of de novo synthesis leads to a reduction in the hepatocyte's free cholesterol pool.[2][11]

  • Upregulation of LDL Receptors: To compensate for the reduced intracellular cholesterol, cells activate a transcription factor known as Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[12][13] Activated SREBP-2 translocates to the nucleus and increases the transcription of the gene encoding the low-density lipoprotein receptor (LDLr).[11][14]

  • Enhanced Cholesterol Uptake: The resulting increase in LDLr expression on the cell surface accelerates the uptake of LDL cholesterol from the surrounding medium, further contributing to the lowering of extracellular cholesterol levels.[10][11][14]

The following diagram illustrates this signaling pathway.

Cholesterol_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Intracellular Cholesterol Mevalonate->Cholesterol Multiple Steps SREBP2 SREBP-2 Activation Cholesterol->SREBP2 negatively regulates HMGCR->Mevalonate catalyzes Pitavastatin tert-Butyl Pitavastatin (active form) Pitavastatin->HMGCR LDLr LDL Receptor Expression SREBP2->LDLr promotes LDL_Uptake LDL Uptake from Media LDLr->LDL_Uptake increases

Caption: Cholesterol biosynthesis pathway and the inhibitory action of Pitavastatin.

Quantitative Efficacy of Pitavastatin

Pitavastatin is distinguished by its high potency. Quantitative data from in vitro studies are crucial for designing experiments with appropriate dose concentrations.

ParameterModel SystemIC₅₀ ValueReference
Cholesterol Synthesis Inhibition Human Hepatoma Cells (HepG2)5.8 nM[14]
HMG-CoA Reductase Inhibition Rat Liver Microsomes6.8 nM[14]
T-Cell Proliferation Inhibition Human T-Cells3.6 nM[15]

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Studies have shown Pitavastatin's inhibitory effect on cholesterol synthesis to be more potent than that of atorvastatin (B1662188) and simvastatin (B1681759) in HepG2 cells.[14]

Experimental Design and Protocols

A typical research project using tert-Butyl Pitavastatin involves cell culture, treatment with the compound, and subsequent analysis of cholesterol levels, cellular health, and mechanism-specific markers.

Experimental_Workflow cluster_assays 3. Cellular Assays start Start: Experimental Design culture 1. Cell Culture (e.g., HepG2, Fibroblasts) start->culture treat 2. Treatment (tert-Butyl Pitavastatin + Vehicle Control) culture->treat assay_chol A. Cholesterol Quantification (Biochemical or Staining) treat->assay_chol assay_via B. Cytotoxicity Assay (e.g., MTT, LDH) treat->assay_via assay_exp C. Expression Analysis (Western Blot for SREBP-2, LDLr) treat->assay_exp analyze 4. Data Analysis (Statistical Comparison) assay_chol->analyze assay_via->analyze assay_exp->analyze end Conclusion analyze->end

References

A Deep Dive into the Theoretical and Computational Landscape of Tert-Butyl Pitavastatin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pitavastatin, a potent inhibitor of HMG-CoA reductase, is a widely prescribed therapeutic agent for the management of hypercholesterolemia.[1] Its efficacy is intrinsically linked to its molecular structure and resulting physicochemical properties. The tert-butyl ester of Pitavastatin, a derivative of the parent compound, presents a unique subject for theoretical and computational investigation, offering insights into its potential pharmacological behavior, stability, and interaction with biological systems. This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of tert-Butyl Pitavastatin, drawing upon existing research on the parent molecule and its analogues.

While direct and extensive research on tert-Butyl Pitavastatin is limited, this guide synthesizes available data on Pitavastatin and its derivatives to provide a foundational understanding. The principles and protocols outlined herein are readily adaptable for the specific investigation of the tert-butyl ester.

Molecular Properties and Conformational Analysis

The addition of a tert-butyl ester group to the Pitavastatin molecule can significantly influence its conformational flexibility and electronic properties. Computational methods provide a powerful means to explore these aspects at the atomic level.

Computed Physicochemical Properties

Basic molecular properties of tert-Butyl Pitavastatin have been computationally predicted and are summarized in the table below. These descriptors are fundamental for understanding its potential bioavailability and membrane permeability.

PropertyValueSource
Molecular FormulaC29H32FNO4PubChem[2]
Molecular Weight477.6 g/mol PubChem[2]
XLogP34.8PubChem[2]
Hydrogen Bond Donor Count2PubChem[2]
Hydrogen Bond Acceptor Count5PubChem[2]
Rotatable Bond Count8PubChem[2]
Conformational and Thermodynamic Preferences

Studies on geometric isomers of Pitavastatin and their lactonized analogues have revealed insights into their conformational dynamics.[3][4][5] These investigations, employing NMR spectroscopy and ab initio calculations, demonstrate that Z-isomeric Pitavastatin analogues exist as interconverting rotamers.[3][5] The Gibbs free energies between the major and minor rotamers are relatively small, ranging from 0.12 to 0.25 kcal/mol, with rotational energy barriers between 15.0 and 15.9 kcal/mol.[3][4][5] This suggests a degree of flexibility in the molecule, a characteristic that is likely influenced by the presence of a bulky tert-butyl group in the ester derivative.

ParameterValue (kcal/mol)Method
Gibbs Free Energy Difference (Major vs. Minor Rotamers)0.12 - 0.25NMR Spectroscopy & Ab Initio Calculations[4]
Rotational Energy Barrier15.0 - 15.9NMR Spectroscopy & Ab Initio Calculations[4]

Quantum Chemical Studies: Unveiling Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like Pitavastatin and its derivatives.[6] These studies often focus on antioxidant properties, which are relevant to the pleiotropic effects of statins.

Thermodynamic Descriptors of Antioxidant Activity

Research on Pitavastatin and its hydroxylated metabolites has quantified their antioxidant potential through various thermodynamic descriptors.[6][7] These calculations indicate that the antioxidant properties can be superior in its metabolites compared to the parent molecule.[6][7] The primary mechanisms of free radical scavenging considered are Hydrogen Atom Transfer (HAT), Stepwise Electron Transfer Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET).[6]

Thermodynamic DescriptorDefinitionRelevance
Bond Dissociation Enthalpy (BDE)Enthalpy change for the homolytic cleavage of a bond.Key parameter for the HAT mechanism.[6]
Adiabatic Ionization Potential (IP)Energy required to remove an electron from the molecule.First step in the SETPT mechanism.[6][7]
Proton Dissociation Enthalpy (PDE)Enthalpy change for the heterolytic cleavage of a proton.First step in the SPLET mechanism.[6][7]
Proton Affinity (PA)Negative of the enthalpy change for the protonation of a molecule.Second step in the SETPT mechanism.[6]
Electron Transfer Enthalpy (ETE)Enthalpy change for the transfer of an electron.Second step in the SPLET mechanism.[6]

For the parent Pitavastatin, the -OH group of the carboxylic acid exhibits a high BDE (108.2 kcal/mol) but a low PA (25.4 kcal/mol), suggesting that H-atom donation via the SPLET mechanism from this position is less favorable.[8]

Experimental Protocols: A Methodological Framework

Quantum Chemical Calculations Protocol

This protocol outlines a general workflow for performing quantum chemical calculations on tert-Butyl Pitavastatin, based on studies of the parent compound.[8][6]

Objective: To calculate the optimized geometry, electronic properties, and thermodynamic descriptors of tert-Butyl Pitavastatin.

Methodology:

  • Molecular Structure Generation:

    • Construct the 3D structure of tert-Butyl Pitavastatin using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization and Frequency Calculations:

    • Perform geometry optimization using Density Functional Theory (DFT). A common functional and basis set combination is B3LYP/6-31+G(d,p).[8]

    • Employ a continuum solvation model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), to simulate a solvent environment (e.g., water).

    • Follow optimization with frequency calculations at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Calculation of Thermodynamic Descriptors:

    • Use the optimized geometries to calculate the electronic energies of the neutral molecule, its radical cation, and its anion.

    • From these energies, derive the Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Proton Dissociation Enthalpy (PDE), Proton Affinity (PA), and Electron Transfer Enthalpy (ETE) using established thermodynamic cycles.

  • Software:

    • Utilize a quantum chemistry software package such as Gaussian 16.[8][6]

Conformational Analysis via NMR Spectroscopy

This protocol provides a general approach for the conformational analysis of tert-Butyl Pitavastatin, inspired by studies on its analogues.[3][4][5]

Objective: To identify and characterize the different conformers of tert-Butyl Pitavastatin in solution.

Methodology:

  • Sample Preparation:

    • Dissolve a known quantity of tert-Butyl Pitavastatin in a suitable deuterated solvent (e.g., CDCl3).

  • NMR Data Acquisition:

    • Acquire a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra at various temperatures, ranging from ambient down to lower temperatures (e.g., 223 K) to slow down conformational exchange.[5]

  • Spectral Analysis:

    • Analyze the temperature-dependent changes in the NMR spectra to identify the presence of multiple conformers.

    • Use 2D NMR data to assign the resonances for each conformer.

    • Measure coupling constants and integrate signals to determine the relative populations of the conformers at different temperatures.

    • Utilize NOESY/ROESY data to obtain information about through-space proton-proton distances, which can help in elucidating the 3D structure of the conformers.

  • Determination of Thermodynamic and Kinetic Parameters:

    • From the temperature-dependent equilibrium constants (derived from conformer populations), calculate the Gibbs free energy difference (ΔG°) between the conformers.

    • Employ lineshape analysis or exchange spectroscopy (EXSY) to determine the rate constants for interconversion and subsequently the rotational energy barriers (ΔG‡).

Visualizing Molecular Interactions and Processes

Graphical representations are essential for conceptualizing complex molecular pathways and experimental workflows.

Signaling Pathway of Statin Action

Statins, including Pitavastatin, exert their primary effect by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.

G Simplified Cholesterol Biosynthesis and Statin Inhibition Pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps Pitavastatin Pitavastatin / tert-Butyl Pitavastatin Pitavastatin->HMG_CoA_Reductase Inhibition HMG_CoA_Reductase->Mevalonate

Caption: Inhibition of HMG-CoA reductase by Pitavastatin blocks cholesterol synthesis.

Workflow for Computational Analysis

The process of computationally investigating a molecule like tert-Butyl Pitavastatin follows a structured workflow.

G Computational Analysis Workflow cluster_0 Input cluster_1 Computational Methods cluster_2 Analysis & Output Structure Molecular Structure (tert-Butyl Pitavastatin) QM Quantum Mechanics (DFT) Structure->QM MM Molecular Mechanics (Conformational Search) Structure->MM Properties Electronic & Thermodynamic Properties QM->Properties Conformers Conformational Analysis (Energies, Geometries) MM->Conformers Docking Molecular Docking (with HMG-CoA Reductase) Conformers->Docking

Caption: A typical workflow for the computational study of a drug molecule.

Mechanisms of Antioxidant Action

The antioxidant activity of Pitavastatin can proceed through several mechanisms, which can be visualized as a logical relationship.

G Antioxidant Mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_spt Stepwise Electron Transfer Proton Transfer (SETPT) cluster_splet Sequential Proton Loss Electron Transfer (SPLET) Molecule Pitavastatin Derivative (AXH) HAT_step AXH + R• → AX• + RH Molecule->HAT_step SETPT_step1 AXH → AXH•+ + e- Molecule->SETPT_step1 SPLET_step1 AXH → AX- + H+ Molecule->SPLET_step1 Radical Free Radical (R•) Radical->HAT_step SETPT_step2 AXH•+ → AX• + H+ SETPT_step1->SETPT_step2 then SPLET_step2 AX- → AX• + e- SPLET_step1->SPLET_step2 then

Caption: The three primary mechanisms of free radical scavenging by an antioxidant molecule.

Conclusion

The theoretical and computational study of tert-Butyl Pitavastatin, while still a nascent field, holds significant promise for advancing our understanding of this potential therapeutic agent. By leveraging the established methodologies applied to Pitavastatin and its analogues, researchers can predict its molecular properties, explore its conformational landscape, and elucidate its electronic structure and reactivity. The integration of quantum chemical calculations and spectroscopic techniques provides a robust framework for a comprehensive in-silico evaluation. This guide serves as a foundational resource for scientists and drug development professionals embarking on the investigation of tert-Butyl Pitavastatin and other novel statin derivatives.

References

Methodological & Application

Application Note: Quantitative Analysis of tert-Butyl Pitavastatin using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of tert-Butyl Pitavastatin in a biological matrix, such as human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for pharmacokinetic studies and other drug development applications. The method is based on established principles for the analysis of Pitavastatin and has been adapted for its tert-butyl ester derivative.

Introduction

Tert-Butyl Pitavastatin is a synthetic intermediate and a lipophilic ester of Pitavastatin, a potent inhibitor of HMG-CoA reductase used for the treatment of hypercholesterolemia. The tert-butyl ester group enhances the compound's lipophilicity, which can influence its absorption and pharmacokinetic profile. Accurate and reliable quantification of tert-Butyl Pitavastatin is crucial for preclinical and clinical research. This document provides a detailed protocol for its determination in plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Experimental

Materials and Reagents
  • Tert-Butyl Pitavastatin reference standard

  • Internal Standard (IS), e.g., Pitavastatin-d4 or a structurally similar stable isotope-labeled compound

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium formate, analytical grade

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A protein precipitation method is employed for sample cleanup due to its simplicity and effectiveness.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the Internal Standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 30% B

    • 3.6-5.0 min: 30% B (equilibration)

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Temperature: 500 °C

  • Curtain Gas: 30 psi

  • Collision Gas: Medium

  • MRM Transitions:

    • tert-Butyl Pitavastatin: Q1: 478.6 m/z, Q3: 422.6 m/z (loss of isobutylene) and 290.3 m/z (core fragment)

    • Internal Standard (e.g., Pitavastatin-d4): Q1: 426.2 m/z, Q3: 294.2 m/z

Data Presentation

The quantitative data should be summarized in clear and well-structured tables. Below are examples of tables for presenting validation data.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
tert-Butyl Pitavastatin0.5 - 500> 0.995

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
1.5 (LQC)< 10%90 - 110%< 10%90 - 110%
75 (MQC)< 10%90 - 110%< 10%90 - 110%
400 (HQC)< 10%90 - 110%< 10%90 - 110%

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
tert-Butyl Pitavastatin1.5> 85%90 - 110%
400> 85%90 - 110%

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of tert-Butyl Pitavastatin and dissolve it in 10 mL of methanol.

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.

Preparation of Calibration Standards and Quality Control Samples
  • Spike the appropriate working solutions into blank plasma to achieve the desired concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations (LQC, MQC, HQC) in the same manner.

Data Analysis

The data should be processed using appropriate software. The peak area ratio of the analyte to the internal standard is used for quantification. A calibration curve is constructed by plotting the peak area ratio against the analyte concentration, and a linear regression analysis is applied.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard (20 µL) plasma->is ppt Add Acetonitrile (300 µL) is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (10,000 rpm, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Inject 5 µL msms MS/MS Detection (ESI+, MRM) hplc->msms integrate Peak Integration msms->integrate calibrate Calibration Curve (Linear Regression) integrate->calibrate quantify Quantification calibrate->quantify

Caption: A flowchart of the experimental workflow for the quantitative analysis of tert-Butyl Pitavastatin.

mrm_fragmentation cluster_fragments Product Ions parent tert-Butyl Pitavastatin Precursor Ion [M+H]+ m/z 478.6 frag1 Loss of Isobutylene [M+H - C4H8]+ m/z 422.6 parent->frag1 Collision-Induced Dissociation frag2 Core Fragment m/z 290.3 parent->frag2 Collision-Induced Dissociation

Caption: Proposed MRM fragmentation pathway for tert-Butyl Pitavastatin.

Application Note: Quantifying the Cytotoxic Effects of tert-Butyl Pitavastatin using a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Statins are a class of drugs that act as inhibitors of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway responsible for cholesterol synthesis.[1][2][3][4] Pitavastatin, a potent synthetic statin, has demonstrated robust efficacy in reducing low-density lipoprotein cholesterol (LDL-C).[5][6] Its active form, tert-Butyl Pitavastatin, directly inhibits HMG-CoA reductase, blocking the conversion of HMG-CoA to mevalonate.[2][7] This inhibition not only disrupts cholesterol production but also affects the synthesis of other crucial isoprenoid intermediates, such as geranylgeranyl pyrophosphate (GGPP) and farnesyl pyrophosphate (FPP).[8] These intermediates are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Rac, and Ras, which are critical regulators of numerous cellular processes, including cell proliferation, apoptosis, and cytoskeletal organization.[9]

The antitumor effects of statins are linked to the disruption of these pathways, leading to cell growth inhibition, cell cycle arrest, and apoptosis in various cancer cell lines.[8][9] This application note provides a detailed protocol for a cell-based assay to evaluate the cytotoxic and anti-proliferative effects of tert-Butyl Pitavastatin on a selected cell line (e.g., HepG2 human hepatoma cells). The protocol outlines methods for assessing cell viability via the MTT assay and confirming effects on a key downstream signaling pathway through Western blot analysis of RhoA activation.

Principle of the Assay

This protocol employs two primary methods to assess the cellular effects of tert-Butyl Pitavastatin.

  • Cell Viability Assessment (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[7] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in metabolic activity, and thus, a loss of cell viability or a decrease in proliferation.

  • Signaling Pathway Analysis (RhoA Activation Assay): To confirm the mechanism of action, the activation state of RhoA, a key downstream effector of the mevalonate pathway, is assessed. Active, GTP-bound RhoA is selectively pulled down from cell lysates using Rhotekin-RBD (Rho-binding domain) agarose (B213101) beads.[4][10] The amount of activated RhoA is then quantified by Western blot analysis, providing insight into the compound's impact on this specific signaling cascade.

Signaling Pathway Diagram

Pitavastatin_Pathway cluster_0 Mevalonate Pathway cluster_1 Downstream Signaling HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Small_GTPases_inactive Small GTPases (inactive) (e.g., RhoA-GDP) Cholesterol Cholesterol Synthesis Isoprenoids->Cholesterol Small_GTPases_active Small GTPases (active) (e.g., RhoA-GTP) Isoprenoids->Small_GTPases_active Small_GTPases_inactive->Small_GTPases_active Prenylation Cellular_Effects Cellular Effects (Proliferation, Survival) Small_GTPases_active->Cellular_Effects Pitavastatin tert-Butyl Pitavastatin Pitavastatin->Mevalonate

Caption: Mechanism of action of tert-Butyl Pitavastatin.

Experimental Workflow Diagram

Assay_Workflow cluster_setup Experiment Setup cluster_assay Assay Execution cluster_mtt MTT Assay cluster_wb Western Blot cluster_analysis Data Analysis A1 1. Seed Cells in 96-well plates A2 2. Incubate 24h (allow attachment) A1->A2 A3 3. Prepare & Add tert-Butyl Pitavastatin (serial dilutions) A2->A3 A4 4. Incubate (e.g., 24, 48, 72h) A3->A4 B1 5a. Add MTT Reagent A4->B1 C1 5b. Lyse Cells A4->C1 B2 6a. Incubate 3-4h B1->B2 B3 7a. Add Solubilization Solution B2->B3 B4 8a. Read Absorbance (570-590 nm) B3->B4 D1 9. Calculate % Viability and IC50 Value B4->D1 C2 6b. Perform RhoA Pull-Down Assay C1->C2 C3 7b. SDS-PAGE & Transfer C2->C3 C4 8b. Detect Active RhoA C3->C4 D2 10. Quantify RhoA Band Intensity C4->D2

Caption: Workflow for assessing tert-Butyl Pitavastatin cytotoxicity.

Protocols

Part 1: Cell Culture and Compound Treatment

Materials:

  • HepG2 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • tert-Butyl Pitavastatin

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • 96-well and 6-well tissue culture plates

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding (96-well plate for MTT):

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.[11]

    • Incubate for 24 hours to allow for cell attachment.

  • Cell Seeding (6-well plate for Western Blot):

    • Seed cells in 6-well plates at a density that will achieve 80-90% confluency at the time of lysis.

    • Incubate for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of tert-Butyl Pitavastatin in DMSO. Store in aliquots at -20°C.

    • On the day of the experiment, prepare serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1% to avoid solvent toxicity.

  • Cell Treatment:

    • Remove the culture medium from the plates.

    • Add 100 µL (for 96-well) or 2 mL (for 6-well) of the prepared Pitavastatin dilutions or vehicle control medium to the respective wells.

    • Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Part 2: MTT Cell Viability Assay

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or 10% SDS in 0.01 M HCl)[8][11]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.[9]

  • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8]

  • Add 100 µL of solubilization solution to each well.[8][9]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]

  • Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula:

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

Part 3: RhoA Activation Assay (Western Blot)

Materials:

  • RhoA Activation Assay Kit (containing Rhotekin-RBD agarose beads, lysis buffer, antibodies)

  • Ice-cold PBS

  • Protease and phosphatase inhibitor cocktails

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody (anti-RhoA)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treatment, aspirate the medium and wash cells twice with ice-cold PBS.[10]

    • Lyse the cells by adding ice-cold lysis buffer (supplemented with protease inhibitors) to each well of the 6-well plate.[12]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[5]

    • Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.[4]

  • RhoA Pull-Down:

    • Normalize the protein concentration of the supernatants.

    • Incubate an equal amount of protein from each sample with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle agitation.[4][10] This specifically pulls down the active, GTP-bound RhoA.

    • Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specific binding.[10]

  • Western Blotting:

    • Elute the bound proteins from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.[10]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

    • Incubate the membrane with a primary anti-RhoA antibody overnight at 4°C.[10]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Detect the signal using an ECL substrate and an appropriate imaging system.[5]

  • Data Analysis: Quantify the band intensity for active RhoA using densitometry software. Also, run a parallel Western blot with the total cell lysate (before pull-down) to determine the total RhoA levels for normalization.

Data Presentation

Table 1: Effect of tert-Butyl Pitavastatin on Cell Viability (MTT Assay)
Concentration (µM)Mean Absorbance (570 nm) ± SD% Viability
0 (Vehicle Control)1.254 ± 0.08100%
0.11.211 ± 0.0796.6%
11.053 ± 0.0684.0%
100.627 ± 0.0550.0%
500.251 ± 0.0320.0%
1000.138 ± 0.0211.0%

Data are representative. The calculated IC50 value from this data is approximately 10 µM.

Table 2: Effect of tert-Butyl Pitavastatin on RhoA Activation
TreatmentTotal RhoA (Relative Density)Active RhoA (Relative Density)Ratio (Active/Total RhoA)
Vehicle Control1.001.001.00
Pitavastatin (10 µM)0.980.350.36
Pitavastatin (50 µM)0.950.120.13

Data are representative, showing a dose-dependent decrease in the active RhoA fraction upon treatment.

References

Chiral Separation of Pitavastatin Enantiomers from tert-Butyl Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the chiral separation of pitavastatin (B1663618) enantiomers from its synthetic precursor, pitavastatin tert-butyl ester. The protocol is designed for analytical chemists and researchers in pharmaceutical development and quality control to ensure the enantiomeric purity of pitavastatin intermediates.

Introduction

Pitavastatin is a synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is marketed as a calcium salt and is effective in the treatment of hypercholesterolemia. The therapeutic efficacy of pitavastatin is attributed to its (3R, 5S)-enantiomer. The presence of other stereoisomers can affect the drug's potency and safety profile. Therefore, it is crucial to control the stereochemistry during the synthesis and purification of pitavastatin. This application note focuses on the chiral separation of the enantiomers of pitavastatin tert-butyl ester, a key intermediate in the synthesis of pitavastatin.

The method described herein utilizes High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase to achieve baseline separation of the pitavastatin tert-butyl ester enantiomers.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines the conditions for the chiral separation of pitavastatin tert-butyl ester enantiomers using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterValue
Column CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time Approximately 25 minutes

Reagents and Materials:

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

  • Pitavastatin tert-butyl ester reference standard (racemic and enantiomerically pure, if available)

  • Sample of pitavastatin tert-butyl ester for analysis

  • Methanol (B129727) (HPLC grade, for sample preparation)

Procedure:

  • Mobile Phase Preparation:

    • Carefully measure 900 mL of n-hexane, 100 mL of ethanol, and 1 mL of trifluoroacetic acid.

    • Mix the components thoroughly in a suitable container.

    • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of racemic pitavastatin tert-butyl ester reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve the standard in methanol and make up the volume to the mark. This will be the stock solution (1 mg/mL).

    • Prepare a working standard solution by diluting the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the pitavastatin tert-butyl ester sample and transfer it to a 10 mL volumetric flask.

    • Dissolve the sample in methanol and make up the volume to the mark.

    • Dilute the sample solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution to verify system suitability parameters (e.g., resolution, tailing factor, and theoretical plates).

    • Inject the sample solution and record the chromatogram.

    • Identify the peaks corresponding to the enantiomers based on their retention times, which can be confirmed by injecting an enantiomerically enriched standard if available.

Data Presentation

The following table summarizes the expected quantitative data from the chiral separation of pitavastatin tert-butyl ester enantiomers under the specified chromatographic conditions.

AnalyteRetention Time (min)Tailing FactorResolution (Rs)
(3S, 5R)-Pitavastatin tert-butyl ester ~ 15.5≤ 1.5\multirow{2}{*}{≥ 2.0}
(3R, 5S)-Pitavastatin tert-butyl ester ~ 18.2≤ 1.5

Note: Retention times are approximate and may vary depending on the specific column, system, and laboratory conditions.

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the chiral separation of pitavastatin tert-butyl ester enantiomers.

G Workflow for Chiral Separation of Pitavastatin tert-Butyl Ester cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis p1 Prepare Mobile Phase (n-Hexane:Ethanol:TFA) h1 Equilibrate HPLC System p1->h1 p2 Prepare Standard Solution (Racemic Pitavastatin tert-Butyl Ester) h2 Inject Standard Solution p2->h2 p3 Prepare Sample Solution h3 Inject Sample Solution p3->h3 h1->h2 h2->h3 d1 Record Chromatograms h3->d1 d2 Identify and Integrate Peaks d1->d2 d3 Calculate Resolution and Purity d2->d3

Caption: Experimental workflow for HPLC-based chiral separation.

Logical Relationship of Chromatographic Parameters

The following diagram illustrates the logical relationship between the key chromatographic parameters for achieving successful chiral separation.

G Key Parameters for Chiral Separation cluster_csp Chiral Stationary Phase cluster_mp Mobile Phase cluster_conditions Operating Conditions cluster_output Separation Outcome resolution Resolution (Rs) center->resolution retention Retention Time center->retention csp CHIRALPAK® AD-H csp->center mp_comp Composition (Hexane/Ethanol) mp_comp->center mp_mod Modifier (TFA) mp_mod->center flow Flow Rate flow->center temp Temperature temp->center

Caption: Interplay of key chromatographic parameters.

Application Note: Chromatographic Analysis of Pitavastatin Using tert-Butyl Pitavastatin as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate identification and quantification of tert-Butyl Pitavastatin, a potential impurity in Pitavastatin drug substance. The use of a well-characterized tert-Butyl Pitavastatin reference standard ensures the reliability and precision of the analysis, which is crucial for quality control in the pharmaceutical industry. The described method is specific, linear, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

Introduction

Pitavastatin is a potent synthetic inhibitor of HMG-CoA reductase, an enzyme that plays a critical role in cholesterol biosynthesis. As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process can lead to the formation of related substances or impurities. tert-Butyl Pitavastatin is a known process-related impurity and a potential degradation product of Pitavastatin, particularly under thermal stress.[] The diligent monitoring and control of such impurities are mandated by regulatory agencies to ensure the safety and efficacy of the final drug product. This document provides a detailed protocol for using tert-Butyl Pitavastatin as a reference standard in an HPLC-based analytical procedure.

Principle of the Method

The analytical method is founded on the principles of reversed-phase chromatography, where chemical species are separated based on their hydrophobicity. A C18 stationary phase is employed to separate the more nonpolar tert-Butyl Pitavastatin from the more polar Pitavastatin and other related compounds. An isocratic mobile phase, consisting of an organic solvent and an acidic aqueous buffer, facilitates the elution of the compounds. A UV detector is used for the detection and subsequent quantification of the analytes. The concentration of tert-Butyl Pitavastatin in a sample is determined by comparing its peak area to that of a known concentration of the tert-Butyl Pitavastatin reference standard.

Materials and Reagents

  • Reference Standard: tert-Butyl Pitavastatin (Purity ≥ 95%)

  • Sample: Pitavastatin Calcium bulk drug substance

  • Solvents: Acetonitrile (B52724) (HPLC Grade), Methanol (HPLC Grade)

  • Water: High-purity, HPLC grade water

  • Buffer Salts: Potassium Phosphate (B84403) Monobasic (Analytical Grade)

  • Acids: Orthophosphoric Acid (Analytical Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Data Presentation

The following tables summarize the expected performance characteristics of this analytical method.

Table 1: System Suitability Test Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)≤ 2.0
Theoretical Plates≥ 2000
Relative Standard Deviation (RSD) of Peak Area (for n=6 injections)≤ 2.0%

Table 2: Summary of Method Validation Data

Validation ParameterAcceptance CriteriaResult
Linearity
Correlation Coefficient (r²)≥ 0.9990.9995
Concentration Range-0.1 - 5.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD)
Repeatability (n=6)≤ 2.0%1.1%
Intermediate Precision≤ 2.0%1.4%
Sensitivity
Limit of Detection (LOD)-0.03 µg/mL
Limit of Quantitation (LOQ)-0.1 µg/mL

Experimental Protocols

6.1. Preparation of Mobile Phase

  • Aqueous Buffer (20 mM Potassium Phosphate, pH 3.5): Dissolve 2.72 g of potassium phosphate monobasic in 1 liter of HPLC grade water. Adjust the pH of the solution to 3.5 using orthophosphoric acid. Filter the buffer through a 0.45 µm nylon filter.

  • Mobile Phase: Combine the prepared aqueous buffer and acetonitrile in a 40:60 volume ratio. Degas the resulting solution by sonication for at least 15 minutes prior to use.

6.2. Preparation of Standard Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the tert-Butyl Pitavastatin reference standard and transfer it into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate to dissolve. Dilute to the mark with the mobile phase and mix thoroughly.

  • Working Standard Solution (1 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

6.3. Preparation of Sample Solution

  • Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the Pitavastatin Calcium bulk drug substance and transfer it into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate to ensure complete dissolution. Dilute to the mark with the mobile phase and mix well.

6.4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • To verify system suitability, inject the Working Standard Solution (1 µg/mL) six times. The results should meet the criteria outlined in Table 1.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the Sample Solution.

  • Identify the tert-Butyl Pitavastatin peak in the sample chromatogram by comparing its retention time with that of the peak in the chromatogram of the Working Standard Solution.

  • Calculate the percentage of tert-Butyl Pitavastatin in the Pitavastatin Calcium sample using the formula:

    % Impurity = (Peak Area of Impurity in Sample / Peak Area of Standard) × (Concentration of Standard / Concentration of Sample) × 100

Mandatory Visualizations

experimental_workflow cluster_preparation 1. Preparation Stage cluster_analysis 2. HPLC Analysis Stage cluster_processing 3. Data Processing Stage prep_standard Prepare tert-Butyl Pitavastatin Reference Standard Solution system_suitability Perform System Suitability Test prep_standard->system_suitability prep_sample Prepare Pitavastatin API Sample Solution sample_injection Inject Blank and Sample Solutions prep_sample->sample_injection prep_mobile_phase Prepare and Degas Mobile Phase system_equilibration Equilibrate HPLC System prep_mobile_phase->system_equilibration system_equilibration->system_suitability system_suitability->sample_injection peak_integration Peak Identification and Integration sample_injection->peak_integration quantification Quantification of Impurity peak_integration->quantification reporting Final Report Generation quantification->reporting

Caption: A workflow diagram for the chromatographic analysis.

This application note serves as a guideline. It is imperative that the method undergoes full validation in accordance with the International Council for Harmonisation (ICH) guidelines before being implemented for routine quality control analysis in a regulated environment.

References

Application Notes and Protocols: Synthesis of Pitavastatin from tert-Butyl Pitavastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Pitavastatin (B1663618) via the deprotection of tert-Butyl Pitavastatin. The described method involves an acid-catalyzed hydrolysis of the tert-butyl ester, followed by saponification and subsequent isolation of Pitavastatin as its calcium salt. This protocol is intended for research and development purposes and outlines the necessary reagents, equipment, and procedural steps for successful synthesis and purification. Additionally, analytical methods for assessing the purity of the final product are discussed.

Introduction

Pitavastatin is a potent HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia. The final step in many synthetic routes to Pitavastatin involves the deprotection of a tert-butyl ester precursor, tert-Butyl Pitavastatin. This transformation is typically achieved under acidic conditions, which selectively cleave the tert-butyl group to yield the free carboxylic acid. Subsequent treatment with a base and a calcium salt affords the pharmaceutically active Pitavastatin calcium. This application note details a reliable and reproducible protocol for this conversion, along with methods for purification and analysis.

Experimental Protocols

Materials and Equipment
  • tert-Butyl Pitavastatin

  • Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)

  • Hydrochloric Acid (HCl), 1N or 4N solution

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Calcium Chloride (CaCl₂) solution

  • Dichloromethane (B109758) (DCM)

  • Ethyl Acetate

  • Sodium Sulfate (anhydrous)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • High-Performance Liquid Chromatography (HPLC) system

Protocol 1: Synthesis of Pitavastatin Calcium in Methanol

This protocol outlines the deprotection of tert-Butyl Pitavastatin using hydrochloric acid in methanol, followed by saponification and precipitation of the calcium salt.

  • Acidic Hydrolysis:

    • In a round-bottom flask, dissolve tert-Butyl Pitavastatin (1.0 eq) in methanol (10 volumes, e.g., 10 mL per gram of starting material).

    • To the stirred solution, add 1N hydrochloric acid (approx. 2.7 eq) at room temperature (25°C).

    • Stir the reaction mixture for 8-12 hours at 25°C. Monitor the reaction progress by HPLC until the disappearance of the starting material.

  • Saponification and Work-up:

    • Cool the reaction mixture to 15°C.

    • Slowly add a 10% aqueous solution of sodium hydroxide, adjusting the pH to >12.

    • Stir the mixture for approximately 4 hours at 25°C to ensure complete saponification.

    • Quench the reaction by adding pre-boiled water.

    • Adjust the pH of the solution to approximately 8.0 with 1N hydrochloric acid.[1]

    • Wash the aqueous layer with dichloromethane to remove any organic impurities.

  • Formation and Isolation of Pitavastatin Calcium:

    • To the aqueous layer, slowly add a solution of calcium chloride.

    • Stir the resulting suspension to allow for the precipitation of Pitavastatin calcium.

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with water.

    • Dry the product under vacuum to yield Pitavastatin calcium.

Protocol 2: Synthesis of Pitavastatin Calcium in Acetonitrile

This protocol provides an alternative solvent system for the deprotection reaction.

  • Acidic Hydrolysis:

    • Dissolve tert-Butyl Pitavastatin (1.0 eq) in acetonitrile (10-15 volumes).

    • Slowly add 4N hydrochloric acid at room temperature.

    • Stir the mixture for approximately 3-5 hours. Monitor the reaction by HPLC.

  • Saponification and Work-up:

    • Add a 10% aqueous solution of sodium hydroxide.

    • Stir for 1-2 hours at room temperature.

    • Add sodium chloride to the reaction mixture.

    • Adjust the pH to 3.0-4.0 with 1N hydrochloric acid at 0°C.

    • Extract the product into ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Pitavastatin free acid.

  • Formation of Pitavastatin Calcium:

    • Dissolve the crude Pitavastatin free acid in a suitable solvent mixture (e.g., ethanol (B145695)/water).

    • Add a solution of calcium chloride to precipitate Pitavastatin calcium.

    • Isolate the product by filtration, wash with water, and dry under vacuum.

Data Presentation

ParameterProtocol 1 (Methanol)Protocol 2 (Acetonitrile)Reference
Starting Material tert-Butyl Pitavastatintert-Butyl PitavastatinN/A
Acid 1N HCl4N HCl[1]
Solvent MethanolAcetonitrile[1]
Reaction Time (Hydrolysis) 8-12 hours3-5 hours[1]
Base 10% NaOH10% NaOH[1]
Reaction Time (Saponification) 4 hours1-2 hours[1]
Isolated Product Pitavastatin CalciumPitavastatin CalciumN/A
Typical Yield 80-90%85-95%[2]
Purity (by HPLC) >99%>99%[2][3]

Purification

The crude Pitavastatin calcium can be purified by recrystallization. A common solvent system for this is a mixture of ethanol and water.[2]

  • Dissolve the crude Pitavastatin calcium in a minimal amount of a 90-95% ethanol-water mixture with heating.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a cold ethanol-water mixture, and dry under vacuum.

Quality Control and Analysis

The purity of the synthesized Pitavastatin should be assessed using High-Performance Liquid Chromatography (HPLC).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 3.4) and acetonitrile (e.g., 65:35 v/v).[3]

  • Flow Rate: 0.9 - 1.4 mL/min.[3][4]

  • Detection: UV at 244 nm.[3]

  • Retention Time: The retention time for Pitavastatin will depend on the specific HPLC conditions but is typically in the range of 5-7 minutes.[4]

Common impurities to monitor for include the starting tert-Butyl Pitavastatin, Pitavastatin lactone, and other process-related impurities.[1]

Mandatory Visualization

G start Start: tert-Butyl Pitavastatin dissolve Dissolve in Methanol or Acetonitrile start->dissolve hydrolysis Acidic Hydrolysis (HCl) dissolve->hydrolysis saponification Saponification (NaOH) hydrolysis->saponification workup Aqueous Work-up (pH Adjustment, Extraction) saponification->workup precipitation Precipitation with Calcium Chloride workup->precipitation isolation Isolation by Filtration precipitation->isolation purification Purification by Recrystallization isolation->purification analysis Purity Analysis (HPLC) purification->analysis end_product Final Product: Pitavastatin Calcium analysis->end_product

Caption: Workflow for the synthesis of Pitavastatin Calcium.

References

Application Notes and Protocols for the Analytical Method Validation of tert-Butyl Pitavastatin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive guide for the validation of an analytical method for the quantification of tert-Butyl Pitavastatin (B1663618). The protocols outlined are based on a reversed-phase high-performance liquid chromatography (RP-HPLC) method and adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[1][2][3][4] These procedures are essential for ensuring that the analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate data for the quantification of tert-Butyl Pitavastatin in bulk drug substance and pharmaceutical formulations.

Analytical Method Principle

The quantification of tert-Butyl Pitavastatin is achieved using an isocratic RP-HPLC method with UV detection. The method separates tert-Butyl Pitavastatin from potential impurities and degradation products on a C18 stationary phase. The concentration of the analyte is determined by comparing the peak area of the sample to that of a reference standard with a known concentration.

Instrumentation and Chromatographic Conditions

A typical HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been found to be effective for the analysis of Pitavastatin and are adaptable for tert-Butyl Pitavastatin.[5][6][7]

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (pH 3.0, adjusted with Orthophosphoric Acid):Tetrahydrofuran (43:55:2, v/v/v)[5][6]
Flow Rate 1.0 mL/min[5][6]
Injection Volume 10 µL[8]
Column Temperature Ambient (e.g., 25°C)
Detection Wavelength 240 nm[8]
Run Time 10 minutes

Preparation of Solutions

Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of tert-Butyl Pitavastatin reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1 - 50 µg/mL).

Sample Solution (for drug product): Accurately weigh and powder a sufficient number of tablets to obtain an amount of powder equivalent to 10 mg of tert-Butyl Pitavastatin. Transfer the powder to a 100 mL volumetric flask, add approximately 70 mL of mobile phase, and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocols

The following validation parameters should be assessed in accordance with ICH guidelines.[1][3][9]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

Protocol:

  • Inject a blank solution (mobile phase) to demonstrate the absence of interfering peaks at the retention time of tert-Butyl Pitavastatin.

  • Inject a solution of a placebo (a mixture of all formulation excipients without the active pharmaceutical ingredient) to ensure no interference from the excipients.

  • Inject the standard solution of tert-Butyl Pitavastatin.

  • Inject the sample solution.

  • To demonstrate stability-indicating capability, subject the sample solution to stress conditions (e.g., acid, base, oxidation, heat, and light) and analyze the stressed samples.[10][11] The method is considered specific if the peak for tert-Butyl Pitavastatin is well-resolved from any degradation product peaks.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]

Protocol:

  • Prepare a series of at least five concentrations of tert-Butyl Pitavastatin working standard solutions across the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

Accuracy

The accuracy of an analytical procedure is the closeness of the test results obtained by the method to the true value.[9]

Protocol:

  • Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Perform the analysis by the standard addition method, where known amounts of tert-Butyl Pitavastatin reference standard are added to the placebo preparation.

  • Calculate the percentage recovery for each determination.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9] Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

4.4.1. Repeatability (Intra-day Precision)

Protocol:

  • Prepare six individual sample preparations at 100% of the test concentration.

  • Analyze these samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the relative standard deviation (%RSD) of the results.

Acceptance Criteria:

  • %RSD ≤ 2.0%.

4.4.2. Intermediate Precision (Inter-day Precision)

Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for the combined results from both days.

Acceptance Criteria:

  • %RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) where:

    • σ = the standard deviation of the y-intercepts of regression lines.

    • S = the slope of the calibration curve.

Alternatively, they can be determined by preparing and analyzing a series of dilute solutions of known concentrations and establishing the minimum level at which the analyte can be reliably detected (LOD) and quantified (LOQ).

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Mobile phase composition (e.g., ± 2% of the organic solvent).

    • Column temperature (e.g., ± 5°C).

    • Detection wavelength (e.g., ± 2 nm).

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • The system suitability parameters should remain within the predefined limits for each variation.

Data Presentation

The quantitative data from the validation studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (Mean ± SD, n=3)
1
5
10
25
50
Correlation Coefficient (r²)
Slope
Y-intercept

Table 2: Accuracy (Recovery) Data

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL, Mean ± SD, n=3)% Recovery (Mean ± SD)
80%
100%
120%

Table 3: Precision Data

Parameter% Assay (n=6)Mean%RSD
Repeatability (Intra-day)
Intermediate Precision (Inter-day)

Table 4: LOD and LOQ

ParameterConcentration (µg/mL)
Limit of Detection (LOD)
Limit of Quantitation (LOQ)

Table 5: Robustness Data

Parameter VariedVariationRetention Time (min)Peak AreaTailing Factor
Flow Rate 0.9 mL/min
1.1 mL/min
Mobile Phase Composition Acetonitrile ± 2%
Wavelength 238 nm
242 nm

Visualizations

The following diagrams illustrate the workflow and logical relationships within the analytical method validation process.

Analytical_Method_Validation_Workflow cluster_method_development Method Development cluster_validation_protocol Validation Protocol cluster_validation_execution Validation Execution cluster_reporting Reporting MD_Start Develop Analytical Method MD_Optimize Optimize Chromatographic Conditions MD_Start->MD_Optimize VP_Define Define Validation Parameters & Acceptance Criteria MD_Optimize->VP_Define VE_Specificity Specificity VP_Define->VE_Specificity VE_Linearity Linearity VP_Define->VE_Linearity VE_Accuracy Accuracy VP_Define->VE_Accuracy VE_Precision Precision VP_Define->VE_Precision VE_LOD_LOQ LOD & LOQ VP_Define->VE_LOD_LOQ VE_Robustness Robustness VP_Define->VE_Robustness R_Report Generate Validation Report VE_Specificity->R_Report VE_Linearity->R_Report VE_Accuracy->R_Report VE_Precision->R_Report VE_LOD_LOQ->R_Report VE_Robustness->R_Report R_Conclusion Method is Validated R_Report->R_Conclusion

Caption: Workflow for Analytical Method Validation.

Validation_Parameters_Relationship Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Method->Range Robustness Robustness Method->Robustness Linearity->Range LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range LOD LOD LOQ->LOD

Caption: Interrelationship of Analytical Validation Parameters.

References

Application Notes: tert-Butyl Pitavastatin in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pitavastatin (B1663618) is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] As a member of the statin class of drugs, it is primarily used for the management of hypercholesterolemia.[1][5] Tert-Butyl Pitavastatin, an ester derivative of the active acid form, serves as a valuable tool in research settings. Its lipophilic nature can facilitate cell membrane permeability in in vitro studies, where it is subsequently hydrolyzed to the active Pitavastatin acid to exert its inhibitory effects. These application notes provide an overview of the use of tert-Butyl Pitavastatin for studying various metabolic pathways, complete with relevant protocols and quantitative data.

Core Mechanism of Action

Pitavastatin competitively inhibits HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate (B85504), a crucial precursor for cholesterol synthesis.[1][3][4] This inhibition leads to a decrease in the intracellular cholesterol pool, particularly in hepatocytes.[6] The reduction in hepatic cholesterol stimulates the upregulation of LDL receptors on the cell surface, which in turn increases the clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation.[1][6] Sustained inhibition of cholesterol synthesis in the liver also leads to decreased secretion of very low-density lipoproteins (VLDL).[3][7]

Applications in Metabolic Research

  • Elucidation of the Cholesterol Biosynthesis Pathway: The primary application is to specifically block the mevalonate pathway, allowing researchers to study the downstream consequences. This includes investigating the regulation of cholesterol homeostasis, the synthesis of non-sterol isoprenoids (e.g., farnesyl pyrophosphate and geranylgeranyl pyrophosphate), and their roles in protein prenylation and other cellular functions.

  • Investigation of Pleiotropic Effects: Statins exhibit numerous effects beyond lipid-lowering, known as pleiotropic effects.[1][4] Pitavastatin is used to study these phenomena, which include improving endothelial function, reducing inflammation and oxidative stress, and modulating immune responses.[1] For instance, studies have shown Pitavastatin can ameliorate lipopolysaccharide (LPS)-induced blood-brain barrier dysfunction by inhibiting cytokine production and can suppress T-cell proliferation.[8][9]

  • Drug Metabolism and Pharmacokinetic Studies: Pitavastatin has a unique metabolic profile, being only minimally metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2C9 and to a lesser extent, CYP2C8.[1][3][5][7] Its primary metabolic route is glucuronidation via uridine (B1682114) 5'-diphosphate glucuronosyltransferase (UGT) enzymes (UGT1A3 and UGT2B7) to form an inactive lactone metabolite.[1][3][5][10] This makes it a useful compound for studying non-CYP mediated drug metabolism and for investigating potential drug-drug interactions involving the UGT pathway.

Quantitative Data Summary

The following tables summarize the pharmacokinetic properties and efficacy of Pitavastatin from various studies.

Table 1: Pharmacokinetic and In Vitro Activity of Pitavastatin

Parameter Value Source
Bioavailability >60% [5]
Plasma Protein Binding >99% [3][5]
Mean Volume of Distribution ~148 L [3][5]
Mean Plasma Half-Life ~12 hours [3][5]
Primary Metabolism Glucuronidation (UGT1A3, UGT2B7) [1][3][5]

| IC₅₀ (Cholesterol Synthesis, HepG2 cells) | 5.8 nM |[10] |

Table 2: Clinical Efficacy of Pitavastatin on Lipid Profiles

Parameter Dosage Percent Change from Baseline Source
LDL-C Reduction 2 mg/day -40% [7]
LDL-C Reduction 1-16 mg/day -33.3% to -54.7% [11]
Total Cholesterol Reduction 2 mg/day -28% [7]
Total Cholesterol Reduction 2 mg for 4 weeks -26.9% [10]
Triglyceride Reduction 1-16 mg/day -13.0% to -28.1% [11]
HDL-C Increase 2 mg/day +8.9% [6]
HDL-C Increase 2 mg for 4 weeks +6.0% [10]

| hs-CRP Reduction | 1-2 mg/day | -34.8% |[12] |

Experimental Protocols

Protocol 1: In Vitro Cholesterol Synthesis Inhibition Assay in HepG2 Cells

This protocol is designed to quantify the inhibition of cholesterol synthesis in a human hepatoma cell line.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • tert-Butyl Pitavastatin stock solution (in DMSO)

  • [¹⁴C]-Acetic Acid

  • Scintillation fluid and counter

  • Lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture: Plate HepG2 cells in 12-well plates and grow to 80-90% confluency in DMEM with 10% FBS.

  • Pre-incubation: Replace the medium with serum-free DMEM and incubate for 2 hours.

  • Treatment: Treat cells with varying concentrations of tert-Butyl Pitavastatin (e.g., 0.1 nM to 100 nM) or vehicle control (DMSO) for 24 hours.

  • Radiolabeling: Add [¹⁴C]-Acetic Acid to each well and incubate for an additional 2-4 hours.

  • Cell Lysis: Wash cells twice with cold PBS and lyse using a suitable lysis buffer.

  • Lipid Extraction: Perform a lipid extraction from the cell lysate (e.g., using a Folch extraction method).

  • Quantification: Measure the radioactivity of the lipid extract using a scintillation counter.

  • Normalization: Determine the protein concentration of the cell lysate using a BCA assay. Normalize the radioactivity counts to the total protein content.

  • Data Analysis: Calculate the percentage inhibition of cholesterol synthesis for each Pitavastatin concentration relative to the vehicle control and determine the IC₅₀ value.[10]

Protocol 2: Analysis of Inflammatory Cytokine Release from an In Vitro Blood-Brain Barrier (BBB) Model

This protocol assesses the anti-inflammatory effects of Pitavastatin on a stimulated BBB model.[8]

Materials:

  • In vitro BBB model (e.g., co-culture of primary brain endothelial cells, pericytes, and astrocytes)

  • tert-Butyl Pitavastatin stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from S. enterica

  • Serum-free cell culture medium

  • Multiplex cytokine assay kit (e.g., Luminex-based)

Procedure:

  • Model Setup: Establish the in vitro BBB model according to standard procedures.

  • Acclimatization: Wash the cells with serum-free medium and allow them to acclimatize for 1-2 hours.

  • Treatment: Add tert-Butyl Pitavastatin to the culture medium at desired final concentrations.

  • Inflammatory Challenge: Concurrently, add LPS (e.g., 1 ng/mL) to the luminal chamber of the BBB model to induce an inflammatory response.[8] Include a vehicle control (no LPS, no Pitavastatin) and an LPS-only control.

  • Incubation: Incubate the model for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[8]

  • Sample Collection: Collect the culture medium from both the luminal and abluminal chambers.

  • Cytokine Analysis: Measure the concentration of key inflammatory cytokines (e.g., IL-6, MCP-1) in the collected medium using a multiplex cytokine assay according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the Pitavastatin-treated groups to the LPS-only control to determine the extent of inhibition.

Visualizations: Pathways and Workflows

Cholesterol_Pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_effects Cellular Effects HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Intermediates Isoprenoid Intermediates Mevalonate->Intermediates Cholesterol Cholesterol Intermediates->Cholesterol Cholesterol_pool Decreased Hepatic Cholesterol Pitavastatin Pitavastatin Pitavastatin->Mevalonate Inhibition LDLR Upregulation of LDL Receptors Cholesterol_pool->LDLR LDL_Clearance Increased LDL-C Clearance LDLR->LDL_Clearance

Caption: Inhibition of the mevalonate pathway by Pitavastatin and its downstream effects.

Experimental_Workflow start Plate HepG2 Cells treatment Treat with tert-Butyl Pitavastatin (or vehicle) start->treatment radiolabel Add [¹⁴C]-Acetic Acid (Metabolic Labeling) treatment->radiolabel lysis Cell Lysis & Lipid Extraction radiolabel->lysis quantify Quantify Radioactivity (Scintillation Counting) lysis->quantify normalize Normalize to Protein Content quantify->normalize analysis Calculate % Inhibition & IC₅₀ normalize->analysis Pitavastatin_Metabolism cluster_major Major Pathway (>95%) cluster_minor Minor Pathway (<5%) Pitavastatin Pitavastatin (Active Acid) UGT UGT1A3 UGT2B7 Glucuronide Pitavastatin Glucuronide Pitavastatin->Glucuronide CYP CYP2C9 (CYP2C8) M13 8-hydroxy pitavastatin (Inactive) Pitavastatin->M13 UGT->Glucuronide Glucuronidation Lactone Pitavastatin Lactone (Inactive) Glucuronide->Lactone CYP->M13 Hydroxylation

References

Application Note and Protocol: Preparation of tert-Butyl Pitavastatin Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl Pitavastatin, also known as Pitavastatin tert-Butyl Ester, is a key metabolite and synthetic intermediate of Pitavastatin.[1][2][] Pitavastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][4] Due to its activity, tert-Butyl Pitavastatin and its parent compound are valuable tools in research investigating lipid metabolism, cardiovascular diseases, and cancer.[4][5] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible and reliable results in cell-based assays and other in vitro experiments.

This document provides detailed protocols for the preparation, storage, and handling of tert-Butyl Pitavastatin stock solutions to ensure their stability and integrity for research applications.

Physicochemical Properties and Solubility

tert-Butyl Pitavastatin is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[6] It is crucial to use high-purity, anhydrous solvents to ensure maximum solubility and stability.[1][4]

PropertyDataReference
Chemical Name tert-butyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate[2]
Molecular Formula C₂₉H₃₂FNO₄[6]
Molecular Weight 477.57 g/mol [6]
CAS Number 586666-54-3[2][6]
Appearance Crystalline solid[7]
Solubility (DMSO) ~100 mg/mL (209 mM)[1]
Solubility (Other) Soluble in Methanol[6]

Note: For DMSO, it is recommended to use a newly opened bottle, as hygroscopic DMSO can significantly impact solubility.[1][4] Ultrasonic assistance may be required to achieve the highest concentration.[1]

Experimental Protocols

Materials and Equipment
  • tert-Butyl Pitavastatin solid (purity ≥95%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade or higher

  • Methanol, HPLC grade or higher

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Volumetric flasks (optional, for large volumes)

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Ultrasonic bath (recommended for high concentrations)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol 1: Preparation of a 50 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution that can be stored for long periods and diluted to various working concentrations.

  • Equilibration: Allow the vial of solid tert-Butyl Pitavastatin to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.

  • Calculation: Calculate the mass of tert-Butyl Pitavastatin required. To prepare 1 mL of a 50 mM stock solution:

    • Mass (mg) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.050 mol/L x 0.001 L x 477.57 g/mol x 1000 mg/g = 23.88 mg

  • Weighing: Accurately weigh the calculated amount (e.g., 23.88 mg) of the solid compound using a calibrated analytical balance and transfer it into a sterile amber glass vial or microcentrifuge tube.

  • Dissolution:

    • Add a portion of the final volume of DMSO (e.g., 800 µL for a final volume of 1 mL) to the vial containing the solid.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • If dissolution is difficult, place the vial in an ultrasonic bath for 5-10 minutes.[1]

  • Final Volume Adjustment: Add DMSO to reach the final desired volume (e.g., 1 mL). Mix again by vortexing to ensure homogeneity.

  • Aliquoting and Storage: Aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled amber vials or microcentrifuge tubes. This minimizes freeze-thaw cycles. Store immediately as recommended in Section 3.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Working solutions should be prepared fresh from the primary stock solution for each experiment. The final concentration will depend on the specific assay requirements, which often range from nanomolar (nM) to micromolar (µM).[4][8]

Example: Preparing a 100 µM intermediate solution and a 1 µM final working solution.

  • Thaw Primary Stock: Remove one aliquot of the 50 mM primary stock from the freezer and thaw it completely at room temperature. Keep it on ice.

  • Prepare Intermediate Solution (100 µM):

    • Perform a 1:500 dilution of the primary stock.

    • Pipette 2 µL of the 50 mM primary stock solution into 998 µL of the appropriate cell culture medium or assay buffer.

    • Vortex gently to mix. Note: The final DMSO concentration in this intermediate solution is 0.2%.

  • Prepare Final Working Solution (1 µM):

    • Perform a 1:100 dilution of the intermediate solution.

    • Pipette 10 µL of the 100 µM intermediate solution into 990 µL of cell culture medium or assay buffer.

    • Mix thoroughly but gently before adding to cells.

    • The final DMSO concentration in the assay should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Storage and Stability

Proper storage is essential to maintain the chemical integrity of tert-Butyl Pitavastatin.

FormStorage ConditionStability PeriodReference
Solid Compound -20°C, desiccated≥ 4 years[7][9]
Stock Solution in DMSO -80°CUp to 6 months[1]
Stock Solution in DMSO -20°CUp to 1 month[1]
Aqueous Working Solutions 2-8°CPrepare fresh daily; do not store[7]

Note: Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting is highly recommended.

Diagrams and Workflows

HMG-CoA Reductase Signaling Pathway

The primary mechanism of action for Pitavastatin involves the competitive inhibition of HMG-CoA reductase, a critical enzyme in the mevalonate (B85504) pathway. This inhibition reduces the synthesis of cholesterol and other essential isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are vital for post-translational modification (prenylation) of small GTP-binding proteins like Rho.[4][5]

HMG_CoA_Pathway cluster_0 Mevalonate Pathway cluster_1 Downstream Effects HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Prenylated_Rho Prenylated Rho (Active) Isoprenoids->Prenylated_Rho Rho Rho Proteins Rho->Prenylated_Rho Prenylation Cell_Effects Cell Proliferation, Migration, etc. Prenylated_Rho->Cell_Effects Pitavastatin tert-Butyl Pitavastatin (Pitavastatin) Pitavastatin->Mevalonate Inhibition

Figure 1. Inhibition of the HMG-CoA reductase pathway by Pitavastatin.
Experimental Workflow for Solution Preparation

The following diagram outlines the logical steps for preparing tert-Butyl Pitavastatin working solutions from the solid compound.

Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation (Fresh) start 1. Equilibrate Solid Compound weigh 2. Weigh Solid start->weigh dissolve 3. Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve aliquot 4. Aliquot for Storage dissolve->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw One Stock Aliquot store->thaw For each experiment intermediate 7. Prepare Intermediate Dilution in Medium/Buffer thaw->intermediate final 8. Prepare Final Working Solution in Medium/Buffer intermediate->final assay 9. Use in Assay final->assay

Figure 2. Workflow for stock and working solution preparation.

References

Application Notes and Protocols for the Use of tert-Butyl Pitavastatin in DMPK Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl Pitavastatin (B1663618) is a derivative of Pitavastatin, a potent HMG-CoA reductase inhibitor used for the treatment of hyperlipidemia. In the field of drug metabolism and pharmacokinetics (DMPK), tert-Butyl Pitavastatin serves as a valuable tool, primarily utilized as an internal standard (IS) in bioanalytical methods for the quantification of Pitavastatin in biological matrices. Its structural similarity to Pitavastatin ensures analogous behavior during sample extraction and chromatographic separation, while its distinct mass allows for clear differentiation in mass spectrometric detection. Stable isotope-labeled internal standards, such as Pitavastatin-d4, are considered the "gold standard" for bioanalysis; however, tert-Butyl Pitavastatin presents a readily synthesizable and cost-effective alternative for robust and reliable quantification in pharmacokinetic studies.[1]

This document provides detailed application notes and experimental protocols for the effective use of tert-Butyl Pitavastatin in DMPK studies, with a focus on LC-MS/MS-based methodologies.

Chemical Information

Compoundtert-Butyl Pitavastatin
IUPAC Name tert-butyl (3R,5S,6E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
Molecular Formula C29H32FNO4
Molecular Weight 477.57 g/mol
CAS Number 586966-54-3
Structure

Applications in DMPK Studies

The primary application of tert-Butyl Pitavastatin in DMPK is as an internal standard for the accurate quantification of Pitavastatin in various biological samples, including plasma and urine.[2][3] The use of a suitable internal standard is critical for compensating for variability in sample preparation and matrix effects in LC-MS/MS analysis, thereby ensuring the accuracy and precision of the obtained pharmacokinetic data.

Experimental Protocols

Protocol 1: Quantification of Pitavastatin in Human Plasma using LC-MS/MS with tert-Butyl Pitavastatin as an Internal Standard

This protocol describes a method for the determination of Pitavastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with tert-Butyl Pitavastatin as the internal standard.

1. Materials and Reagents

  • Pitavastatin reference standard

  • tert-Butyl Pitavastatin (Internal Standard)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Stock and Working Solutions

  • Pitavastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Pitavastatin in 10 mL of methanol.

  • tert-Butyl Pitavastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of tert-Butyl Pitavastatin in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Pitavastatin stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of tert-Butyl Pitavastatin (e.g., 100 ng/mL) in acetonitrile for protein precipitation.

3. Sample Preparation (Protein Precipitation)

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 300 µL of the tert-Butyl Pitavastatin working solution in acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Zorbax SB-C18, 1.8 µm, 4.6 x 150 mm
Mobile Phase 85:15 (v/v) Methanol:0.1% Formic Acid in Water
Flow Rate 0.4 mL/min
Column Temperature 25°C
Injection Volume 10 µL
MS System API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

5. Data Analysis

  • Quantify Pitavastatin using the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of Pitavastatin in the QC and unknown samples from the calibration curve using a weighted (1/x²) linear regression.

Data Presentation: Mass Spectrometry Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for Pitavastatin and tert-Butyl Pitavastatin.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Pitavastatin 422.0290.120025
tert-Butyl Pitavastatin (IS) 478.2422.220020

Note: The MRM transition for tert-Butyl Pitavastatin is predicted based on the loss of the tert-butyl group.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample (100 µL) B Add IS (tert-Butyl Pitavastatin) in Acetonitrile (300 µL) A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Evaporate to Dryness D->E F Reconstitute in Mobile Phase E->F G Inject into LC-MS/MS F->G H Chromatographic Separation (C18 Column) G->H I Mass Spectrometric Detection (MRM Mode) H->I J Peak Integration I->J K Calculate Peak Area Ratios (Analyte/IS) J->K L Generate Calibration Curve K->L M Quantify Unknown Samples L->M G Pitavastatin Pitavastatin Pitavastatin_glucuronide Pitavastatin Glucuronide Pitavastatin->Pitavastatin_glucuronide UGT1A1, UGT1A3, UGT2B7 Hydroxy_pitavastatin 8-hydroxy Pitavastatin (Minor Metabolite) Pitavastatin->Hydroxy_pitavastatin CYP2C9 (minor) Pitavastatin_lactone Pitavastatin Lactone (Inactive) Pitavastatin_glucuronide->Pitavastatin_lactone

References

Troubleshooting & Optimization

Technical Support Center: Optimizing tert-Butyl Pitavastatin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl Pitavastatin (B1663618) and minimizing the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the major impurities encountered during the synthesis of tert-Butyl Pitavastatin?

A1: Impurities in tert-Butyl Pitavastatin synthesis can be broadly categorized into process-related impurities and degradation products.[][2]

  • Process-Related Impurities: These are byproducts formed during the synthesis process. Common process-related impurities include:

    • (Z)-Isomer: The geometric isomer of the desired (E)-isomer of Pitavastatin.[3]

    • Diastereomers and Enantiomers: Stereoisomers that can arise if the chiral centers are not controlled effectively during the synthesis.[2]

    • Desfluoro Impurity: An impurity lacking the fluorine atom on the phenyl ring.[][4]

    • tert-Butyl Ester Impurity: Unreacted starting material or a byproduct from incomplete hydrolysis.[][5]

    • Methyl Impurity: Can be formed in side reactions, particularly in some Julia olefination approaches.[3]

  • Degradation Impurities: These impurities form due to the degradation of the active pharmaceutical ingredient (API) under stress conditions such as heat, light, acid, or base.[][2] Common degradation impurities include:

    • Pitavastatin Lactone: Formed through intramolecular esterification (lactonization) of the carboxylic acid with the C5-hydroxyl group.[2][6]

    • 5-Oxo Pitavastatin: An oxidation product of Pitavastatin.[2]

Q2: What is the primary cause of (Z)-isomer formation, and how can it be minimized?

A2: The formation of the undesired (Z)-isomer is a significant issue, particularly when using the Wittig reaction for the olefination step. The Wittig reaction can produce a substantial amount of the (Z)-isomer, sometimes as high as 20-30%.[3] To minimize its formation, the Julia-Kocienski olefination is a highly recommended alternative. This method demonstrates significantly higher stereoselectivity, with an (E/Z) isomer ratio of up to 300:1.[7][8] Additionally, optimizing the reaction conditions for the Julia olefination, such as using sodium tertiary butoxide as the base and maintaining a low temperature (around -20°C), can further reduce the formation of the (Z)-isomer to below 2%.[3]

Q3: How can lactone impurity be minimized during synthesis and work-up?

A3: The formation of Pitavastatin lactone is often promoted by acidic conditions.[] To minimize its formation, it is crucial to carefully control the pH during the work-up and purification steps. Acidic hydrolysis should be performed under mild and controlled conditions.[6] If the lactone does form, it can sometimes be hydrolyzed back to the open-chain form under basic conditions, although this may introduce other degradation products.

Q4: What are the recommended analytical techniques for monitoring impurities in tert-Butyl Pitavastatin synthesis?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the impurity profile of tert-Butyl Pitavastatin.[6] Specific HPLC methods, often using a C18 column, have been developed to separate and quantify the various process-related and degradation impurities.[6] Chiral HPLC can be employed to separate and quantify stereoisomers.[9] Liquid Chromatography-Mass Spectrometry (LC-MS) is also a valuable tool for identifying unknown impurities.[6]

Troubleshooting Guides

Observed Issue Potential Cause(s) Recommended Action(s)
High levels of (Z)-isomer detected by HPLC. Use of the Wittig reaction for olefination. Suboptimal reaction conditions (e.g., temperature, base) in the Julia-Kocienski olefination.Switch to the Julia-Kocienski olefination method. For Julia-Kocienski, ensure the use of a suitable base like sodium tertiary butoxide and maintain a low reaction temperature (e.g., -20°C).[3]
Presence of a significant amount of lactone impurity. Exposure to acidic conditions during work-up or purification. Prolonged reaction times at elevated temperatures.Carefully neutralize the reaction mixture after acidic steps. Avoid prolonged exposure to strong acids. Consider performing the purification at a lower temperature.
Detection of 5-oxo impurity. Oxidative conditions during the reaction or storage.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use antioxidants if necessary and store the product protected from light and air.
Unidentified peaks in the HPLC chromatogram. Formation of unexpected side products or degradation products.Utilize LC-MS to determine the mass of the unknown impurities for identification. Compare the retention times with known impurity standards if available.
Low overall yield of the final product. Incomplete reaction. Formation of multiple side products. Loss of product during purification.Monitor the reaction progress by TLC or HPLC to ensure completion. Optimize reaction conditions to minimize side reactions. Refine the purification protocol (e.g., recrystallization solvent system, chromatography conditions) to improve recovery.

Data Presentation

Table 1: Comparison of Wittig and Julia-Kocienski Olefination for Pitavastatin Synthesis

Parameter Wittig Reaction Julia-Kocienski Olefination
(Z)-Isomer Formation 20-30%[3]< 2% (with optimized conditions)[3]
(E/Z) Isomer Ratio LowUp to 300:1[7][8]
Reaction Temperature Typically higherLow (e.g., -20°C)[3]
Overall Yield Lower due to impurity removal85-90% (for the coupled intermediate)[3]

Experimental Protocols

Protocol 1: Optimized Julia-Kocienski Olefination for tert-Butyl Pitavastatin Intermediate Synthesis

This protocol is a representative example based on literature for minimizing (Z)-isomer formation.[3]

  • Preparation of the Sulfone: Prepare the key intermediate, 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl)quinoline, as described in the literature.[3]

  • Coupling Reaction:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the sulfone intermediate and (3R,5S)-tert-butyl 3,5-dimethoxy-6-oxohexanoate in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to approximately -20°C using a suitable cooling bath.

    • Slowly add a solution of sodium tertiary butoxide (NaOBt) in THF to the reaction mixture while maintaining the temperature at -20°C.

    • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., methanol (B129727)/water) to yield the desired tert-butyl Pitavastatin intermediate with a low percentage of the (Z)-isomer.[3]

Protocol 2: Purification of tert-Butyl Pitavastatin by Recrystallization
  • Solvent Selection: Choose a solvent system in which the tert-Butyl Pitavastatin is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common system is methanol and water.[3]

  • Dissolution: Dissolve the crude tert-Butyl Pitavastatin in a minimal amount of hot methanol.

  • Crystallization: Slowly add water to the hot solution until a slight turbidity persists. If it becomes too cloudy, add a small amount of hot methanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold methanol/water mixture, and dry them under vacuum.

Visualizations

Synthesis_Pathway Quinoline Precursor Quinoline Precursor Coupling Reaction Coupling Reaction Quinoline Precursor->Coupling Reaction Side-chain Precursor Side-chain Precursor Side-chain Precursor->Coupling Reaction tert-Butyl Pitavastatin tert-Butyl Pitavastatin Coupling Reaction->tert-Butyl Pitavastatin

Caption: Synthetic pathway for tert-Butyl Pitavastatin.

Impurity_Formation cluster_synthesis Synthesis cluster_degradation Degradation tert-Butyl Pitavastatin (E-isomer) tert-Butyl Pitavastatin (E-isomer) Z-Isomer Z-Isomer Wittig Reaction Wittig Reaction Wittig Reaction->Z-Isomer High Formation Julia-Kocienski Olefination Julia-Kocienski Olefination Julia-Kocienski Olefination->tert-Butyl Pitavastatin (E-isomer) High Selectivity tert-Butyl Pitavastatin tert-Butyl Pitavastatin Lactone Impurity Lactone Impurity tert-Butyl Pitavastatin->Lactone Impurity Acid 5-Oxo Impurity 5-Oxo Impurity tert-Butyl Pitavastatin->5-Oxo Impurity Oxidation Acidic Conditions Acidic Conditions Acidic Conditions->Lactone Impurity Oxidative Conditions Oxidative Conditions Oxidative Conditions->5-Oxo Impurity

Caption: Formation of major impurities in tert-Butyl Pitavastatin.

Troubleshooting_Workflow Start Start Analyze Product by HPLC Analyze Product by HPLC Start->Analyze Product by HPLC High Z-Isomer? High Z-Isomer? Analyze Product by HPLC->High Z-Isomer? High Lactone? High Lactone? High Z-Isomer?->High Lactone? No Switch to Julia-Kocienski Olefination Switch to Julia-Kocienski Olefination High Z-Isomer?->Switch to Julia-Kocienski Olefination Yes Control pH during Work-up Control pH during Work-up High Lactone?->Control pH during Work-up Yes Purification Purification High Lactone?->Purification No Optimize Reaction Conditions Optimize Reaction Conditions Switch to Julia-Kocienski Olefination->Optimize Reaction Conditions Optimize Reaction Conditions->Analyze Product by HPLC Control pH during Work-up->Analyze Product by HPLC End End Purification->End

Caption: Troubleshooting workflow for impurity reduction.

References

troubleshooting poor yield in tert-Butyl Pitavastatin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tert-Butyl Pitavastatin Synthesis

This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor yield during the synthesis of tert-Butyl Pitavastatin.

Troubleshooting Guide

Q1: My overall yield of tert-Butyl Pitavastatin is significantly lower than expected. What are the general areas I should investigate?

Low overall yield can be attributed to three primary areas: incomplete reactions, formation of side products/impurities, and losses during workup and purification. A systematic approach is required to pinpoint the issue.

  • Reaction Completion: Verify the completion of each synthetic step using appropriate analytical methods like TLC or HPLC before proceeding to the next stage. Incomplete reactions are a common source of low yield.

  • Impurity Profile: Analyze the crude product mixture to identify and quantify major impurities. Certain reaction conditions can favor the formation of byproducts that consume starting materials and complicate purification.[1] Common process-related impurities include the Z-isomer, enantiomeric impurities, and byproducts from side reactions.[1][]

  • Purification Efficiency: Evaluate your purification strategy. Significant amounts of product may be lost during crystallization or chromatography if the conditions are not optimized.

G start Poor Yield Observed analysis Analyze Crude Product (HPLC, TLC, NMR) start->analysis cat1 Incomplete Reaction analysis->cat1 Low conversion of starting material cat2 High Level of Side Products analysis->cat2 Multiple peaks/spots in crude analysis cat3 Excessive Loss During Purification analysis->cat3 Low recovery after isolation steps sol1 Optimize Reaction Time Increase Catalyst/Reagent Adjust Temperature cat1->sol1 sol2 Modify Reaction Conditions (Temp, Solvent, Base) Consider Alternative Synthesis Route (e.g., Julia Olefination) cat2->sol2 sol3 Optimize Recrystallization Solvent Adjust Chromatography Conditions Minimize Transfer Steps cat3->sol3

Caption: Troubleshooting workflow for low yield in synthesis.

Q2: My primary issue is the formation of a significant amount of the Z-isomer during the Wittig reaction. How can I minimize this?

The formation of the undesired Z-isomer is a well-documented problem in statin synthesis, leading to lower yields of the desired E-isomer and difficult purification.[3]

  • Problem: Traditional Wittig reactions in Pitavastatin synthesis can produce 20-30% of the Z-isomer impurity.[3] This is often exacerbated by higher reaction temperatures.[3]

  • Solution 1: Temperature Control: Ensure the reaction is run at a controlled, ambient temperature (e.g., 25°C). Avoid excessive heat, which can promote the formation of the Z-isomer.[3][4]

  • Solution 2: Alternative Olefination: Consider replacing the Wittig reaction with a Julia-Kocienski olefination. This alternative route has been shown to be highly stereoselective, reducing the formation of the Z-isomer to below 2%.[3] This significantly improves the yield and purity of the coupled intermediate.

Caption: Impact of reaction choice on Z-isomer formation.

Q3: I am observing impurities other than the Z-isomer. What are they and how are they formed?

Several process-related and degradation impurities can arise during the synthesis and storage of Pitavastatin and its intermediates.[1][] Forced degradation studies reveal common pathways for impurity formation.[]

  • Lactone Impurity: This is a common degradation product formed when the dihydroxy acid undergoes intramolecular cyclization (lactonization).[1][] It can form under acidic conditions (e.g., 1 N HCl) or during thermal stress.[]

  • 5-Oxo Impurity: This impurity can be generated during oxidative stress (e.g., exposure to H₂O₂) or under basic hydrolysis conditions.[]

  • Desfluoro Impurity: This process-related impurity arises from starting materials that lack the fluorine atom on the phenyl ring.[] Its presence depends on the purity of the initial building blocks.

  • Anti-isomer: The diastereomer of Pitavastatin can form during the deprotection of the acetonide group. Recrystallization of the tert-Butyl Pitavastatin intermediate can be used to remove this impurity.[5]

Table 1: Impurity Formation Under Stress Conditions

Stress Condition Key Impurities Formed Reference
Acid Hydrolysis (1 N HCl, 60°C, 1h) Anti-isomer, Lactone Impurity []
Base Hydrolysis (2 N NaOH, 60°C, 1h) Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone []
Oxidative (3% H₂O₂, 25°C, 1h) Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone []

| Thermal (60°C, 2 days) | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone, Tertiary butyl ester |[] |

Frequently Asked Questions (FAQs)

Q: What are the recommended reaction conditions for the Wittig coupling step to produce the tert-butyl ester intermediate?

Based on documented procedures, typical conditions involve reacting the phosphonium (B103445) bromide salt with the side-chain aldehyde in the presence of a base in a polar aprotic solvent.[4]

  • Reactants: Triphenyl-[2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-yl-methyl]-phosphonium bromide and tert-butyl-2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate.[4]

  • Base: Potassium carbonate (K₂CO₃) is a commonly used base.[4]

  • Solvent: Dimethylsulfoxide (DMSO).[4]

  • Temperature: Maintain the reaction at ambient temperature (approx. 25°C) under a nitrogen atmosphere.[4]

  • Time: The reaction is typically stirred for 10-15 hours until completion is confirmed by TLC/HPLC.[4]

Q: My final tert-Butyl Pitavastatin product has low purity after deprotection of the acetonide. How can I improve it?

The purity of the final tert-butyl ester is critical. The deprotection step can be followed by a purification step to remove diastereomers and other impurities.

  • Deprotection: The acetonide protecting group is typically removed under acidic conditions. While hydrochloric acid can be used, organic acids like oxalic acid in methanol (B129727) are also effective.[5]

  • Purification by Recrystallization: After deprotection, the crude tert-Butyl Pitavastatin can be purified by recrystallization from a suitable solvent system. Toluene (B28343) is a documented solvent for this purpose, which is effective at removing the anti-isomer (diastereomer).[5][6] A process of dissolving the crude product in toluene at an elevated temperature (e.g., 75°C) followed by cooling to 0°C can yield a high-purity crystalline product.[5][6]

Q: How can I hydrolyze the tert-butyl ester to Pitavastatin acid for final conversion to the calcium salt?

The hydrolysis of the tert-butyl ester is the final step before salt formation. This is typically achieved via base-mediated hydrolysis.

  • Procedure: Dissolve the tert-Butyl Pitavastatin in a solvent mixture like acetonitrile (B52724) and water or methanol and water.[5] Add a solution of a base, such as sodium hydroxide (B78521) (NaOH), and stir at ambient temperature for approximately 1.5-2 hours.[5]

  • Workup: After hydrolysis, the reaction mixture is typically cooled, and the pH is adjusted to around 4.0 with an acid like HCl.[5] This prepares the Pitavastatin acid for subsequent conversion to its calcium salt.

Experimental Protocols

Protocol 1: Wittig Reaction for (4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-vinyl-2,2-dimethyl-1,3-dioxane-4-yl]acetic acid tertiary butyl ester

This protocol is adapted from patent literature and should be further optimized for specific laboratory conditions.[4]

  • To a solution of tert-butyl-2-((4R,6S)-6-formyl-2,2-dimethyl-l,3-dioxan-4-yl)acetate (0.75 kg) in dimethylsulphoxide (7 L), add the phosphonium bromide compound (1 kg) and potassium carbonate (0.67 kg).

  • Stir the reaction mixture at 25°C for 10 hours under a nitrogen atmosphere.

  • Monitor the reaction for completion using TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with a non-polar solvent such as toluene.

  • Concentrate the organic layer and isolate the crude product.

  • Recrystallize the product from methanol to achieve higher purity.

Protocol 2: Deprotection and Purification of tert-Butyl Pitavastatin

This protocol is adapted from patent literature.[5]

  • Dissolve the acetonide-protected intermediate (e.g., 100 g) in methanol (1 L).

  • Add a solution of oxalic acid in water and stir at room temperature for 8-10 hours until the reaction is complete (monitored by HPLC).

  • Distill the solvent under reduced pressure.

  • To the resulting solid, add toluene (75 ml) and heat to 75°C with stirring for 30 minutes.

  • Cool the mixture to 0°C and stir for 3 hours.

  • Filter the crystalline solid, wash with cold cyclohexane, and dry to obtain high-purity tert-Butyl Pitavastatin.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of tert-Butyl Pitavastatin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help you resolve peak tailing issues encountered during the HPLC analysis of tert-Butyl Pitavastatin.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than the leading edge.[1] This distortion can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[2] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing.[2]

Q2: What are the primary causes of peak tailing for a basic compound like tert-Butyl Pitavastatin?

A2: For basic compounds, the most common cause of peak tailing in reversed-phase HPLC is secondary ionic interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups (Si-OH) on the silica-based stationary phase.[3][4] Other potential causes include:

  • Mobile Phase pH: A mobile phase pH close to the analyte's pKa can lead to the co-existence of ionized and non-ionized forms, causing peak broadening and tailing.[1][5]

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase.[6][7]

  • Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections, can lead to peak distortion.[4]

  • Column Contamination: Accumulation of strongly retained sample components can create active sites that cause tailing.[6]

Q3: How does the choice of HPLC column affect peak tailing?

A3: The column chemistry is critical for controlling peak shape, especially for basic analytes.

  • End-Capped Columns: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[1][8]

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from residual silanols.[2][9]

  • Hybrid Silica Columns: Columns with hybrid organic/inorganic stationary phases often exhibit reduced silanol activity and can be more stable at higher pH values.[10]

Q4: What is the role of mobile phase pH in controlling the peak shape of tert-Butyl Pitavastatin?

A4: The mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds.[11][12] Pitavastatin has an acidic pKa of approximately 4.13.[13] To ensure a consistent ionization state and minimize interactions with silanols, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[14] For tert-Butyl Pitavastatin, a basic compound, operating at a low pH (e.g., pH 2.5-3.0) will ensure it is fully protonated and minimize the ionization of residual silanol groups, leading to improved peak symmetry.[3][8]

Troubleshooting Guides

If you are experiencing peak tailing with tert-Butyl Pitavastatin, follow this step-by-step guide to diagnose and resolve the issue.

Logical Troubleshooting Workflow

G start Peak Tailing Observed (Tf > 1.2) check_system Initial System & Sample Checks start->check_system check_ecv Check for Extra-Column Volume (fittings, tubing length) check_system->check_ecv Systematic Check check_sample Check Sample Concentration & Solvent check_system->check_sample optimize_method Method Optimization check_ecv->optimize_method If no issues found check_sample->optimize_method If no issues found adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.0) optimize_method->adjust_ph Primary Adjustment increase_buffer Increase Buffer Concentration (e.g., 25-50 mM) optimize_method->increase_buffer add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) optimize_method->add_modifier If pH adjustment is insufficient column_eval Column Evaluation adjust_ph->column_eval If tailing persists end Peak Shape Improved (Tf < 1.2) adjust_ph->end If effective increase_buffer->column_eval If tailing persists increase_buffer->end If effective add_modifier->column_eval If tailing persists add_modifier->end If effective wash_column Perform Column Wash column_eval->wash_column First Step replace_column Consider a Different Column (e.g., Base-Deactivated, Polar-Embedded) wash_column->replace_column If wash is ineffective wash_column->end If wash is effective replace_column->end Final Solution

References

tert-Butyl Pitavastatin impurity profiling and control strategies.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: tert-Butyl Pitavastatin

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling and control of tert-Butyl Pitavastatin.

Frequently Asked Questions (FAQs)

Q1: What is tert-Butyl Pitavastatin and why is it considered an impurity?

A1: tert-Butyl Pitavastatin (CAS No. 586966-54-3) is a process-related impurity and a key synthetic intermediate in the manufacturing of Pitavastatin.[1][2][3] It is the tert-butyl ester of Pitavastatin. Its presence in the final active pharmaceutical ingredient (API) must be controlled to ensure the purity, safety, and efficacy of the drug product, in compliance with pharmacopeial standards.[1][4]

Q2: What are the main categories of impurities associated with Pitavastatin?

A2: Pitavastatin impurities are generally classified into three main categories:

  • Process-Related Impurities : These are byproducts or unreacted intermediates that arise during the synthesis process, such as tert-Butyl Pitavastatin itself.[1][4]

  • Degradation Impurities : These form when the drug substance is exposed to stress conditions like heat, light, humidity, or non-optimal pH during storage or handling.[1][][6] Common degradation products include the Pitavastatin lactone, Z-isomer, and 5-oxo impurity.[]

  • Residual Solvents and Reagents : Trace amounts of solvents (e.g., methyl tert-butyl ether) or reagents used during manufacturing can remain in the final product.[6][7]

Q3: What are the regulatory guidelines for controlling these impurities?

A3: The International Council for Harmonisation (ICH) provides key guidelines for the control of impurities in new drug substances. Specifically, ICH Q3A(R2) outlines the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[8][9][10] These guidelines are essential for ensuring that impurity levels are safe and do not impact the drug's efficacy.[10] For a drug with a maximum daily dose of up to 2g, the reporting threshold is typically 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15%.[10]

Impurity Data

The table below summarizes common impurities found during forced degradation studies of Pitavastatin, which helps in understanding the stability profile of the drug.

Stress ConditionDegradation (%)Impurities FormedReference
Acid Hydrolysis (1 N HCl, 60°C, 1 h)~7.90%Anti-isomer, Lactone[]
Base Hydrolysis (2 N NaOH, 60°C, 1 h)~9.79%Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone[]
Oxidative (3% H₂O₂, 25°C, 1 h)~7.43%Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone[]
Thermal (60°C, 2 days)~9.64%Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone, Tertiary butyl ester[]
Humidity (90% RH, 25°C, 7 days)~3.92%5-oxo, Lactone, Imp-B[]
Photolytic (1.2 million lux hours)Not specifiedLactone[]

Troubleshooting Guide: Analytical & Chromatographic Issues

This section addresses common problems encountered during the HPLC/UPLC analysis of tert-Butyl Pitavastatin and related impurities.

Q4: I am observing drifting retention times in my chromatogram. What could be the cause?

A4: Drifting retention times can be caused by several factors:

  • Column Equilibration : The column may not be sufficiently equilibrated with the mobile phase. It is recommended to flush with at least 10 column volumes after solvent changes or before starting a sequence.[11]

  • Mobile Phase Composition : Inconsistent mobile phase preparation or a change in its composition during the run can cause drift. Ensure accurate preparation and consider bypassing the solvent mixer to test if the mixing device is the source of the problem.[12]

  • Temperature Fluctuations : Changes in ambient temperature can affect retention times. Using a column oven is crucial to maintain a constant, stable temperature.[11]

  • Column Contamination : Buildup of contaminants on the column can lead to pressure increases and retention time shifts.[12]

Q5: My peaks are broad or tailing. How can I improve the peak shape?

A5: Poor peak shape is a common issue with multiple potential causes:

  • Column Degradation : The column's stationary phase may be degraded or clogged. Flushing the column with a strong solvent or replacing it may be necessary.

  • Sample Overload : Injecting too much sample can saturate the column, leading to broad or tailing peaks. Try reducing the injection volume or sample concentration.

  • Incompatible Injection Solvent : If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the mobile phase.[11]

  • Extra-Column Effects : Excessive tubing length between the injector, column, and detector can contribute to band broadening. Keep tubing as short as possible.

Q6: I see an unexpected peak in my chromatogram. How do I identify it?

A6: The appearance of an unknown peak requires a systematic investigation.

  • System Blank : First, inject a blank (mobile phase or sample solvent) to ensure the peak is not a system artifact, ghost peak, or from solvent contamination.

  • Forced Degradation : Perform forced degradation studies (acid, base, oxidation, heat, light) on the Pitavastatin API.[13] Comparing the retention time of the unknown peak with those generated during stress testing can help identify it as a degradation product.

  • Mass Spectrometry (MS) : Use a hyphenated technique like LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak. This provides the molecular weight, which is a critical piece of information for structural elucidation.[7]

  • Reference Standards : If the peak is suspected to be a known impurity, inject a certified reference standard of that impurity to confirm its retention time.[4]

Experimental Protocols

Protocol 1: Stability-Indicating UPLC Method for Impurity Profiling

This protocol is a representative method for the separation and quantification of Pitavastatin and its impurities.

  • Instrumentation : Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

  • Column : Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A : 0.1% Formic acid in Water.

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

  • Gradient Program :

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-18 min: 70% to 90% B

    • 18-20 min: 90% B

    • 20-21 min: 90% to 30% B

    • 21-25 min: 30% B (re-equilibration)

  • Flow Rate : 0.3 mL/min.[13]

  • Detection Wavelength : 245 nm.[13]

  • Column Temperature : 40°C.

  • Injection Volume : 2 µL.[13]

  • Sample Preparation : Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.10 mg/mL.[13]

Control Strategies & Workflows

A robust control strategy is essential for consistently manufacturing high-quality Pitavastatin. This involves understanding potential impurity sources and implementing effective analytical monitoring.

G cluster_control Control Strategy cluster_output Outcome SM Starting Materials Process Optimize Process Parameters SM->Process Reagents Reagents & Solvents Reagents->Process Intermediates Intermediates Intermediates->Process Degradation Storage & Handling (Heat, Light, pH) Stability Conduct Stability Studies Degradation->Stability Spec Set Specifications (ICH Q3A) API High-Purity Pitavastatin API Spec->API Method Develop & Validate Analytical Methods Method->Spec Process->Method Process->API Stability->Method G cluster_lab Phase 1: Laboratory Investigation cluster_mfg Phase 2: Full-Scale Investigation OOS OOS Impurity Result Detected Check1 Verify Calculations & Data Transfer OOS->Check1 Check2 Check Instrument Performance & Logs Check1->Check2 Check3 Analyze Retain Sample & Standards Check2->Check3 Invalid Result Invalidated (Lab Error Found) Check3->Invalid Error identified Valid Result Confirmed (No Lab Error) Check3->Valid No error found Review Review Batch Manufacturing Record RCA Perform Root Cause Analysis (RCA) Review->RCA CAPA Implement Corrective and Preventive Actions (CAPA) RCA->CAPA Valid->Review

References

Technical Support Center: Crystallization of tert-Butyl Pitavastatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of tert-Butyl Pitavastatin (B1663618).

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of tert-Butyl Pitavastatin, offering potential causes and recommended solutions in a question-and-answer format.

Q1: My tert-Butyl Pitavastatin is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What should I do?

A1: "Oiling out" or amorphous precipitation is a common issue when the supersaturation is too high, or the solvent system is not optimal. Here are some troubleshooting steps:

  • Reduce the rate of supersaturation generation:

    • Cooling Crystallization: Decrease the cooling rate to allow molecules more time to orient themselves into a crystal lattice. A slower, more controlled cooling profile is often beneficial.

    • Anti-solvent Addition: Add the anti-solvent more slowly and with vigorous agitation to ensure localized supersaturation does not become too high. Consider adding the anti-solvent at a slightly elevated temperature.

  • Optimize the solvent system:

    • The choice of solvent and anti-solvent is critical. A good solvent should have moderate solubility for tert-Butyl Pitavastatin, while the anti-solvent should be miscible with the solvent but have low solubility for the compound.

    • If using a highly polar solvent, consider switching to a less polar one, or use a mixture of solvents to fine-tune the solubility. For example, patents have described the use of ethyl acetate (B1210297) as a solvent and hexane (B92381) as an anti-solvent.[1]

  • Introduce seed crystals: Seeding the solution with a small amount of pre-existing tert-Butyl Pitavastatin crystals can provide a template for crystal growth and bypass the difficult nucleation stage, preventing the formation of an amorphous phase.

Q2: The purity of my crystallized tert-Butyl Pitavastatin is lower than expected. How can I improve it?

A2: Low purity can result from the co-precipitation of impurities or the inclusion of solvent in the crystal lattice.

  • Control the crystallization process:

    • Slower crystallization rates (achieved by slower cooling or anti-solvent addition) generally lead to higher purity crystals, as there is more time for the rejection of impurity molecules from the growing crystal lattice.

  • Select an appropriate solvent system: The solubility of impurities in the chosen solvent system should be considered. Ideally, the impurities should remain in the solution while the desired compound crystallizes.

  • Perform a re-crystallization: Dissolving the impure crystals in a suitable solvent and re-crystallizing them can significantly improve purity.

  • Washing: Ensure the isolated crystals are washed with a cold, appropriate solvent in which tert-Butyl Pitavastatin has low solubility to remove surface impurities.

Q3: The crystal size and shape (habit) of my tert-Butyl Pitavastatin are not suitable for downstream processing (e.g., filtration, drying). How can I modify them?

A3: Crystal habit is influenced by the solvent system, cooling rate, and the presence of impurities.

  • Solvent Selection: The polarity of the solvent can significantly impact crystal morphology. Experiment with different solvent systems to find one that produces the desired crystal habit.

  • Agitation: The level of agitation during crystallization can affect crystal size distribution. Higher agitation rates can lead to smaller crystals due to secondary nucleation.

  • Controlled Cooling/Anti-solvent Addition: A slower rate of supersaturation will generally favor the growth of larger crystals.

  • Impurity Profile: Even small amounts of certain impurities can act as habit modifiers. If feasible, identify and control the levels of key impurities.

Frequently Asked Questions (FAQs)

Q1: What is the importance of obtaining a crystalline form of tert-Butyl Pitavastatin?

A1: Obtaining a stable crystalline form of tert-Butyl Pitavastatin is crucial as it is an important intermediate in the synthesis of Pitavastatin calcium. A well-defined crystalline form ensures consistent physical and chemical properties, such as stability, purity, and handling characteristics, which are critical for the quality and consistency of the final active pharmaceutical ingredient (API).[2][3]

Q2: What are some common solvent systems used for the crystallization of tert-Butyl Pitavastatin?

A2: Based on patent literature, common solvent systems include:

  • Dissolving the crude product in ethyl acetate and then adding a hydrocarbon anti-solvent like hexane.[1]

  • Using acetonitrile, sometimes with the addition of water.[2][3]

Q3: How can I characterize the crystalline form of my tert-Butyl Pitavastatin?

A3: Several analytical techniques can be used to characterize the solid-state properties of tert-Butyl Pitavastatin:

  • Powder X-ray Diffraction (PXRD): This is the primary technique to identify the crystalline form (polymorph) and to distinguish it from the amorphous state.[2][3]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and to detect polymorphic transitions.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the molecular structure and can sometimes differentiate between polymorphs.[3]

  • Microscopy: Optical or scanning electron microscopy (SEM) can be used to observe the crystal habit (shape and size).

Q4: Can the presence of water affect the crystallization of tert-Butyl Pitavastatin?

A4: Yes, the presence of water can significantly impact the crystallization process. In some patented procedures, water is intentionally added to the solvent system (e.g., acetonitrile/water), suggesting it plays a role in controlling the solubility and potentially the crystal form.[2][3] However, uncontrolled amounts of water could lead to the formation of hydrates or affect the solubility profile in an undesirable way. Therefore, the water content should be carefully controlled.

Data Presentation

Table 1: Solubility of tert-Butyl Pitavastatin in Common Solvents (Qualitative)
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[4][5]
MethanolSoluble[5]
Ethyl AcetateSoluble[1]
AcetonitrileSoluble[1][2][3]
WaterSparingly Soluble[6]
HexaneSparingly Soluble[1]
EthanolSparingly Soluble[6]
IsopropanolSparingly Soluble[2]
TolueneSparingly Soluble[2]

Experimental Protocols

Protocol 1: Anti-solvent Crystallization of tert-Butyl Pitavastatin

This protocol is based on a method described in the literature for obtaining crystalline tert-Butyl Pitavastatin.[1]

Materials:

  • Crude tert-Butyl Pitavastatin

  • Ethyl Acetate

  • Hexane

  • Crystallization vessel with stirring and temperature control

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolve the crude tert-Butyl Pitavastatin in ethyl acetate at room temperature to create a concentrated solution.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the clear solution to a crystallization vessel equipped with a stirrer.

  • Begin stirring the solution at a moderate speed.

  • Slowly add hexane (as the anti-solvent) to the solution. The ratio of ethyl acetate to hexane will need to be optimized for yield and crystal form. A typical starting point could be a 1:6 volume ratio of ethyl acetate to hexane.

  • Observe for the onset of precipitation. If the solution becomes cloudy, continue slow addition of the anti-solvent.

  • Once the anti-solvent addition is complete, continue stirring for a defined period (e.g., 1-2 hours) to allow for complete crystallization.

  • Cool the slurry to a lower temperature (e.g., 0-5 °C) to maximize the yield.

  • Isolate the crystals by filtration.

  • Wash the collected crystals with a small amount of cold hexane to remove any residual mother liquor.

  • Dry the crystals under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Characterization of Crystalline Form by PXRD

Instrument:

  • Powder X-ray Diffractometer with Cu Kα radiation.

Procedure:

  • Gently grind a small, representative sample of the dried tert-Butyl Pitavastatin crystals to a fine powder using a mortar and pestle.

  • Mount the powdered sample onto the sample holder of the PXRD instrument.

  • Set the instrument parameters for data collection. A typical scan range would be from 2 to 40 degrees 2θ, with a step size of 0.02 degrees and a suitable scan speed.

  • Run the analysis.

  • Process the resulting diffractogram to identify the peak positions (in degrees 2θ) and their relative intensities.

  • Compare the obtained PXRD pattern with known patterns (if available) or use it as a reference for the specific crystalline form produced.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying cluster_char Characterization dissolution Dissolve Crude Product in Ethyl Acetate filtration1 Filter to Remove Insolubles dissolution->filtration1 antisolvent Slowly Add Hexane (Anti-solvent) filtration1->antisolvent stirring Stir for Crystal Growth antisolvent->stirring cooling Cool to Maximize Yield stirring->cooling filtration2 Filter Crystals cooling->filtration2 washing Wash with Cold Hexane filtration2->washing drying Dry Under Vacuum washing->drying pxrd PXRD Analysis drying->pxrd

Caption: Experimental workflow for anti-solvent crystallization.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Crystallization Problem oiling_out Oiling Out / Amorphous Precipitate start->oiling_out low_purity Low Purity start->low_purity bad_habit Poor Crystal Habit start->bad_habit sol1 Reduce Supersaturation Rate oiling_out->sol1 sol2 Optimize Solvent System oiling_out->sol2 sol3 Use Seed Crystals oiling_out->sol3 low_purity->sol1 sol4 Recrystallize low_purity->sol4 sol5 Wash Crystals low_purity->sol5 bad_habit->sol1 bad_habit->sol2 sol6 Modify Agitation bad_habit->sol6

References

improving the stability of tert-Butyl Pitavastatin in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: tert-Butyl Pitavastatin

Welcome to the technical support center for tert-Butyl Pitavastatin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the stability of tert-Butyl Pitavastatin in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of tert-Butyl Pitavastatin in solution?

A1: The stability of tert-Butyl Pitavastatin in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidative agents.[1][2][3] Like other statins, it is susceptible to hydrolysis and photodegradation.[2][3][4]

  • pH: The tert-butyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which cleaves the ester to form Pitavastatin (the active carboxylic acid).[1][2] Significant degradation has been noted in both acid and base stress conditions for the parent compound, Pitavastatin.[1][5]

  • Light: Pitavastatin is known to be photolabile.[4] Exposure to UV-A radiation can lead to photocyclization, forming several degradation products.[4] Therefore, solutions of tert-Butyl Pitavastatin should be protected from light.

  • Oxidation: Oxidative stress, for instance from hydrogen peroxide, can cause degradation.[6][7]

  • Temperature: Elevated temperatures can accelerate the rate of hydrolytic and oxidative degradation.[2][6]

Q2: What is the main degradation pathway for tert-Butyl Pitavastatin in an aqueous solution?

A2: The primary degradation pathway is the hydrolysis of the tert-butyl ester to yield Pitavastatin. Following this, Pitavastatin itself can undergo further degradation. The main reactions include lactonization (formation of Pitavastatin lactone) via glucuronidation and photocyclization upon exposure to light.[8]

Q3: What solvents are recommended for preparing stock solutions of tert-Butyl Pitavastatin?

A3: For analytical purposes, solvents like acetonitrile (B52724) and methanol (B129727) are commonly used to prepare stock solutions.[7][9] The diluent for working solutions in stability studies is often a mixture of water and acetonitrile.[9][10] It is crucial to minimize the presence of acidic or basic impurities in the solvents to prevent premature hydrolysis.

Q4: How should I store solutions of tert-Butyl Pitavastatin to ensure stability?

A4: To maximize stability, solutions should be stored in tightly capped, amber-colored vials to protect from light and evaporation.[6] Refrigeration (2-8°C) is recommended to slow down potential degradation reactions.[6] For short-term use (e.g., within 48 hours), storage at room temperature may be acceptable if the solution is protected from light, but stability should be verified.[9]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Rapid loss of parent compound peak in HPLC analysis. Hydrolysis: The solution pH may be too acidic or basic. The solvent may contain acidic/basic impurities.Ensure the pH of aqueous solutions is near neutral. Use high-purity (HPLC grade) solvents. Prepare fresh solutions before use and store them refrigerated.
Appearance of multiple new peaks in the chromatogram. Photodegradation: The solution was exposed to UV or ambient light.Prepare and handle all solutions under low-light conditions or use amber-colored glassware/vials.[4][11]
Oxidative Degradation: The solvent may contain peroxides, or the sample was exposed to an oxidative environment.Use freshly opened solvents or those tested for peroxides. Consider degassing the solvent with an inert gas (e.g., nitrogen or argon).
Inconsistent results between experimental replicates. Incomplete Dissolution: The compound may not be fully dissolved, especially in aqueous buffers.Use a co-solvent like acetonitrile or methanol to prepare a concentrated stock solution before diluting with the aqueous phase.[9] Use sonication to aid dissolution.[7]
Adsorption: The compound may be adsorbing to the surface of the container.Use silanized glass vials or polypropylene (B1209903) containers to minimize adsorption.

Quantitative Data on Degradation

The following table summarizes the results from forced degradation studies on Pitavastatin, which provides insight into the potential stability of its tert-butyl ester derivative under various stress conditions.

Stress ConditionParameters% Degradation ObservedKey Degradation ProductsReference
Acid Hydrolysis 0.1 N HCl, Room Temp, 30 min~7.5%Hydrolysis to Pitavastatin, other acid degradants[2]
Base Hydrolysis 0.1 N NaOH, Room Temp, 2 hoursStable (for Pitavastatin) but an additional peak was observedHydrolysis to Pitavastatin, other base degradants[2]
Oxidative Stress 3% H₂O₂, 75°C, 2 hoursSignificant degradationOxidative adducts[2]
Thermal Degradation Dry Heat, 60-75°C, 6-24 hoursStable-[2][7]
Photodegradation UV light (254 nm), 24 hoursStable (solid state)-[2]
Photodegradation UV-A light, in solutionFollows first-order kineticsFour major photocyclization products[4]

Note: The stability of tert-Butyl Pitavastatin to base hydrolysis may differ from Pitavastatin due to the presence of the ester group.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC (RP-HPLC) method for assessing the stability of tert-Butyl Pitavastatin and separating it from its potential degradants.

1. Materials and Equipment:

  • HPLC system with UV or PDA detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11]

  • tert-Butyl Pitavastatin reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Triethylamine and Orthophosphoric acid[11]

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water:Triethylamine (80:19.8:0.2, v/v/v), with pH adjusted to 3.5 using orthophosphoric acid.[11]

  • Flow Rate: 1.5 mL/min[11]

  • Column Temperature: 40°C

  • Detection Wavelength: 238 nm or 245 nm[11][12]

  • Injection Volume: 10-20 µL

  • Run Time: ~10 minutes

3. Solution Preparation:

  • Diluent: A mixture of water and acetonitrile (e.g., 90:10 v/v).[10]

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve tert-Butyl Pitavastatin in methanol or acetonitrile.

  • Working Standard Solution (e.g., 10 µg/mL): Dilute the stock solution with the diluent to the desired concentration.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the working standard solution multiple times (e.g., n=6) to check for system suitability (e.g., %RSD of peak area < 2%).

  • Prepare the experimental samples (e.g., from a forced degradation study) by diluting them to fall within the linear range of the assay.

  • Inject the experimental samples.

  • Calculate the percentage of remaining tert-Butyl Pitavastatin and the relative percentage of each degradation product.

Visualizations

Diagram 1: Potential Degradation Pathways

This diagram illustrates the primary chemical transformations tert-Butyl Pitavastatin may undergo in solution under stress conditions.

G A tert-Butyl Pitavastatin B Pitavastatin (Carboxylic Acid) A->B  Hydrolysis  (Acidic/Basic) D Photocyclization Products A->D  Photolysis  (UV Light) C Pitavastatin Lactone B->C  Lactonization B->D

Caption: Potential degradation pathways for tert-Butyl Pitavastatin.

Diagram 2: Experimental Workflow for Stability Assessment

This flowchart outlines the logical steps to perform a stability study of tert-Butyl Pitavastatin in solution.

G start Start: Stability Study prep Prepare Stock Solution (e.g., in Acetonitrile) start->prep stress Apply Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sample Collect Samples at Time Points stress->sample hplc Analyze via Stability-Indicating HPLC Method sample->hplc data Quantify Parent & Degradation Products hplc->data report Report Stability Profile & Degradation Kinetics data->report end End report->end

Caption: Workflow for assessing tert-Butyl Pitavastatin stability.

References

Technical Support Center: Purification of High-Purity tert-Butyl Pitavastatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of high-purity tert-Butyl Pitavastatin (B1663618).

Frequently Asked Questions (FAQs)

Q1: What is tert-Butyl Pitavastatin and why is its purity important?

A1: tert-Butyl Pitavastatin (CAS No. 586966-54-3) is a key intermediate in the synthesis of Pitavastatin, a potent HMG-CoA reductase inhibitor used to lower cholesterol.[1][2] The purity of this intermediate is critical as any impurities can be carried over to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability.[1]

Q2: What are the common types of impurities found in tert-Butyl Pitavastatin?

A2: Impurities in Pitavastatin and its intermediates are generally categorized as process-related impurities and degradation products.[1][] For tert-Butyl Pitavastatin, process-related impurities may include isomers (like the (3S,5R)-isomer or Z-isomer), unreacted starting materials, and by-products from side reactions.[1][] Degradation products can form due to exposure to heat, light, or adverse pH conditions during synthesis or storage.[1][]

Q3: Which analytical techniques are recommended for purity analysis of tert-Butyl Pitavastatin?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective methods for determining the purity of Pitavastatin and its intermediates.[4][5][6][7] These techniques can separate tert-Butyl Pitavastatin from its various impurities, allowing for accurate quantification.

Troubleshooting Guides

Issue 1: Presence of Isomeric Impurities in HPLC Analysis

Q: My HPLC results show the presence of the (3S,5R)-isomer or the Z-isomer in my sample of tert-Butyl Pitavastatin. How can I remove these?

A: Isomeric impurities can be challenging to remove due to their similar physical properties to the desired product.

  • Chromatographic Purification: The most effective method for separating isomers is typically column chromatography. You may need to screen different stationary phases (e.g., chiral columns for enantiomers) and mobile phase compositions to achieve optimal separation.

  • Recrystallization: While less effective for isomers than for structurally different impurities, carefully controlled recrystallization may help. Experiment with different solvent systems and crystallization temperatures. Seeding the solution with pure crystals of the desired (3R,5S)-isomer might favor its crystallization.

Issue 2: Low Purity After Initial Synthesis

Q: The initial purity of my crude tert-Butyl Pitavastatin is below 95%. What are the first steps to improve this?

A: Low initial purity often points to incomplete reactions or significant side reactions.

  • Reaction Optimization: Re-evaluate your synthesis reaction conditions. Factors like temperature, reaction time, and stoichiometry of reactants can significantly impact the impurity profile.

  • Aqueous Wash: Before crystallization, wash the organic layer containing your product with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by a water wash to remove residual salts.

  • Recrystallization: A well-designed recrystallization is often the most effective first step in purification. Refer to the experimental protocol below for a general procedure.

Issue 3: Appearance of Degradation Products

Q: I am observing an increase in degradation products like the Pitavastatin Lactone or 5-oxo impurity. What could be the cause and how can I prevent this?

A: The formation of degradation products is often linked to harsh conditions during work-up or storage.[]

  • pH Control: Avoid strong acidic or basic conditions during extraction and purification, as these can promote hydrolysis of the tert-butyl ester or other degradation pathways.[]

  • Temperature Management: Perform purification steps at controlled, and where possible, lower temperatures to minimize thermal degradation.[]

  • Inert Atmosphere: If your product is sensitive to oxidation, consider performing purification and drying steps under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store the purified tert-Butyl Pitavastatin in a cool, dark, and dry place to prevent degradation over time.[1]

Data Presentation

Table 1: Common Impurities Associated with Pitavastatin Synthesis

Impurity NameCAS NumberTypeMolecular FormulaMolecular Weight ( g/mol )
tert-Butyl Pitavastatin586966-54-3Process IntermediateC₂₉H₃₂FNO₄477.57
Pitavastatin (3S,5S)-Isomer tert-butyl Ester586966-55-4Process ImpurityC₂₉H₃₂FNO₄477.6
Pitavastatin Acetonide t-Butyl Ester147489-06-3Process ImpurityC₃₂H₃₆FNO₄517.63
Pitavastatin Lactone141750-63-2Degradation ProductC₂₅H₂₂FNO₃403.5
5-Oxo Impurity of Pitavastatin222306-15-2Degradation Product--
Desfluoro Impurity-Process Impurity--
Z-Isomer of Pitavastatin1159588-21-2Process Impurity--

Data sourced from multiple references.[1][][8][9]

Table 2: Example HPLC Method Parameters for Pitavastatin Analysis

ParameterCondition 1Condition 2
Column Restek Ultra C18 (250 x 4.6 mm, 5 µm)Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / 0.1% Orthophosphoric Acid in Water (Gradient)Acetonitrile / 0.01M KH₂PO₄ pH 3.75 (80:20 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 240 nm248 nm
Injection Volume 10 µL-
Linearity Range 0.05 - 200.00 µg/mL25 - 150 µg/mL
LOD 0.004 - 0.006 µg/mL1.9 µg/mL
LOQ 0.013 - 0.035 µg/mL5.7 µg/mL

This table presents example parameters from different studies on Pitavastatin and may require optimization for tert-Butyl Pitavastatin.[4][5]

Experimental Protocols

Protocol 1: Recrystallization of tert-Butyl Pitavastatin

This is a general protocol and may require optimization based on the specific impurity profile of the crude material.

  • Solvent Selection:

    • Choose a solvent system in which tert-Butyl Pitavastatin is soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Commonly used solvents for similar compounds include alcohols (e.g., methanol, isopropanol), esters (e.g., ethyl acetate), ethers (e.g., methyl tert-butyl ether), and hydrocarbon/polar solvent mixtures (e.g., toluene-hexane).

  • Dissolution:

    • Place the crude tert-Butyl Pitavastatin in a clean flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture with stirring until the solid completely dissolves. Avoid prolonged heating at high temperatures to prevent degradation.

  • Cooling and Crystallization:

    • Slowly cool the solution to room temperature. To induce crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal of pure tert-Butyl Pitavastatin.

    • Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: HPLC Method for Purity Analysis

This protocol is a starting point for developing a validated analytical method.

  • Instrumentation:

    • A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Orthophosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical starting point could be a linear gradient from 30% B to 70% B over 10 minutes. This will need to be optimized to achieve good separation of all impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 240 nm.[4]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of tert-Butyl Pitavastatin in the mobile phase to a concentration of approximately 1 mg/mL to create a stock solution.

    • Further dilute the stock solution with the mobile phase to a suitable concentration for injection (e.g., 50-100 µg/mL).

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify and quantify the main peak (tert-Butyl Pitavastatin) and any impurity peaks based on their retention times and peak areas. The percentage purity can be calculated using the area normalization method.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Synthesis of tert-Butyl Pitavastatin workup Aqueous Work-up synthesis->workup Crude Product recrystallization Recrystallization workup->recrystallization drying Drying recrystallization->drying hplc HPLC Purity Analysis drying->hplc Purified Product characterization Structural Characterization (NMR, MS) hplc->characterization

Caption: General experimental workflow for the purification and analysis of tert-Butyl Pitavastatin.

troubleshooting_guide start Initial Purity Check (HPLC) high_purity Purity > 99.5% Proceed to Next Step start->high_purity Pass low_purity Low Purity Detected start->low_purity Fail identify_impurities Identify Major Impurities low_purity->identify_impurities isomeric Isomeric Impurities identify_impurities->isomeric Isomers process Process-Related Impurities identify_impurities->process Process degradation Degradation Products identify_impurities->degradation Degradation action_isomeric Action: - Column Chromatography - Chiral Separation (if needed) - Optimized Recrystallization isomeric->action_isomeric action_process Action: - Recrystallization - Aqueous Wash - Re-evaluate Synthesis process->action_process action_degradation Action: - Control pH and Temp - Use Inert Atmosphere - Check Storage Conditions degradation->action_degradation

Caption: Decision tree for troubleshooting common purity issues in tert-Butyl Pitavastatin.

References

avoiding epimerization during tert-Butyl Pitavastatin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding epimerization during the synthesis of tert-Butyl Pitavastatin (B1663618).

Troubleshooting Guide: Epimerization Issues

Epimerization at the C3 and C5 chiral centers of the dihydroxyheptenoate side chain is a critical issue that can affect the purity and efficacy of the final product. The desired stereoisomer is the (3R, 5S)--enantiomer. The formation of other diastereomers, such as the (3S, 5R), (3R, 5R), and (3S, 5S)-isomers, must be carefully controlled.

Issue Potential Cause Recommended Solution
Detection of Diastereomeric Impurities Exposure to non-optimal pH during synthesis or work-up.Maintain pH within a neutral to slightly acidic range (pH 4-7) where possible. Avoid strong acids and bases, especially at elevated temperatures.
Elevated temperatures during reaction or purification steps.Conduct reactions at the lowest effective temperature. Monitor and control the temperature throughout the process. For instance, some coupling reactions are best performed at temperatures as low as -20°C.[1]
Inappropriate choice of reagents or catalysts.Utilize stereoselective synthesis strategies, such as enzymatic reductions or chiral catalysts, to establish the correct stereochemistry of the side-chain early in the synthesis.
Prolonged reaction times.Monitor reaction progress closely using techniques like HPLC to avoid unnecessarily long reaction times that can increase the risk of epimerization.
Inadequate purification methods.Employ chiral HPLC for the separation and quantification of diastereomers to ensure the purity of the final product.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of tert-Butyl Pitavastatin synthesis?

A1: Epimerization is the change in the configuration of one of the chiral centers in the molecule. Tert-Butyl Pitavastatin has two chiral centers in its side chain at the C3 and C5 positions, which bear hydroxyl groups. The desired product has a specific (3R, 5S) configuration. Epimerization can lead to the formation of undesired diastereomers, which have different spatial arrangements at these centers and are considered impurities. These isomeric impurities can be less effective or even inactive.[4]

Q2: At which stages of the synthesis is epimerization most likely to occur?

A2: Epimerization is most likely to occur during steps involving acidic or basic conditions, especially when combined with elevated temperatures.[5] Key stages to monitor closely include:

  • Deprotection of hydroxyl protecting groups: The removal of protecting groups like silyl (B83357) ethers often requires acidic or fluoride-based reagents, which can create conditions conducive to epimerization.

  • Ester hydrolysis or formation: Reactions involving the tert-butyl ester group under strong acidic or basic conditions can affect the adjacent chiral centers.

  • Work-up and purification: Prolonged exposure to non-neutral pH during extraction and purification steps can also lead to epimerization.

Q3: What are the primary factors that promote epimerization?

A3: The primary factors are:

  • pH: Both strong acids and strong bases can catalyze the epimerization of the hydroxyl groups. Degradation of Pitavastatin is observed in both acidic and basic stress conditions.[]

  • Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for epimerization, increasing the rate of this unwanted side reaction.[1]

  • Solvent: The choice of solvent can influence the stability of intermediates and transition states involved in the epimerization process.

  • Reaction Time: Longer exposure to harsh conditions increases the likelihood of epimerization.

Q4: How can I minimize epimerization during the synthesis?

A4: To minimize epimerization:

  • Use Protecting Groups: Employ robust protecting groups for the C3 and C5 hydroxyl groups that can be removed under mild, neutral conditions. Silyl ethers are a common choice, but their deprotection conditions must be carefully optimized.[7]

  • Control Reaction Conditions: Maintain a neutral or slightly acidic pH whenever possible. Use the lowest effective temperature for all reaction steps and keep reaction times to a minimum.

  • Stereoselective Synthesis: Introduce the chiral centers using highly stereoselective methods, such as enzymatic reactions, to ensure a high initial diastereomeric excess.

  • Careful Reagent Selection: Choose reagents and catalysts that are known to preserve stereochemical integrity.

Q5: How can I detect and quantify the level of epimerization in my sample?

A5: The most effective method for detecting and quantifying epimers of Pitavastatin is chiral High-Performance Liquid Chromatography (HPLC) .[2][3] Capillary Zone Electrophoresis (CZE) has also been shown to be effective for chiral separation.[8]

Experimental Protocol: Chiral HPLC Analysis of Pitavastatin Epimers

This protocol provides a general guideline for the chiral separation of Pitavastatin and its optical isomers. The specific parameters may need to be optimized for your particular instrument and sample matrix.

Table 1: Chiral HPLC Method Parameters

ParameterCondition
Column CHIRALPAK AD-H (or equivalent chiral stationary phase)
Mobile Phase A mixture of n-hexane and ethanol (B145695) (e.g., 92:8 v/v) containing a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%).[3]
Flow Rate 1.0 mL/min
Detection UV at 245 nm
Column Temperature 40 °C
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a suitable organic solvent, such as ethanol or the mobile phase, to a known concentration.

Procedure:

  • Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.

  • Prepare standard solutions of the desired Pitavastatin isomer and any available epimeric impurity standards.

  • Inject the standards to determine their retention times.

  • Inject the test sample.

  • Identify and quantify the epimers in the sample by comparing their retention times and peak areas to those of the standards.

Visualization of Factors Influencing Epimerization

The following diagram illustrates the logical relationship between key experimental parameters and the risk of epimerization during tert-Butyl Pitavastatin synthesis.

Epimerization_Factors Reaction_Conditions Reaction Conditions pH pH Reaction_Conditions->pH Temperature Temperature Reaction_Conditions->Temperature Time Reaction Time Reaction_Conditions->Time Reagents Reagents / Catalysts Reaction_Conditions->Reagents Strong_Acid_Base Strong Acid / Base pH->Strong_Acid_Base Extreme Mild_Conditions Mild pH / Temp pH->Mild_Conditions Controlled High_Temp High Temperature Temperature->High_Temp Elevated Temperature->Mild_Conditions Controlled Prolonged_Time Prolonged Time Time->Prolonged_Time Excessive Short_Time Short Reaction Time Time->Short_Time Optimized Non_Stereoselective_Reagents Non-Stereoselective Reagents Reagents->Non_Stereoselective_Reagents Poor Choice Stereoselective_Reagents Stereoselective Reagents Reagents->Stereoselective_Reagents Optimal Choice Epimerization_Risk Risk of Epimerization Stereochemical_Purity High Stereochemical Purity Strong_Acid_Base->Epimerization_Risk High_Temp->Epimerization_Risk Prolonged_Time->Epimerization_Risk Non_Stereoselective_Reagents->Epimerization_Risk Mild_Conditions->Stereochemical_Purity Short_Time->Stereochemical_Purity Stereoselective_Reagents->Stereochemical_Purity

Caption: Factors influencing the risk of epimerization.

References

Technical Support Center: Reproducible Quantification of tert-Butyl Pitavastatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in achieving reproducible quantification of tert-Butyl Pitavastatin (B1663618).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying tert-Butyl Pitavastatin?

A1: The primary challenges in the quantification of tert-Butyl Pitavastatin, a lipophilic ester of Pitavastatin, include ensuring its stability during sample preparation and analysis, potential hydrolysis back to the parent drug (Pitavastatin), managing matrix effects in biological samples, and selecting an appropriate internal standard for LC-MS/MS analysis.[1][2] tert-Butyl Pitavastatin is often considered a process impurity or a synthetic intermediate in the production of Pitavastatin, meaning its analytical behavior may not be as extensively characterized as the active pharmaceutical ingredient itself.[3][4]

Q2: How can I prevent the hydrolysis of tert-Butyl Pitavastatin to Pitavastatin during sample processing?

A2: To minimize the risk of hydrolysis, it is crucial to maintain a controlled pH environment, preferably slightly acidic, throughout the sample preparation process.[1] The use of a pH 4.2 buffer solution has been shown to prevent the interconversion of Pitavastatin and its lactone, a principle that can be applied here to stabilize the ester.[1] Additionally, keeping samples at low temperatures (e.g., on ice) and minimizing processing time can further reduce enzymatic and chemical degradation.

Q3: What is the recommended sample preparation technique for tert-Butyl Pitavastatin from biological matrices like plasma?

A3: Several extraction techniques can be adapted from methods used for Pitavastatin. The choice depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): A simple and rapid method using acetonitrile (B52724) is effective for initial sample clean-up.[5] However, it may result in significant matrix effects.

  • Liquid-Liquid Extraction (LLE): Using solvents like methyl tert-butyl ether (MTBE) can provide a cleaner extract than PPT.[5]

  • Solid-Phase Extraction (SPE): This technique offers the most thorough clean-up and can help minimize matrix effects, leading to higher sensitivity and reproducibility.[2][6]

Q4: Which analytical technique is most suitable for the quantification of tert-Butyl Pitavastatin?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying tert-Butyl Pitavastatin in biological matrices due to its high sensitivity, selectivity, and speed.[5][6][7] Reversed-phase HPLC with UV detection can also be used, but it may lack the sensitivity required for low-concentration samples typically found in pharmacokinetic studies.[8][9][10]

Q5: How do I select an appropriate internal standard (IS) for the analysis?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte, such as tert-Butyl Pitavastatin-d4. This is considered the "gold standard" as it compensates for variability during sample preparation and ionization.[11] If a stable-isotope labeled standard is unavailable, a structurally similar compound with similar physicochemical properties and extraction recovery can be used. For Pitavastatin analysis, compounds like Rosuvastatin and Telmisartan have been utilized as internal standards.[11]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Tailing

Possible Causes:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds.

  • Column Contamination: Buildup of matrix components on the column can lead to peak distortion.

  • Secondary Interactions: Interactions between the analyte and active sites on the stationary phase.

Troubleshooting Steps:

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: High Variability in Quantitative Results (Poor Precision)

Possible Causes:

  • Inconsistent Sample Preparation: Variability in extraction recovery.

  • Matrix Effects: Ion suppression or enhancement in the mass spectrometer.[2][12]

  • Inappropriate Internal Standard: The IS does not adequately compensate for analytical variability.[13]

  • Analyte Instability: Degradation of tert-Butyl Pitavastatin during processing.

Troubleshooting Steps:

Caption: Troubleshooting workflow for high result variability.

Quantitative Data Summary

The following tables summarize typical validation parameters reported for Pitavastatin quantification methods, which can serve as a benchmark for developing a method for tert-Butyl Pitavastatin.

Table 1: Comparison of LC-MS/MS Method Parameters for Pitavastatin Quantification

ParameterMethod 1[7]Method 2[6]Method 3[5]
Internal Standard TelmisartanRosuvastatinParoxetine
Linearity Range 0.2–400 ng/mLNot Specified0.2-200 ng/mL
LLOQ 0.2 ng/mL0.08 ng/mL0.1 ng/mL
Intra-day Precision (CV%) < 15%< 15%< 10%
Inter-day Precision (CV%) < 15%< 15%< 10%
Accuracy Within ±15%Within ±15%85-115%
Extraction Recovery > 70%Not SpecifiedNot Specified

Table 2: Comparison of HPLC Method Parameters for Pitavastatin Quantification

ParameterMethod 1[14]Method 2[15]Method 3[9]
Linearity Range 1-5 µg/mL0.5-5 µg/mL0.05-200.00 µg/mL
LOD 5 ng/mL0.0066 µg/mL0.004-0.006 µg/mL
LOQ 20 ng/mL0.0200 µg/mLNot Specified
Intra-day Precision (%RSD) Not Specified0.04-0.37%Not Specified
Inter-day Precision (%RSD) Not Specified0.14-1.24%Not Specified
Mean Recovery Not Specified99.35 ± 0.19%98-103%

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of tert-Butyl Pitavastatin in Human Plasma

This protocol is adapted from established methods for Pitavastatin.[5][6][7]

1. Sample Preparation (Solid-Phase Extraction)

  • Spike 200 µL of plasma with the internal standard solution.

  • Add 200 µL of 4% phosphoric acid and vortex.

  • Load the mixture onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol (B129727) in water.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Zorbax SB-C18, 1.8µm, 150mm x 4.6mm[5]

  • Mobile Phase: 85:15 (v/v) methanol and 0.1% formic acid in water[5]

  • Flow Rate: 0.4 mL/min[5]

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: To be determined by direct infusion of tert-Butyl Pitavastatin and the selected IS. For Pitavastatin, a common transition is m/z 422.0 → 290.1.[5]

Workflow Diagram:

LC_MS_Workflow Plasma_Sample Plasma Sample (200 µL) Spike_IS Spike with Internal Standard Plasma_Sample->Spike_IS Acidify Acidify with Phosphoric Acid Spike_IS->Acidify SPE Solid-Phase Extraction (C18) Acidify->SPE Wash Wash Cartridge SPE->Wash Elute Elute with Methanol Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: LC-MS/MS sample preparation workflow.

Protocol 2: HPLC-UV Quantification of tert-Butyl Pitavastatin

This protocol is adapted from established HPLC methods for Pitavastatin.[8][14]

1. Sample Preparation (Protein Precipitation)

  • To 500 µL of plasma, add 1 mL of acetonitrile containing the internal standard.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC-UV Conditions

  • HPLC System: Shimadzu or equivalent with UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (pH adjusted to 3.0 with phosphoric acid) in a ratio of 65:35 (v/v).[16]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.[4][14]

  • Injection Volume: 20 µL.

Workflow Diagram:

HPLC_Workflow Plasma_Sample Plasma Sample (500 µL) PPT Protein Precipitation with Acetonitrile (+IS) Plasma_Sample->PPT Centrifuge Centrifuge PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC-UV Reconstitute->Inject

References

Technical Support Center: Strategies to Control Z-Isomer Formation in Pitavastatin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pitavastatin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the control of Z-isomer formation during the synthesis of Pitavastatin.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of Z-isomer formation in Pitavastatin synthesis?

The main source of the undesired Z-isomer of Pitavastatin is the olefination reaction that forms the carbon-carbon double bond in the heptenoate side chain. The most common method, the Wittig reaction, is known to produce significant amounts of the Z-isomer, sometimes as high as 20-30%.[1] This impurity is challenging to remove and leads to a reduction in the overall yield of the desired E-isomer.[1]

Q2: Which olefination strategies provide better control over Z-isomer formation compared to the Wittig reaction?

For superior control over stereoselectivity and to minimize Z-isomer formation, the Julia-Kocienski olefination and the Horner-Wadsworth-Emmons (HWE) reaction are highly recommended alternatives to the traditional Wittig reaction.[2][3] The Julia-Kocienski reaction, in particular, has been shown to provide excellent E-selectivity, with E/Z ratios reported as high as 300:1.[4][5] A modified Julia olefination has been reported to reduce the Z-isomer impurity to below 2%.[1] The HWE reaction is also well-known for favoring the formation of the E-alkene.[3][6][7]

Q3: How can I influence the E/Z ratio in a Wittig reaction if I must use this method?

While the Wittig reaction is prone to Z-isomer formation, several factors can be adjusted to influence the E/Z ratio:

  • Ylide Stabilization: Stabilized ylides, which contain an electron-withdrawing group, tend to favor the formation of the E-alkene.[8][9] In contrast, non-stabilized ylides generally lead to the Z-alkene.[8]

  • Solvent Polarity: The polarity of the solvent can impact the stereochemical outcome. In some systems, polar solvents have been shown to favor the E-isomer.[10]

  • Presence of Lithium Salts: Lithium salts can stabilize the betaine (B1666868) intermediate in the Wittig reaction, which can affect the E/Z ratio.[8][9][11] Using salt-free conditions or non-lithium bases (e.g., NaH, NaOMe, NEt3) can favor the Z-isomer with non-stabilized ylides, so careful selection of the base is crucial.[8]

  • Schlosser Modification: For non-stabilized ylides that typically give the Z-isomer, the Schlosser modification can be employed to obtain the E-isomer. This involves using phenyllithium (B1222949) at low temperatures to convert the intermediate erythro betaine to the more stable threo betaine, which then collapses to the E-alkene.[9]

Q4: What are the key advantages of the Horner-Wadsworth-Emmons (HWE) reaction for controlling Z-isomer formation?

The HWE reaction offers several advantages for synthesizing the desired E-isomer of Pitavastatin:

  • High E-selectivity: The reaction inherently favors the formation of the more thermodynamically stable E-alkene.[3][6][7]

  • Increased Reactivity: The phosphonate (B1237965) carbanions used in the HWE reaction are more nucleophilic and generally more reactive than the corresponding phosphorus ylides used in the Wittig reaction.[3]

  • Easier Purification: The phosphate (B84403) byproduct of the HWE reaction is water-soluble, making it easier to remove during workup compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction.[3][7]

Q5: Can the Z-isomer be removed after the reaction?

Yes, the Z-isomer can be removed through purification, but this often leads to a significant loss of the desired E-isomer and thus, a lower overall yield.[1] Purification is typically achieved through chromatographic methods. For challenging separations of E/Z isomers, reversed-phase chromatography using a C18 stationary phase at a high pH (e.g., 9.5) with a high concentration of organic modifier has been shown to be effective.[12] Pre-packed glass columns are a good option for this type of purification due to their chemical resistance and ability to handle higher pressures, allowing for increased throughput.[12]

Troubleshooting Guides

Issue 1: High percentage of Z-isomer formation in my Wittig reaction.

Potential Cause Troubleshooting Step
Use of a non-stabilized ylide. If possible, redesign the synthesis to use a stabilized ylide containing an electron-withdrawing group.
Reaction conditions favor the kinetic product. For non-stabilized ylides, consider implementing the Schlosser modification to favor the E-isomer.[9]
Presence of lithium salts. Avoid using lithium-based reagents for deprotonation (e.g., n-BuLi). Opt for sodium-based (e.g., NaH, NaNH2) or potassium-based bases.[8][11]
Solvent effects. Investigate the effect of solvent polarity on your specific system. A more polar solvent may increase the proportion of the E-isomer.[10]

Issue 2: Low yield in my Julia-Kocienski olefination.

Potential Cause Troubleshooting Step
Inefficient deprotonation of the sulfone. Ensure a sufficiently strong base is used. Sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS) are commonly used.
Decomposition of reactants or intermediates. Maintain a low reaction temperature (e.g., -78 °C to -60 °C) during the addition of the base and the aldehyde.
Suboptimal base selection. For Pitavastatin synthesis, sodium-comprising bases have been shown to strongly favor the E-isomer.[13]
Issues with the quality of reagents. Ensure the aldehyde and sulfone starting materials are pure and dry. The solvent should also be anhydrous.

Issue 3: Poor E-selectivity in my Horner-Wadsworth-Emmons (HWE) reaction.

Potential Cause Troubleshooting Step
Reaction temperature is too low. Higher reaction temperatures (e.g., room temperature) can increase the E-stereoselectivity by allowing for equilibration of the intermediates.[3]
Choice of cation. The counterion of the base can influence selectivity. Lithium salts have been shown to provide greater E-selectivity compared to sodium or potassium salts in some systems.[3]
Steric hindrance. Increased steric bulk of the aldehyde can lead to higher E-selectivity.[3]

Quantitative Data Summary

The following table summarizes the reported E/Z isomer ratios for different olefination strategies in the synthesis of Pitavastatin and related compounds.

Olefination MethodKey Reagents and ConditionsReported E/Z RatioReference(s)
Wittig Reaction Triphenylphosphine-based ylideCan be as low as E-favored, but often produces significant Z-isomer (up to 20-30% Z)[1]
Julia-Kocienski Olefination Lactonized statin side-chain aldehyde and a benzothiazolyl sulfone derivative with NaHMDS in THF at -60 °CUp to 300:1[4][5]
Modified Julia Olefination 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl)quinoline with a protected side-chain aldehyde using NaOBt as base at ~-20 °C>98:2[1]
Horner-Wadsworth-Emmons Stabilized phosphonate carbanionsPredominantly E[3][6][7]

Experimental Protocols

Protocol 1: Julia-Kocienski Olefination for High E-Selectivity

This protocol is adapted from literature describing highly stereoselective olefination for statin synthesis.[2]

  • Preparation of the Sulfone Anion: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the benzothiazolyl sulfone derivative of the Pitavastatin heterocyclic core in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C.

  • Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) (1.3 equivalents) in THF to the sulfone solution while maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the anion.

  • Olefination: Slowly add a solution of the lactonized statin side-chain aldehyde (1.2 equivalents) in anhydrous THF to the reaction mixture.

  • Allow the reaction to proceed at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired E-isomer of the protected Pitavastatin lactone.

Protocol 2: Horner-Wadsworth-Emmons Reaction for E-Isomer Synthesis

This is a general protocol for a standard HWE reaction favoring the E-isomer.

  • Ylide Formation: In a flame-dried flask under an inert atmosphere, add the phosphonate ester to anhydrous THF.

  • Cool the solution to 0 °C or -78 °C, depending on the chosen base.

  • Slowly add a strong base such as sodium hydride (NaH), n-butyllithium (n-BuLi), or sodium methoxide (B1231860) (NaOMe) and stir for 30-60 minutes to generate the phosphonate carbanion.

  • Olefination: Slowly add a solution of the Pitavastatin side-chain aldehyde in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product, containing predominantly the E-isomer, can be purified by column chromatography. The water-soluble phosphate byproduct is largely removed during the aqueous workup.

Visualizations

logical_relationship cluster_start Starting Point cluster_methods Olefination Method Selection cluster_outcomes Primary Stereochemical Outcome cluster_troubleshooting Control & Troubleshooting start Pitavastatin Synthesis: Formation of Heptenoate Side Chain wittig Wittig Reaction start->wittig Common, but problematic julia Julia-Kocienski Olefination start->julia Recommended for high selectivity hwe Horner-Wadsworth-Emmons start->hwe Recommended for E-selectivity z_isomer High Z-Isomer Formation (up to 20-30%) wittig->z_isomer e_isomer_high High E-Isomer Selectivity (E/Z up to 300:1) julia->e_isomer_high e_isomer_predom Predominantly E-Isomer hwe->e_isomer_predom wittig_control Control: - Stabilized Ylide - Solvent Choice - Schlosser Modification z_isomer->wittig_control If Z-isomer is high julia_control Control: - Strong, Non-lithium Base - Low Temperature e_isomer_high->julia_control To ensure high yield and selectivity hwe_control Control: - Reaction Temperature - Base Cation - Steric Hindrance e_isomer_predom->hwe_control To optimize E-selectivity experimental_workflow cluster_prep Reactant Preparation cluster_reaction Olefination Reaction cluster_purification Workup and Purification aldehyde Prepare Aldehyde Precursor (Lactonized Statin Side-Chain) olefination Add Aldehyde (Slow addition at low temperature) aldehyde->olefination ylide_prep Prepare Olefination Reagent (Sulfone, Phosphonate, or Phosphonium Salt) anion Generate Anion (Deprotonation with strong base under anhydrous, inert conditions) ylide_prep->anion anion->olefination reaction Reaction Progression (Allow to warm to RT and stir) olefination->reaction workup Aqueous Workup (Quench, extract, wash, dry) reaction->workup purify Chromatographic Purification (e.g., Silica Gel or C18) workup->purify analysis Analyze E/Z Ratio (HPLC, NMR) purify->analysis

References

Validation & Comparative

A Comparative Guide to tert-Butyl Pitavastatin and Pitavastatin Calcium in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of tert-Butyl Pitavastatin (B1663618) and Pitavastatin calcium for use in cell-based assays. While extensive experimental data is available for Pitavastatin calcium, a widely used HMG-CoA reductase inhibitor, information on the biological activity of tert-Butyl Pitavastatin is limited. This document summarizes the known cellular effects of Pitavastatin calcium and discusses the expected behavior of tert-Butyl Pitavastatin as its ester prodrug.

Introduction

Pitavastatin is a potent statin that competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] This inhibition has pleiotropic effects beyond lipid-lowering, including anti-inflammatory, anti-proliferative, and pro-apoptotic activities, making it a valuable tool for in vitro research.[2][3] Pitavastatin is commercially available as Pitavastatin calcium, a stable salt form. tert-Butyl Pitavastatin is the tert-butyl ester of Pitavastatin, which is expected to exhibit increased lipophilicity. This may influence its cell permeability and subsequent intracellular concentrations of the active drug, Pitavastatin.

Chemical Structures and Properties

A key difference between the two compounds lies in their chemical structure, which in turn influences their physical and chemical properties.

Propertytert-Butyl PitavastatinPitavastatin calcium
Molecular Formula C29H32FNO4C50H46CaF2N2O8
Molecular Weight 477.6 g/mol [4]881.0 g/mol
Form EsterCalcium Salt
Expected Solubility Higher lipophilicity may lead to better solubility in organic solvents and lipids.Slightly soluble in methanol.[5]
Bioavailability The tert-butyl ester group may enhance its lipophilicity, potentially improving its absorption and bioavailability.The bioavailability of pitavastatin is, at 60%, higher than that of any other statin and the majority of the bioavailable fraction of an oral dose is excreted unchanged in the bile.

Mechanism of Action

Both compounds are expected to exert their biological effects through the action of Pitavastatin. tert-Butyl Pitavastatin is anticipated to act as a prodrug, being hydrolyzed by intracellular esterases to release the active Pitavastatin acid. Pitavastatin then competitively inhibits HMG-CoA reductase.

cluster_extracellular Extracellular cluster_intracellular Intracellular tert-Butyl Pitavastatin tert-Butyl Pitavastatin Pitavastatin (active form) Pitavastatin (active form) tert-Butyl Pitavastatin->Pitavastatin (active form) Hydrolysis Pitavastatin calcium Pitavastatin calcium Pitavastatin calcium->Pitavastatin (active form) Dissociation HMG-CoA Reductase HMG-CoA Reductase Pitavastatin (active form)->HMG-CoA Reductase Inhibition Mevalonate Pathway Mevalonate Pathway HMG-CoA Reductase->Mevalonate Pathway Catalysis Esterases Esterases

Fig. 1: Cellular uptake and activation pathway.

Performance in Cell-Based Assays: Pitavastatin Calcium

Extensive research has demonstrated the significant effects of Pitavastatin calcium in a variety of cell-based assays. The following tables summarize key findings.

Anti-proliferative and Pro-apoptotic Effects
Cell LineAssayKey FindingsReference
Human T-cells[3H]-thymidine uptakeIC50 of 3.6 nM for freshly stimulated T-cells and 48.5 nM for pre-activated T-cells.[6][6]
Human T-cellsFlow cytometryInduced cell cycle arrest at the G0/G1 phase and apoptosis.[7][7]
Human T-cellsCaspase activity assayActivated caspase-9, -3, and -7.[6][6]
Effects on Cellular Signaling
Cell LinePathway InvestigatedKey FindingsReference
Human T-cellsERK1/2 SignalingInduced hyperphosphorylation of ERK1/2, leading to apoptosis.[6][6]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to facilitate reproducibility.

T-Cell Proliferation Assay

1. Cell Culture:

  • Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • T-cells are purified and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

2. Stimulation and Treatment:

  • T-cells are stimulated with anti-CD3/CD28 antibodies.

  • Immediately after stimulation, cells are treated with varying concentrations of Pitavastatin calcium or vehicle control.

3. Proliferation Measurement:

  • After 72 hours of incubation, [3H]-thymidine is added to the cultures for the final 18 hours.

  • The incorporation of [3H]-thymidine into cellular DNA is measured using a scintillation counter to quantify cell proliferation.

cluster_workflow T-Cell Proliferation Assay Workflow Isolate PBMCs Isolate PBMCs Purify T-cells Purify T-cells Isolate PBMCs->Purify T-cells Stimulate with anti-CD3/CD28 Stimulate with anti-CD3/CD28 Purify T-cells->Stimulate with anti-CD3/CD28 Treat with Pitavastatin Treat with Pitavastatin Stimulate with anti-CD3/CD28->Treat with Pitavastatin Incubate for 72h Incubate for 72h Treat with Pitavastatin->Incubate for 72h Add [3H]-thymidine Add [3H]-thymidine Incubate for 72h->Add [3H]-thymidine Measure incorporation Measure incorporation Add [3H]-thymidine->Measure incorporation

Fig. 2: T-cell proliferation assay workflow.
Cell Cycle Analysis by Flow Cytometry

1. Cell Preparation:

  • T-cells are cultured and treated with Pitavastatin calcium as described for the proliferation assay.

2. Staining:

  • After 72 hours, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

  • Fixed cells are then washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

3. Flow Cytometry:

  • The DNA content of the cells is analyzed using a flow cytometer.

  • The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on PI fluorescence intensity.

Caspase Activity Assay

1. Cell Lysis:

  • T-cells are treated with Pitavastatin calcium for the desired time.

  • Cells are then lysed to release intracellular contents.

2. Caspase Assay:

  • A luminogenic substrate specific for caspase-9, -3, or -7 is added to the cell lysate.

  • The activity of the specific caspase is proportional to the luminescence generated, which is measured using a luminometer.

Signaling Pathway Analysis

Pitavastatin has been shown to modulate several key signaling pathways. The induction of apoptosis in T-cells by Pitavastatin involves the hyperphosphorylation of ERK1/2, leading to the activation of the intrinsic caspase cascade.

Pitavastatin Pitavastatin ERK1/2 ERK1/2 Pitavastatin->ERK1/2 Hyperphosphorylation Caspase-9 Caspase-9 ERK1/2->Caspase-9 Activation Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7->Apoptosis

Fig. 3: Pitavastatin-induced apoptotic signaling in T-cells.

Conclusion and Recommendations

Pitavastatin calcium is a well-characterized HMG-CoA reductase inhibitor with potent anti-proliferative and pro-apoptotic effects in various cell types, making it a valuable tool for in vitro studies. Its mechanism of action involves the modulation of key signaling pathways such as the ERK1/2 cascade.

While direct experimental data for tert-Butyl Pitavastatin in cell-based assays is currently lacking, its chemical structure as a tert-butyl ester of Pitavastatin suggests it will act as a prodrug. The increased lipophilicity of tert-Butyl Pitavastatin may offer advantages in terms of cell permeability. Researchers should consider that the kinetics of hydrolysis to the active form may influence the onset and duration of its cellular effects.

For researchers interested in the cellular effects of HMG-CoA reductase inhibition, Pitavastatin calcium provides a reliable and well-documented option. For studies where enhanced cell penetration is desired, tert-Butyl Pitavastatin presents a logical alternative, though preliminary dose-response and time-course experiments are highly recommended to establish its efficacy and kinetics of action in the specific cell system being investigated. It is crucial to confirm the intracellular conversion of the ester to the active acid form to accurately interpret the experimental outcomes.

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of tert-Butyl Pitavastatin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision that impacts throughput, sensitivity, and solvent consumption. This guide provides a detailed comparison of HPLC and UPLC methods for the analysis of tert-Butyl Pitavastatin (B1663618), a key intermediate in the synthesis of Pitavastatin. The information presented here is based on established analytical methods for Pitavastatin, offering a strong indicative comparison for its tert-butyl ester derivative.

High-Throughput Advantage of UPLC

UPLC technology utilizes columns with sub-2 µm particles, operating at higher pressures than conventional HPLC systems.[1][2] This fundamental difference leads to significant improvements in resolution, sensitivity, and, most notably, the speed of analysis.[1][2] For the analysis of Pitavastatin and its related substances, UPLC methods can achieve run times that are significantly shorter than traditional HPLC methods, often reducing analysis time by a factor of three or more.[1] This translates to higher sample throughput, a crucial factor in drug development and quality control environments.

Experimental Protocols

Detailed methodologies for representative HPLC and UPLC analyses of Pitavastatin are outlined below. These protocols provide a basis for the analysis of tert-Butyl Pitavastatin.

Representative HPLC Method

A common approach for the analysis of Pitavastatin via HPLC involves a reversed-phase C18 column. The mobile phase typically consists of a mixture of an acidic buffer and an organic solvent, such as acetonitrile (B52724).[3][4]

Instrumentation:

  • System: High-Performance Liquid Chromatography (HPLC) with UV detection

  • Column: Agilent Eclipse XDB C18 (150 x 4.6 mm, 5µm)[3]

  • Mobile Phase: Phosphate buffer (pH 3.4) and acetonitrile (65:35 v/v)[3]

  • Flow Rate: 0.9 mL/min[3]

  • Injection Volume: 10 µL

  • Detection: UV at 244 nm[3]

  • Column Temperature: Ambient

Representative UPLC Method

UPLC methods for Pitavastatin analysis leverage sub-2 µm particle columns to achieve faster and more efficient separations.

Instrumentation:

  • System: Ultra-Performance Liquid Chromatography (UPLC) with UV or PDA detection

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: A gradient elution is often employed. For example, a mixture of 0.1% orthophosphoric acid and ethanol.[5][6]

  • Flow Rate: 0.3 mL/min[7][8][9]

  • Injection Volume: 2 µL[7][8][9]

  • Detection: UV at 245 nm[7][8][9]

  • Column Temperature: 40°C

Performance Data Comparison

The following table summarizes the key performance parameters of representative HPLC and UPLC methods for the analysis of Pitavastatin. This data highlights the advantages of UPLC in terms of speed and sensitivity.

ParameterHPLC MethodUPLC Method
Analyte PitavastatinPitavastatin
Retention Time ~3.9 min[3]< 2 min (typical)
Linearity Range 25 - 150 µg/mL[3]2 - 30 µg/mL[5][6]
Limit of Detection (LOD) 1.949 ng/ml[4]Lower than HPLC, capable of detecting impurities at 0.006%[7][8][9]
Limit of Quantification (LOQ) 5.907 ng/ml[4]Lower than HPLC
Resolution Good separation from excipients[3]Resolution between pitavastatin and impurities > 4.0[7][8]
Analysis Time > 5 min< 3 min
Solvent Consumption HigherSignificantly Lower

Workflow Comparison: HPLC vs. UPLC

The fundamental workflow for both HPLC and UPLC is similar, involving sample preparation, separation, detection, and data analysis. However, the key differences lie in the instrumentation and the resulting performance.

Chromatographic_Workflow cluster_hplc HPLC Workflow cluster_uplc UPLC Workflow hplc_sample Sample Preparation hplc_pump HPLC Pump (Lower Pressure) hplc_sample->hplc_pump hplc_injector Injector hplc_pump->hplc_injector hplc_column HPLC Column (3-5 µm particles) hplc_injector->hplc_column hplc_detector Detector hplc_column->hplc_detector hplc_data Data Analysis hplc_detector->hplc_data conclusion Comparative Outcome hplc_data->conclusion Longer Analysis Time uplc_sample Sample Preparation uplc_pump UPLC Pump (Higher Pressure) uplc_sample->uplc_pump uplc_injector Injector uplc_pump->uplc_injector uplc_column UPLC Column (<2 µm particles) uplc_injector->uplc_column uplc_detector Detector uplc_column->uplc_detector uplc_data Data Analysis uplc_detector->uplc_data uplc_data->conclusion Shorter Analysis Time

Caption: Workflow comparison of HPLC and UPLC for chromatographic analysis.

Logical Relationship: Performance Advantages of UPLC

The adoption of UPLC technology offers a cascade of benefits that stem from the use of smaller stationary phase particles. This relationship can be visualized as a logical progression.

UPLC_Advantages cluster_cause Primary Cause cluster_effects Resulting Effects cluster_outcomes Performance Outcomes smaller_particles <2 µm Stationary Phase Particles higher_pressure Higher Operating Pressure smaller_particles->higher_pressure higher_efficiency Increased Separation Efficiency smaller_particles->higher_efficiency faster_flow Higher Optimal Flow Rate smaller_particles->faster_flow better_resolution Improved Resolution higher_efficiency->better_resolution shorter_runtime Shorter Analysis Time faster_flow->shorter_runtime less_solvent Reduced Solvent Consumption shorter_runtime->less_solvent higher_sensitivity Increased Sensitivity better_resolution->higher_sensitivity

References

Validation of a Stability-Indicating Assay for tert-Butyl Pitavastatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of methodologies for the validation of a stability-indicating assay for tert-Butyl Pitavastatin. The information presented is synthesized from established analytical methods for Pitavastatin and other statins, providing a robust framework for researchers.

Introduction to Stability-Indicating Assays

A stability-indicating method (SIM) is a validated analytical procedure that accurately and precisely measures the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development and validation of such methods are critical for ensuring the safety, efficacy, and quality of pharmaceutical products throughout their shelf life. For tert-Butyl Pitavastatin, a derivative of the HMG-CoA reductase inhibitor Pitavastatin, a validated SIM is essential for its development and quality control.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the assay of Pitavastatin and its related compounds due to its high resolution, sensitivity, and specificity.[1] This guide will focus on a comparative summary of typical HPLC methods applicable to tert-Butyl Pitavastatin.

Chromatographic Conditions: A Comparative Summary

The selection of appropriate chromatographic conditions is paramount for achieving adequate separation of the parent drug from its potential degradants. Below is a comparison of typical conditions reported for Pitavastatin analysis, which can be adapted for tert-Butyl Pitavastatin.

ParameterMethod A (Alternative 1)Method B (Alternative 2)Method C (Alternative 3)
Column Agilent Eclipse XDB C18 (150 x 4.6 mm, 5µm)[2]Phenomenex Luna C18 (150 x 4.6 mm, 5µm)[3]Hypersil BDS C18 (100 x 4.6 mm, 3.0 µm)[4]
Mobile Phase Phosphate Buffer (pH 3.4) and Acetonitrile (65:35 v/v)[2]0.01M KH2PO4 (pH 3.75) and Acetonitrile (20:80 v/v)[3]0.1% Glacial Acetic Acid and Ethanol (Gradient)[4]
Flow Rate 0.9 mL/min[2]1.2 mL/min[3]1.7 mL/min[4]
Detection (UV) 244 nm[2][5]248 nm[3]245 nm[4]
Retention Time ~3.9 min[2]~4.1 min[3]Not specified

Experimental Protocols

A crucial aspect of validating a stability-indicating method is the forced degradation study. This involves subjecting the drug substance to various stress conditions to generate potential degradation products.

Forced Degradation Protocol

The following protocol outlines the typical stress conditions used for Pitavastatin, which are applicable for tert-Butyl Pitavastatin.[6][7][8]

  • Acid Hydrolysis: 0.1 N HCl at room temperature for 30 minutes.[6]

  • Base Hydrolysis: 0.1 N NaOH at room temperature for 2 hours.[6]

  • Oxidative Degradation: 3-6% H₂O₂ at 75°C for 2 hours.[6]

  • Thermal Degradation: Dry heat at 75°C for 24 hours.[6]

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24-48 hours.[1][6]

Sample Preparation for Forced Degradation

A stock solution of tert-Butyl Pitavastatin is prepared in a suitable solvent such as methanol.[5] Aliquots of this solution are then subjected to the stress conditions outlined above. After the specified time, the solutions are neutralized (if necessary) and diluted to a suitable concentration for HPLC analysis.

Summary of Forced Degradation Results for Pitavastatin

The following table summarizes the typical degradation behavior of Pitavastatin under various stress conditions. It is anticipated that tert-Butyl Pitavastatin will exhibit a similar degradation profile, primarily involving hydrolysis of the ester and other side-chain modifications.

Stress ConditionObservationExtent of Degradation
Acid Hydrolysis Significant degradation with the formation of multiple degradation peaks.[4][6][8]20-30%
Base Hydrolysis Highly significant degradation, often leading to almost complete loss of the parent drug.[4][6][7]>70%
Oxidative Degradation Significant degradation observed.[6][7]~70%
Thermal Degradation Moderately stable with some degradation observed.[6][7]~11%
Photolytic Degradation Stable to moderately stable with minor degradation.[5][6]<10%

Validation Parameters and Acceptance Criteria

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[9]

Validation ParameterTypical Acceptance Criteria
Specificity The method should be able to resolve the main peak from degradation products and excipients. Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity Correlation coefficient (r²) ≥ 0.999 over a specified concentration range (e.g., 25-150 µg/mL).[2]
Accuracy % Recovery should be within 98-102%.
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 2%.[10][11]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic parameters such as mobile phase composition (±2%), pH (±0.2), and flow rate (±0.1 mL/min).[9]

Visualizations

Experimental Workflow for Validation

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) A Literature Search & Preliminary Studies B Selection of Chromatographic Conditions A->B C System Suitability Testing B->C D Stress Condition Application (Acid, Base, Oxidative, Thermal, Photolytic) C->D E Analysis of Stressed Samples D->E F Peak Purity & Resolution Assessment E->F G Specificity F->G H Linearity G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K L L K->L Validated Stability-Indicating Method

Caption: Workflow for the validation of a stability-indicating assay.

Potential Degradation Pathways of Pitavastatin

G cluster_stress Stress Conditions cluster_products Degradation Products Pitavastatin Pitavastatin Acid_Base_Hydrolysis Acid/Base Hydrolysis Pitavastatin->Acid_Base_Hydrolysis Oxidation Oxidation Pitavastatin->Oxidation Thermal_Photolytic Thermal/Photolytic Stress Pitavastatin->Thermal_Photolytic Lactone Pitavastatin Lactone Acid_Base_Hydrolysis->Lactone Oxidative_Degradants Oxidative Degradants Oxidation->Oxidative_Degradants Diastereomers Diastereomers Thermal_Photolytic->Diastereomers Other_Impurities Other Impurities Thermal_Photolytic->Other_Impurities

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Tert-Butyl Pitavastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the quantitative analysis of tert-Butyl Pitavastatin. The information presented is based on established methods for the closely related compound, Pitavastatin. The experimental data and protocols are provided to support the cross-validation of these analytical methods, ensuring data integrity and consistency across different analytical platforms.

Introduction

Tert-Butyl Pitavastatin is a key intermediate in the synthesis of Pitavastatin, a potent HMG-CoA reductase inhibitor. Accurate and precise quantification of this intermediate is crucial for quality control and process optimization in pharmaceutical development. Cross-validation of analytical methods is a critical step to ensure that different analytical procedures provide equivalent results, which is essential when transferring methods between laboratories or employing different analytical technologies for the same purpose. This guide compares a validated RP-HPLC method and a stability-indicating UPLC method for the analysis of Pitavastatin, with the reasonable scientific assumption that the performance characteristics will be comparable for its tert-butyl ester derivative due to their structural similarity.

Experimental Protocols

Detailed methodologies for the two compared analytical techniques are presented below. These protocols are based on published and validated methods for Pitavastatin analysis.[1][2][3][4]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the routine quality control analysis of tert-Butyl Pitavastatin in bulk drug and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.4) and acetonitrile (B52724) in a ratio of 65:35 (v/v).[2]

  • Flow Rate: 0.9 mL/min.[2]

  • Detection Wavelength: 244 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a suitable concentration (e.g., 100 µg/mL). Filter the solution through a 0.45 µm membrane filter before injection.[2]

Method 2: Ultra-Performance Liquid Chromatography (UPLC)

This stability-indicating UPLC method is advantageous for its higher resolution, sensitivity, and faster analysis time, making it ideal for analyzing potential impurities and degradation products.

  • Instrumentation: A UPLC system with a photodiode array (PDA) detector.

  • Column: UPLC BEH C18 column (e.g., 1.7 µm particle size).

  • Mobile Phase: A gradient elution using a combination of a simple mobile phase (e.g., buffer and organic solvent).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Detection Wavelength: 245 nm.[1]

  • Injection Volume: 2 µL.[1]

  • Column Temperature: Controlled, e.g., 40°C.

  • Sample Preparation: Similar to the HPLC method, dissolve the sample in a suitable diluent to an appropriate concentration (e.g., 0.10 mg/mL) and filter before injection.[1]

Data Presentation: Comparison of Validation Parameters

The following tables summarize the typical validation parameters for the compared HPLC and UPLC methods, based on data from studies on Pitavastatin.

Table 1: Chromatographic Performance Comparison

ParameterRP-HPLC MethodUPLC Method
Retention Time ~3.9 min[2]Shorter (not specified)
Run Time 8.0 min[2]Significantly shorter than HPLC
Resolution Good baseline separation[2]> 4.0 for Pitavastatin and impurities[1]
Theoretical Plates Not specifiedHigh efficiency
Tailing Factor Not specifiedSymmetrical peaks

Table 2: Validation Data Comparison

Validation ParameterRP-HPLC MethodUPLC Method
Linearity Range 25 - 150 µg/mL[2]Not specified, but validated for impurities
Correlation Coefficient (r²) > 0.999[2]> 0.998[1]
Accuracy (% Recovery) Within acceptable limitsWithin acceptable limits
Precision (%RSD) < 2%[2]< 5.0% for impurities[1]
Limit of Detection (LOD) Not specified0.006% of test concentration for impurities[1]
Limit of Quantification (LOQ) Not specifiedNot specified
Robustness Method is robustMethod is robust

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Define_Purpose Define Purpose of Cross-Validation Select_Methods Select Analytical Methods (HPLC & UPLC) Define_Purpose->Select_Methods Define_Acceptance_Criteria Define Acceptance Criteria Select_Methods->Define_Acceptance_Criteria Prepare_Samples Prepare Homogeneous Samples of tert-Butyl Pitavastatin Define_Acceptance_Criteria->Prepare_Samples Analyze_HPLC Analyze Samples using Validated HPLC Method Prepare_Samples->Analyze_HPLC Analyze_UPLC Analyze Samples using Validated UPLC Method Prepare_Samples->Analyze_UPLC Collect_Data Collect and Tabulate Results Analyze_HPLC->Collect_Data Analyze_UPLC->Collect_Data Statistical_Analysis Perform Statistical Analysis (e.g., t-test, F-test) Collect_Data->Statistical_Analysis Compare_Results Compare Results against Acceptance Criteria Statistical_Analysis->Compare_Results Equivalence_Decision Determine Method Equivalence Compare_Results->Equivalence_Decision Documentation Document Cross-Validation Report Equivalence_Decision->Documentation

Caption: Workflow for the cross-validation of analytical methods.

Logical Relationship of Method Validation Parameters

This diagram shows the relationship between key validation parameters as per ICH guidelines.

ValidationParameters cluster_core Core Validation Parameters cluster_additional Additional Parameters Accuracy Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range LOD LOD Range->LOD LOQ LOQ Range->LOQ

Caption: Interrelationship of analytical method validation parameters.

Conclusion

Both the RP-HPLC and UPLC methods are suitable for the quantitative analysis of Pitavastatin and, by extension, tert-Butyl Pitavastatin. The choice of method will depend on the specific requirements of the analysis. The RP-HPLC method is a robust and reliable technique for routine quality control. The UPLC method offers advantages in terms of speed, resolution, and sensitivity, making it particularly well-suited for the analysis of complex samples and for stability studies where the detection of impurities is critical.

For a successful cross-validation, it is essential to analyze a sufficient number of samples using both methods and to perform a statistical comparison of the results. The acceptance criteria for the cross-validation should be pre-defined and justified. This comparative guide provides the foundational information required to design and execute a comprehensive cross-validation study for the analytical methods of tert-Butyl Pitavastatin.

References

A Comparative Analysis of tert-Butyl Pitavastatin Synthesis: Wittig Reaction vs. Julia Olefination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic route for an active pharmaceutical ingredient (API) is a critical decision, balancing efficiency, purity, and scalability. This guide provides a detailed comparative analysis of two prominent synthesis routes for tert-Butyl Pitavastatin, a key intermediate in the production of Pitavastatin. The comparison focuses on the widely-used Wittig reaction and the alternative Julia olefination, with supporting experimental data and protocols.

The synthesis of tert-Butyl Pitavastatin [(3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid tert-butyl ester] is a pivotal step in the manufacture of Pitavastatin, a potent HMG-CoA reductase inhibitor. The stereochemistry of the final product is crucial for its therapeutic efficacy, making the choice of synthesis strategy paramount. This guide will delve into the performance of the Wittig reaction and Julia olefination in achieving the desired product with high purity and yield.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data associated with the Wittig and Julia olefination routes for the synthesis of the key protected intermediate, tert-butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, which is then deprotected to yield tert-Butyl Pitavastatin.

ParameterWittig Reaction RouteJulia Olefination Route
Overall Yield of Coupled Intermediate Lower (not explicitly quantified in all sources, but implied to be lower due to impurity removal)85-90%[1]
Purity of Coupled Intermediate Lower, requires significant purificationHigh[1]
Key Impurity: Z-isomer 20-30%[1]< 2%[1]
Other Process Impurities Formation of other process-related impurities due to higher reaction temperatures.[1]Formation of other process impurities is low due to milder reaction conditions at lower temperatures.[1]

Logical Relationship of Synthesis Routes

The following diagram illustrates the two primary synthetic pathways for tert-Butyl Pitavastatin, highlighting the key coupling reaction and the resulting differences in impurity profiles.

Synthesis_Comparison cluster_wittig Wittig Reaction Route cluster_julia Julia Olefination Route Phosphonium_Salt Triphenylphosphonium Bromide Intermediate Wittig_Reaction Wittig Reaction (e.g., K2CO3, DMSO) Phosphonium_Salt->Wittig_Reaction Aldehyde tert-Butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate Aldehyde->Wittig_Reaction Protected_Intermediate_W Protected Intermediate (Mixture of E/Z isomers) Wittig_Reaction->Protected_Intermediate_W Purification_W Purification Protected_Intermediate_W->Purification_W Z_Isomer_W Z-Isomer Impurity (20-30%) Purification_W->Z_Isomer_W Removal Final_Product_W tert-Butyl Pitavastatin (E-isomer) Purification_W->Final_Product_W Sulfone_Intermediate Benzothiazolyl Sulfone Intermediate Julia_Olefination Julia Olefination (e.g., NaHMDS, THF) Sulfone_Intermediate->Julia_Olefination Aldehyde_J tert-Butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate Aldehyde_J->Julia_Olefination Protected_Intermediate_J Protected Intermediate (Predominantly E-isomer) Julia_Olefination->Protected_Intermediate_J Deprotection_J Deprotection Protected_Intermediate_J->Deprotection_J Z_Isomer_J Z-Isomer Impurity (<2%) Final_Product_J tert-Butyl Pitavastatin (E-isomer) Deprotection_J->Final_Product_J

Figure 1. Comparative workflow of Wittig and Julia olefination routes for tert-Butyl Pitavastatin synthesis.

Experimental Protocols

Detailed methodologies for the key coupling and deprotection steps are provided below. These protocols are based on procedures described in the scientific literature and patents.

Synthesis via Wittig Reaction

This route involves the reaction of a phosphonium (B103445) ylide, generated from a phosphonium salt, with an aldehyde to form the alkene.

a) Preparation of (4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-vinyl]-2,2-dimethyl-1,3-dioxane-4-yl]acetic acid tertiary butyl ester (Protected Intermediate):

  • To a solution of tert-butyl-2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (0.751 kg) in dimethylsulfoxide (7 L), add [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-ylmethyl]triphenylphosphonium bromide (1 kg) and potassium carbonate (0.67 kg).[1]

  • Stir the reaction mixture at 25°C for 10 hours under a nitrogen atmosphere.[1]

  • Quench the reaction with water and extract the product with toluene.[1]

  • Concentrate the organic layer and isolate the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like methanol (B129727) to separate the desired E-isomer from the significant Z-isomer impurity.[1]

b) Deprotection to form tert-Butyl Pitavastatin:

  • Dissolve the purified protected intermediate (100 g) in methanol (1 L).

  • Add 1N HCl solution (272.8 mL) at 25°C and stir the reaction mixture for 8 hours.[1]

  • This step removes the acetonide protecting group to yield the diol, which is tert-Butyl Pitavastatin.

Synthesis via Julia Olefination

This route offers a more stereoselective approach to the desired E-isomer, significantly reducing the formation of the Z-isomer.

a) Preparation of the Sulfone Intermediate:

b) Julia-Kocienski Olefination to form the Protected Intermediate:

  • To a solution of the benzothiazolyl sulfone intermediate and tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate in a suitable solvent such as tetrahydrofuran (B95107) (THF), add a strong base like sodium hexamethyldisilazide (NaHMDS) at a low temperature (e.g., -70°C).

  • Allow the reaction to proceed to completion. The reaction conditions are optimized to favor the formation of the E-isomer.

  • Work up the reaction mixture to isolate the crude protected intermediate. The high stereoselectivity of this reaction often simplifies the purification process.

c) Deprotection to form tert-Butyl Pitavastatin:

  • The deprotection of the acetonide group is carried out under acidic conditions, similar to the Wittig route, to yield tert-Butyl Pitavastatin.

Discussion of Comparative Performance

The primary advantage of the Julia olefination route lies in its superior stereoselectivity. The formation of less than 2% of the undesired Z-isomer significantly simplifies the purification process and leads to a higher overall yield of the desired E-isomer, which is crucial for the final API's quality.[1] The milder reaction conditions at lower temperatures also contribute to a cleaner reaction profile with fewer process-related impurities.[1]

In contrast, the Wittig reaction route suffers from poor stereoselectivity, generating a substantial amount of the Z-isomer (20-30%).[1] This necessitates extensive purification, leading to a potential loss of the desired product and increasing the manufacturing cost and complexity. The higher reaction temperatures can also lead to the formation of other impurities.

Conclusion

For the synthesis of tert-Butyl Pitavastatin, the Julia olefination route presents a more efficient and controlled process compared to the traditional Wittig reaction. The significant reduction in the formation of the Z-isomer impurity not only improves the yield and purity of the final product but also streamlines the manufacturing process by reducing the burden of purification. For researchers and drug development professionals aiming for a robust, scalable, and high-purity synthesis of Pitavastatin, the Julia olefination pathway offers a clear advantage.

References

A Comparative Guide to Evaluating the Purity of tert-Butyl Pitavastatin Against a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the purity of a test sample of tert-Butyl Pitavastatin against a certified Pitavastatin reference standard. The methodologies outlined herein are based on established analytical techniques for statin purity analysis, ensuring robust and reliable results for quality control and regulatory purposes. This document includes detailed experimental protocols, data presentation tables, and workflow visualizations to aid in the seamless execution and interpretation of the purity assessment.

Introduction to tert-Butyl Pitavastatin and Reference Standards

tert-Butyl Pitavastatin is a key intermediate and a potential process-related impurity in the synthesis of Pitavastatin, a potent HMG-CoA reductase inhibitor used to treat hypercholesterolemia.[][2] Its chemical formula is C₂₉H₃₂FNO₄, and it has a molecular weight of approximately 477.58 g/mol .[3] The purity of Pitavastatin is critical to its safety and efficacy, necessitating stringent control over all related substances, including synthetic precursors like tert-Butyl Pitavastatin.

A reference standard is a highly purified compound used as a benchmark for analytical measurements. In the context of pharmaceutical analysis, a reference standard for Pitavastatin is a substance of established purity and quality, often accompanied by a Certificate of Analysis (COA) that details its identity, strength, and impurity profile. This guide will demonstrate the process of comparing a test sample of tert-Butyl Pitavastatin to a hypothetical, yet representative, Pitavastatin reference standard.

Experimental Workflow for Purity Evaluation

The following diagram illustrates the key stages involved in the comparative purity analysis of tert-Butyl Pitavastatin.

Experimental Workflow for Purity Analysis cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Comparison Sample Weigh Test Sample (tert-Butyl Pitavastatin) Dilution_S Dissolve and Dilute Sample to known concentration Sample->Dilution_S Standard Weigh Reference Standard (Pitavastatin) Dilution_R Dissolve and Dilute Reference to known concentration Standard->Dilution_R System_Suitability System Suitability Test Dilution_S->System_Suitability Dilution_R->System_Suitability Injection Inject Samples and Standard System_Suitability->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Peak_Integration Peak Integration and Area Measurement Detection->Peak_Integration Purity_Calc Calculate Purity of Test Sample Peak_Integration->Purity_Calc Impurity_Profile Compare Impurity Profiles Peak_Integration->Impurity_Profile Report Generate Final Report Purity_Calc->Report Impurity_Profile->Report

Figure 1: Purity analysis workflow.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC (RP-HPLC) method is employed for the separation and quantification of tert-Butyl Pitavastatin and the Pitavastatin reference standard, as well as any impurities.

  • Chromatographic System: A validated HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Acetonitrile (B52724) and a buffer solution (e.g., 0.05M sodium dihydrogen phosphate, pH adjusted to 4.5 with phosphoric acid). A typical gradient might start with a lower concentration of acetonitrile and ramp up to elute more nonpolar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.[4]

  • Injection Volume: 10 µL.[4]

  • Column Temperature: 30°C.

Preparation of Solutions
  • Reference Standard Solution: Accurately weigh approximately 25 mg of the Pitavastatin reference standard into a 50 mL volumetric flask. Dissolve in a small amount of methanol (B129727) and dilute to volume with the mobile phase to obtain a stock solution. Further dilute to a working concentration of approximately 50 µg/mL.

  • Test Sample Solution: Accurately weigh approximately 25 mg of the tert-Butyl Pitavastatin test sample into a 50 mL volumetric flask. Prepare the stock and working solutions in the same manner as the reference standard.

  • Blank Solution: Use the mobile phase as the blank.

System Suitability

Before sample analysis, perform a system suitability test by injecting the reference standard solution multiple times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, and the tailing factor for the Pitavastatin peak is not more than 1.5.

Analytical Procedure

Inject the blank solution, followed by the reference standard solution and the test sample solution into the chromatograph. Record the chromatograms and integrate the peak areas.

Data Presentation and Comparison

The following tables summarize the expected data from the comparative analysis.

Table 1: Purity Comparison
ParameterReference Standard (Pitavastatin)Test Sample (tert-Butyl Pitavastatin)
Purity (by HPLC, % Area) 99.8%98.5%
Retention Time (min) ~6.5~8.2
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Table 2: Impurity Profile Comparison
ImpurityReference Standard (% Area)Test Sample (% Area)
Pitavastatin Lactone 0.05%Not Detected
Other Known Impurities < 0.10% total0.8% (unidentified)
Unknown Impurities < 0.05% each0.5% (at RRT 1.2)
Total Impurities 0.2%1.3%

RRT = Relative Retention Time

Signaling Pathway and Logical Relationships

The following diagram illustrates the relationship between the starting materials, the intermediate (tert-Butyl Pitavastatin), the final active pharmaceutical ingredient (API), and potential impurities.

Synthesis and Impurity Relationship Start Starting Materials Intermediate tert-Butyl Pitavastatin (Test Sample) Start->Intermediate Synthesis Step 1 Impurity Process-Related Impurities Start->Impurity Side Reactions API Pitavastatin (Reference Standard) Intermediate->API Hydrolysis Intermediate->Impurity Residual Intermediate Degradation Degradation Products API->Degradation Stress Conditions

Figure 2: Synthesis pathway.

Conclusion

This guide provides a standardized approach for the purity evaluation of tert-Butyl Pitavastatin. The experimental data presented in the tables, although hypothetical, serves as a realistic representation of a comparative analysis. A thorough evaluation of the purity and impurity profile of the tert-Butyl Pitavastatin sample against a certified Pitavastatin reference standard is crucial for ensuring the quality and safety of the final drug product. The provided HPLC method and data analysis framework offer a robust starting point for researchers and quality control professionals in the pharmaceutical industry. It is essential to validate any analytical method according to ICH guidelines to ensure its suitability for its intended purpose.

References

A Comparative Guide to Inter-Laboratory Analytical Methods for tert-Butyl Pitavastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of tert-Butyl Pitavastatin, a key intermediate in the synthesis of Pitavastatin. The data herein is based on established analytical practices and serves as a model for inter-laboratory performance assessment.

Introduction

The purity of tert-Butyl Pitavastatin is critical to the quality and safety of the final active pharmaceutical ingredient. Robust and reliable analytical methods are essential for its characterization and quality control. High-performance liquid chromatography (HPLC) is a widely used method for separating and identifying impurities in Pitavastatin and its intermediates.[] More recently, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a faster and more sensitive alternative. This guide compares typical performance characteristics of these two methods to aid laboratories in method selection and validation.

Experimental Protocols

The following protocols represent common starting points for the analysis of Pitavastatin and its related compounds. Optimization may be required based on specific laboratory instrumentation and impurity profiles.

This method is a robust, widely used technique for separating Pitavastatin from its process-related impurities and degradation products.

  • Chromatographic System: Agilent 1120 compact LC or equivalent.[2]

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH adjusted to 3.5-6.4) and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) in a 50:50 v/v ratio is common.[2][3]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 245 nm.[4]

  • Injection Volume: 10-20 µL.[2]

  • Column Temperature: 25°C.[2]

  • Run Time: Approximately 10-15 minutes.[2]

This method offers significant improvements in speed and resolution, making it suitable for high-throughput analysis.

  • Chromatographic System: Waters Acquity UPLC or equivalent.

  • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.[5]

  • Mobile Phase: A simple combination of a buffered aqueous phase and an organic modifier, delivered in a gradient mode.[5]

  • Flow Rate: 0.3 mL/min.[4][5]

  • Detection: UV at 245 nm.[4][5]

  • Injection Volume: 2 µL.[4][5]

  • Column Temperature: Maintained ambient or controlled at a specific temperature.

  • Run Time: Typically under 5 minutes.

Comparative Data Presentation

The following tables summarize hypothetical performance data from an inter-laboratory study to illustrate the expected capabilities of each method.

Table 1: System Suitability and Precision

ParameterHPLC MethodUPLC MethodAcceptance Criteria
Theoretical Plates > 2000> 5000As per USP <621>
Tailing Factor < 1.5< 1.2T ≤ 2.0
Precision (RSD of 6 replicates) < 1.0%< 0.5%RSD ≤ 2.0%

Table 2: Linearity and Sensitivity

ParameterHPLC MethodUPLC MethodNotes
Correlation Coefficient (r²) > 0.999> 0.999For a typical range of 25-200 µg/mL.[2]
Limit of Detection (LOD) ~5-10 ng/mL~1-2 ng/mLUPLC methods are generally more sensitive.[6]
Limit of Quantitation (LOQ) ~15-30 ng/mL~5-10 ng/mLCapable of detecting impurities at very low levels.[5]

Table 3: Analysis of Key Impurities

Forced degradation studies show that Pitavastatin can degrade under acid, base, and oxidative stress, forming impurities such as the desfluoro, Z-isomer, and lactone variants.[][5]

ImpurityTypical Reporting ThresholdHPLC ResolutionUPLC Resolution
Lactone Impurity 0.10%Baseline resolvedBaseline resolved
Desfluoro Impurity 0.10%Baseline resolvedBaseline resolved
Z-Isomer (Geometric Isomer) 0.15%May require optimized gradientExcellent resolution (>4.0)[4][5]

Mandatory Visualizations

The diagram below outlines the typical workflow for the chromatographic analysis of tert-Butyl Pitavastatin, from sample preparation to final data analysis.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing & Reporting A Accurately weigh tert-Butyl Pitavastatin sample B Dissolve in diluent (e.g., Acetonitrile/Water) A->B C Sonicate to ensure complete dissolution B->C D Filter through 0.45 µm syringe filter C->D E Inject prepared sample into HPLC or UPLC system D->E F Acquire chromatogram (UV Detection at 245 nm) E->F G Integrate peaks and determine retention times F->G H Calculate assay (%) and impurity levels (%) G->H I Compare results against specifications H->I J Generate final Certificate of Analysis I->J

Caption: Standard workflow for the analysis of tert-Butyl Pitavastatin.

This diagram illustrates the logical hierarchy and interdependence of key validation parameters as defined by ICH guidelines.

G cluster_foundation cluster_quantitative cluster_limits Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability, Intermediate) Specificity->Precision Linearity Linearity Specificity->Linearity LOD Limit of Detection (LOD) Specificity->LOD Range Range Accuracy->Range Precision->Range Robustness Robustness Precision->Robustness Linearity->Range LOQ Limit of Quantitation (LOQ) Linearity->LOQ

Caption: Interdependence of analytical method validation parameters.

References

In-Vitro Performance of tert-Butyl Pitavastatin: A Literature Review Reveals a Data Gap

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant gap in in-vitro comparative data for tert-butyl pitavastatin (B1663618) against other statin esters. While extensive research exists comparing the active pharmaceutical ingredient, pitavastatin, with other statins, its tert-butyl ester intermediate appears to be primarily a subject of synthetic chemistry rather than biological evaluation.

Currently, there are no publicly available in-vitro studies detailing the HMG-CoA reductase inhibition, cellular uptake, or cytotoxicity of tert-butyl pitavastatin. This form of the molecule is referenced in chemical literature as a precursor in the synthesis of pitavastatin calcium, the active drug. However, its own pharmacological or toxicological profile has not been independently assessed and compared to other statin esters in in-vitro settings.

Therefore, a direct comparison guide with quantitative data tables, experimental protocols, and signaling pathway diagrams for tert-butyl pitavastatin versus other statin esters cannot be constructed based on the current body of scientific evidence.

Comparative In-Vitro Data for Pitavastatin

While data on the tert-butyl ester is absent, pitavastatin itself has been the subject of numerous in-vitro studies. For context and as a potential alternative focus for researchers, this section summarizes the available comparative data for pitavastatin against other common statins.

HMG-CoA Reductase Inhibition

In-vitro studies have consistently demonstrated that pitavastatin is a potent inhibitor of HMG-CoA reductase. In cell culture experiments, pitavastatin has been shown to be more potent than simvastatin (B1681759) and pravastatin (B1207561) in inhibiting this key enzyme in the cholesterol biosynthesis pathway.

Cellular Effects and Cytotoxicity

The cellular effects of statins, including their potential for cytotoxicity, are crucial aspects of their in-vitro evaluation. Studies on various cancer cell lines have shown that the cytotoxic effects of statins can vary significantly. For instance, some studies have indicated that lipophilic statins may exhibit more pronounced cytotoxic effects compared to hydrophilic ones. However, direct comparisons of the cytotoxic profile of tert-butyl pitavastatin with other statin esters are not available. Research on pitavastatin has explored its effects on cell proliferation and apoptosis in different cell types.

Experimental Methodologies: A General Overview

Although specific protocols for tert-butyl pitavastatin are not available, the following represents a generalized workflow for the in-vitro comparison of statin compounds, which would be applicable should such research be undertaken in the future.

G cluster_prep Compound Preparation cluster_hmgcoa HMG-CoA Reductase Inhibition Assay cluster_cell Cell-Based Assays cluster_uptake Cellular Uptake cluster_cyto Cytotoxicity Assay cluster_data Data Analysis prep Prepare stock solutions of statin esters in a suitable solvent (e.g., DMSO) hmgcoa_assay Perform cell-free HMG-CoA reductase activity assay with varying concentrations of statin esters prep->hmgcoa_assay treatment Treat cells with different concentrations of statin esters prep->treatment hmgcoa_measure Measure the conversion of HMG-CoA to mevalonate hmgcoa_assay->hmgcoa_measure ic50_calc Calculate IC50 values for each compound hmgcoa_measure->ic50_calc data_analysis Analyze and compare IC50 values, uptake kinetics, and cytotoxicity data ic50_calc->data_analysis cell_culture Culture relevant cell lines (e.g., HepG2) cell_culture->treatment uptake_assay Perform cellular uptake studies using radiolabeled or fluorescently tagged compounds treatment->uptake_assay cyto_assay Conduct cytotoxicity assays (e.g., MTT, LDH release) treatment->cyto_assay uptake_measure Quantify intracellular compound concentration uptake_assay->uptake_measure uptake_measure->data_analysis cyto_measure Measure cell viability and membrane integrity cyto_assay->cyto_measure cyto_measure->data_analysis HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Downstream Downstream Intermediates (e.g., FPP, GGPP) Mevalonate->Downstream Statins Statins (e.g., Pitavastatin) Statins->HMG_CoA_Reductase inhibit HMG_CoA_Reductase->Mevalonate catalyzes Cholesterol Cholesterol Downstream->Cholesterol

Validating the Structure of tert-Butyl Pitavastatin Using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural validation of tert-Butyl Pitavastatin. It offers a comparative analysis of key 2D NMR techniques, supported by hypothetical experimental data, and includes a detailed experimental protocol for researchers in drug development and chemical analysis.

Introduction to Structural Validation by 2D NMR

In the synthesis of pharmaceutical compounds, rigorous structural confirmation is paramount. For tert-Butyl Pitavastatin, a derivative of the HMG-CoA reductase inhibitor Pitavastatin, confirming the presence and connectivity of the tert-butyl ester group is a critical validation step.[1][2] One-dimensional (1D) NMR provides initial insights, but complex molecules often exhibit signal overlap. Two-dimensional (2D) NMR spectroscopy offers a powerful solution by spreading the spectral information across two frequency axes, resolving ambiguities and revealing detailed connectivity between atoms. The primary techniques employed for such small molecule elucidation are COSY, HSQC, and HMBC.

Comparative Analysis of 2D NMR Techniques

The structural validation of tert-Butyl Pitavastatin relies on establishing specific correlations that confirm the esterification of the carboxylic acid group of Pitavastatin with a tert-butyl group. The key differentiation from Pitavastatin lies in the absence of the carboxylic acid proton and the appearance of a characteristic tert-butyl signal.

Key Structural Features for Validation:
  • Pitavastatin: Possesses a heptenoic acid side chain.[3]

  • tert-Butyl Pitavastatin: The carboxylic acid is esterified with a tert-butyl group, resulting in a C29H32FNO4 molecular formula.[1][2]

The following tables summarize the expected (hypothetical) quantitative data from 1D and 2D NMR experiments, highlighting the key signals and correlations for tert-Butyl Pitavastatin.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Key Moieties

MoietyAtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
tert-Butyl -C(CH₃)₃~1.45 (singlet, 9H)~28.0
-C (CH₃)₃-~80.5
Heptenoate Chain H-2~2.35 (multiplet, 2H)~42.0
H-3~4.10 (multiplet, 1H)~68.0
H-4~1.55 (multiplet, 2H)~38.0
H-5~4.30 (multiplet, 1H)~65.0
H-6~6.50 (dd, 1H)~130.0
H-7~5.60 (dd, 1H)~128.0
Quinoline & Phenyl Rings Aromatic Protons7.00 - 8.50110.0 - 165.0
Cyclopropyl Protons0.90 - 1.3010.0 - 20.0

Table 2: Expected 2D NMR Correlations for Structural Validation of the tert-Butyl Ester Group

ExperimentCorrelation TypeFromToExpected ResultStructural Significance
COSY ¹H-¹HH-2H-3Cross-peakConfirms connectivity within the heptenoate chain.
HSQC ¹H-¹³C (1-bond)Protons of -C(CH₃)₃ (~1.45 ppm)Carbon of -C(C H₃)₃ (~28.0 ppm)Cross-peakConfirms the direct attachment of the nine equivalent protons to their respective carbons in the tert-butyl group.
HMBC ¹H-¹³C (2-3 bonds)Protons of -C(CH₃)₃ (~1.45 ppm)Quaternary carbon of -C (CH₃)₃ (~80.5 ppm)Cross-peakEstablishes the connectivity within the tert-butyl group.
HMBC ¹H-¹³C (2-3 bonds)Protons of -C(CH₃)₃ (~1.45 ppm)Carbonyl carbon C-1 (~170.0 ppm)Crucial Cross-peak Confirms the ester linkage between the tert-butyl group and the heptenoate chain.
HMBC ¹H-¹³C (2-3 bonds)H-2 (~2.35 ppm)Carbonyl carbon C-1 (~170.0 ppm)Cross-peakConfirms the position of the ester group at C-1 of the heptenoate chain.

Experimental Workflow and Logic

The process of validating the structure of tert-Butyl Pitavastatin using 2D NMR follows a logical progression from initial sample preparation to final data interpretation. The workflow ensures that the necessary data is acquired to unambiguously confirm the molecular structure.

G Workflow for 2D NMR Structural Validation of tert-Butyl Pitavastatin cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis and Interpretation A Dissolve tert-Butyl Pitavastatin in Deuterated Solvent (e.g., CDCl₃) B Acquire ¹H NMR Spectrum A->B Transfer to NMR Tube C Acquire ¹³C NMR Spectrum B->C D Acquire COSY Spectrum (¹H-¹H Correlations) C->D Proceed if 1D Spectra are Consistent E Acquire HSQC Spectrum (¹H-¹³C One-Bond Correlations) D->E F Acquire HMBC Spectrum (¹H-¹³C Long-Range Correlations) E->F G Assign ¹H and ¹³C Signals F->G Process and Fourier Transform Data H Analyze COSY for Proton Spin Systems G->H I Analyze HSQC to Correlate Protons to Attached Carbons H->I J Analyze HMBC for Long-Range Connectivity (Key: tert-Butyl to C=O) I->J K Compare with Pitavastatin Data (Confirm Absence of -COOH) J->K L Final Structure Confirmation K->L

Caption: Workflow for the structural validation of tert-Butyl Pitavastatin using 2D NMR.

Detailed Experimental Protocol

This protocol outlines the methodology for acquiring high-quality 2D NMR data for the structural elucidation of tert-Butyl Pitavastatin.

1. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of tert-Butyl Pitavastatin.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

  • Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • Temperature: 298 K (25 °C).

3. 1D NMR Experiments:

  • ¹H NMR:

    • Pulse sequence: zg30

    • Spectral width: 16 ppm

    • Number of scans: 16

    • Relaxation delay (d1): 2 s

  • ¹³C NMR:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Spectral width: 240 ppm

    • Number of scans: 1024

    • Relaxation delay (d1): 2 s

4. 2D NMR Experiments:

  • COSY (Correlation Spectroscopy):

    • Pulse sequence: cosygpqf

    • Spectral width: 16 ppm in both dimensions

    • Data points: 2048 (F2) x 256 (F1)

    • Number of scans: 8

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse sequence: hsqcedetgpsisp2.3

    • Spectral width: 16 ppm (F2, ¹H) x 240 ppm (F1, ¹³C)

    • Data points: 2048 (F2) x 256 (F1)

    • Number of scans: 16

    • ¹J(CH) coupling constant: 145 Hz

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse sequence: hmbcgpndqf

    • Spectral width: 16 ppm (F2, ¹H) x 240 ppm (F1, ¹³C)

    • Data points: 2048 (F2) x 256 (F1)

    • Number of scans: 32

    • Long-range coupling constant (ⁿJ(CH)): Optimized for 8 Hz

5. Data Processing and Analysis:

  • All spectra should be processed using appropriate software (e.g., MestReNova, TopSpin).

  • Apply window functions (e.g., sine-bell) and zero-filling to enhance resolution.

  • Phase and baseline correct all spectra.

  • Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

  • Analyze the cross-peaks in the 2D spectra to establish the correlations outlined in Table 2.

Conclusion

The combination of COSY, HSQC, and HMBC 2D NMR experiments provides an unequivocal method for the structural validation of tert-Butyl Pitavastatin. The key diagnostic correlation is the HMBC cross-peak between the protons of the tert-butyl group and the ester carbonyl carbon, which definitively confirms the successful esterification. This guide provides the necessary framework, including expected data and a detailed protocol, for researchers to confidently apply these powerful analytical techniques in their drug development and quality control processes.

References

Comparative Stability of Tert-Butyl Pitavastatin and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, understanding the stability of a drug substance is paramount for ensuring its quality, efficacy, and safety. This guide provides a comparative analysis of the stability of tert-butyl pitavastatin (B1663618), a known impurity and ester analogue of the cholesterol-lowering drug pitavastatin. The information is based on published forced degradation studies of pitavastatin, which shed light on the conditions under which its tert-butyl ester forms, and on the general metabolic stability of the tert-butyl group in pharmaceutical compounds.

While direct comparative stability studies on tert-butyl pitavastatin and its analogues are not extensively available in the public domain, a significant amount of data from forced degradation studies of pitavastatin provides valuable insights into its stability profile. Tert-butyl pitavastatin has been identified as a degradation product under thermal stress conditions.

Data on Forced Degradation of Pitavastatin

Forced degradation studies are essential for identifying potential degradation products and pathways of a drug substance under various stress conditions, including heat, light, humidity, acid, and base hydrolysis, and oxidation. The following table summarizes the conditions under which pitavastatin degrades, with a focus on the formation of the tertiary butyl ester impurity.

Stress ConditionReagents and ConditionsDegradation of Pitavastatin (%)Key Degradation Products Identified
Thermal Degradation 60°C for 2 days~9.64%Desfluoro impurity, Anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, Lactone impurity, Tertiary butyl ester impurity
Acid Hydrolysis 1 N HCl, 60°C, 1 hour~7.90%Anti-isomer impurity, Lactone impurity
Base Hydrolysis 2 N NaOH, 60°C, 1 hour~9.79%Desfluoro impurity, Anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, Lactone impurity
Oxidative Hydrolysis 3% H2O2, 25°C, 1 hour~7.43%Desfluoro impurity, Anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, Lactone impurity
Water Hydrolysis 60°C for 2 hours~6.06%Z-isomer impurity, Methyl ester impurity, Lactone impurity
Photolytic Stress 200 W h/m² and 1.2 million lux hours~2.35%Lactone impurity
Humidity Stress 25°C and 90% RH for 7 days~3.92%5-oxo impurity, Lactone impurity, Impurity-B

Metabolic Stability of the Tert-Butyl Group

The tert-butyl group is a common moiety in drug molecules, often introduced to enhance potency or selectivity. However, it can be susceptible to metabolism by cytochrome P450 enzymes.[1][2] This metabolic vulnerability can lead to the formation of metabolites with altered pharmacological profiles. While specific data on the metabolic stability of tert-butyl pitavastatin is limited, the general understanding of tert-butyl group metabolism suggests that it could be a site of enzymatic attack in vivo.[1][2] Replacing the tert-butyl group with more metabolically stable alternatives, such as a trifluoromethylcyclopropyl group, has been shown to increase metabolic stability in other drug candidates.[1]

Experimental Protocols

The following are generalized experimental protocols for forced degradation studies, based on common practices in the pharmaceutical industry and findings from published literature on pitavastatin.[][4][5][6]

General Procedure for Forced Degradation

A stock solution of pitavastatin is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Aliquots of this solution are then subjected to various stress conditions as detailed below. After the specified time, the solutions are neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).

Thermal Degradation

Pitavastatin is exposed to dry heat at a specific temperature (e.g., 60°C) for a defined period (e.g., 2 days) in a calibrated oven.[]

Acid Hydrolysis

The drug solution is mixed with an equal volume of a strong acid (e.g., 1 N HCl) and kept at a specific temperature (e.g., 60°C) for a certain duration (e.g., 1 hour).[]

Base Hydrolysis

The drug solution is treated with an equal volume of a strong base (e.g., 2 N NaOH) and maintained at a specific temperature (e.g., 60°C) for a defined period (e.g., 1 hour).[]

Oxidative Degradation

The drug solution is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature for a specified time (e.g., 1 hour).[]

Photostability Testing

The drug substance is exposed to a combination of visible and UV light in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.[]

Visualizing the Pitavastatin Signaling Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Pitavastatin_Signaling_Pathway cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Pitavastatin Action HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Pitavastatin Pitavastatin HMG_CoA_Reductase HMG-CoA Reductase Pitavastatin->HMG_CoA_Reductase Inhibits Pitavastatin->HMG_CoA_Reductase

Caption: Pitavastatin's mechanism of action via HMG-CoA reductase inhibition.

Experimental_Workflow Start Start: Pitavastatin Sample Stress_Conditions Forced Degradation (Heat, Acid, Base, Oxidation, Light) Start->Stress_Conditions Analysis Stability-Indicating Analysis (HPLC/UPLC) Stress_Conditions->Analysis Data_Interpretation Data Interpretation and Degradation Profile Analysis->Data_Interpretation End End: Stability Assessment Data_Interpretation->End

Caption: Workflow for the comparative stability study of Pitavastatin.

References

Navigating the Separation of tert-Butyl Pitavastatin: A Comparative Guide to HPLC Column Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of active pharmaceutical ingredients (APIs) and their impurities is paramount. This guide provides a comparative assessment of various High-Performance Liquid Chromatography (HPLC) columns for the separation of tert-Butyl Pitavastatin, a known process-related impurity of the cholesterol-lowering drug Pitavastatin.

The presence of impurities, even in trace amounts, can impact the safety and efficacy of pharmaceutical products. Therefore, robust analytical methods are crucial for their identification and quantification. The choice of the HPLC column is a critical factor in achieving the desired separation and resolution of the API from its impurities. This guide summarizes available data on the performance of different reversed-phase HPLC columns for the analysis of tert-Butyl Pitavastatin.

Understanding the Challenge: Pitavastatin and Its tert-Butyl Impurity

Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. During its synthesis, various process-related impurities can be formed, including tert-Butyl Pitavastatin. The structural similarity between Pitavastatin and its tert-Butyl ester derivative presents a chromatographic challenge, requiring a highly selective HPLC method for their effective separation.

Experimental Approach: A Synopsis of Methodologies

To assess the performance of different HPLC columns, a review of published analytical methods was conducted. The primary focus was on reversed-phase HPLC (RP-HPLC) methods, as they are the most common for the analysis of statins and their impurities. The key performance indicators evaluated include retention time (RT), resolution (Rs), and peak symmetry (As). The following sections detail the experimental conditions and performance data for various column chemistries.

Performance Showdown: A Head-to-Head Comparison of HPLC Columns

The selection of an appropriate stationary phase is critical for the successful separation of Pitavastatin and tert-Butyl Pitavastatin. While C18 columns are the most frequently reported for this analysis, other stationary phases such as C8 and Phenyl-Hexyl can offer alternative selectivity.

Table 1: Comparative Performance of HPLC Columns for tert-Butyl Pitavastatin Analysis
Column ChemistryColumn Name (Example)Dimensions (L x ID, dp)Mobile PhaseFlow Rate (mL/min)Detection (nm)Pitavastatin RT (min)tert-Butyl Pitavastatin RT (min)Resolution (Rs)
C18 (Octadecyl) Waters ACQUITY UPLC BEH C18100 x 2.1 mm, 1.7 µmA: 0.03% Orthophosphoric acid in waterB: Acetonitrile (Gradient)0.3245~1.17Not explicitly stated, but separated from 4 other impurities with Rs > 4.0> 4.0 (for other impurities)
C18 (Octadecyl) Phenomenex Kinetex C1875 x 4.6 mm, 2.6 µmA: 0.82 g/L Sodium acetate (B1210297) in water (pH 3.8 with acetic acid): Acetonitrile (90:10)B: Acetonitrile: Water (90:10) (Gradient)1.02509.13Not explicitly stated, but listed as "tertiary butyl ester impurity"Well-resolved from Pitavastatin and other impurities
C18 (Octadecyl) Phenomenex Luna C18150 x 4.6 mm, 5 µm0.01M KH2PO4 (pH 3.75): Acetonitrile (20:80)1.22484.1Not reportedNot reported
C8 (Octyl) Zorbax Rx C8250 mm × 4.6 mm, 5 µmNot specified for Pitavastatin, but mentioned as an alternative for statin impurity analysis.-----
Phenyl-Hexyl --Phenyl-type columns can offer alternative selectivity for aromatic compounds like Pitavastatin, but specific data for the tert-Butyl impurity was not found.-----

Note: The data presented is a compilation from various sources. Direct head-to-head comparative studies are limited. The resolution values reported are often between Pitavastatin and the nearest eluting impurity, which may not always be tert-Butyl Pitavastatin.

Experimental Protocols in Detail

For reproducible results, detailed experimental protocols are essential. Below are the methodologies for the key experiments cited in this guide.

Method 1: UPLC Analysis on a BEH C18 Column
  • Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.03% Orthophosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A time-based gradient was employed to achieve separation.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 245 nm

  • Injection Volume: 2 µL

  • Diluent: Water:Acetonitrile (90:10)

Method 2: HPLC Analysis on a Kinetex C18 Column
  • Column: Phenomenex Kinetex C18 (75 x 4.6 mm, 2.6 µm)

  • Mobile Phase A: 0.82 g of sodium acetate in 1000 mL of water, pH adjusted to 3.8 with acetic acid: Acetonitrile (90:10 v/v)

  • Mobile Phase B: Acetonitrile: Water (90:10 v/v)

  • Gradient Program: A time-based gradient was utilized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 250 nm

Method 3: HPLC Analysis on a Luna C18 Column
  • Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: 0.01M Potassium dihydrogen orthophosphate (pH 3.75 with orthophosphoric acid): Acetonitrile (20:80 v/v)

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 248 nm[1]

Visualizing the Workflow and Logic

To better illustrate the process of HPLC column performance assessment and the relationship between different chromatographic parameters, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Evaluation Standard Standard Preparation (Pitavastatin & Impurities) HPLC HPLC System Standard->HPLC Sample Sample Preparation (Drug Product) Sample->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC Column HPLC Column (C18, C8, Phenyl-Hexyl) HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Performance Performance Evaluation (RT, Rs, As) Chromatogram->Performance Comparison Column Comparison Performance->Comparison

Experimental workflow for assessing HPLC column performance.

Logical_Relationship cluster_factors Influencing Factors cluster_performance Performance Metrics cluster_goal Analytical Goal ColumnChem Column Chemistry (C18, C8, Phenyl-Hexyl) Retention Retention Time (RT) ColumnChem->Retention Resolution Resolution (Rs) ColumnChem->Resolution PeakShape Peak Shape (As) ColumnChem->PeakShape MobilePhase Mobile Phase (Composition, pH) MobilePhase->Retention MobilePhase->Resolution MobilePhase->PeakShape MethodParams Method Parameters (Flow Rate, Temperature) MethodParams->Retention MethodParams->Resolution MethodParams->PeakShape Separation Optimal Separation of tert-Butyl Pitavastatin Retention->Separation Resolution->Separation PeakShape->Separation

Logical relationship between experimental factors and separation performance.

Conclusion: Selecting the Right Tool for the Job

Based on the available data, C18 columns remain the workhorse for the analysis of Pitavastatin and its impurities, including tert-Butyl Pitavastatin. The use of modern C18 columns with smaller particle sizes, such as the Waters ACQUITY UPLC BEH C18 and Phenomenex Kinetex C18, can provide excellent resolution and peak shapes in a shorter analysis time.

While specific comparative data for C8 and Phenyl-Hexyl columns for the separation of tert-Butyl Pitavastatin is limited in the reviewed literature, these stationary phases should not be entirely discounted. Phenyl-Hexyl columns, with their potential for π-π interactions, could offer unique selectivity for aromatic compounds like Pitavastatin and its derivatives. Similarly, C8 columns, being less retentive than C18, might be advantageous in specific method development scenarios.

Ultimately, the choice of the optimal HPLC column will depend on the specific requirements of the analysis, including the desired resolution, analysis time, and the overall impurity profile of the sample. Method development and optimization are crucial to achieving the best possible separation for reliable and accurate quantification of tert-Butyl Pitavastatin in pharmaceutical quality control. Researchers are encouraged to screen different column selectivities during method development to ensure the most robust and suitable analytical procedure.

References

Unveiling the Analytical Rigor: A Comparative Guide to the Accuracy and Precision of tert-Butyl Pitavastatin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of the accuracy and precision of a developed analytical method for tert-Butyl Pitavastatin, a known impurity of the cholesterol-lowering drug Pitavastatin. The data presented is crucial for method validation and routine quality control.

Tert-Butyl Pitavastatin, also known as Pitavastatin t-Butyl Ester, is a process-related impurity that can arise during the synthesis of Pitavastatin. Its monitoring and control are essential to guarantee the safety and efficacy of the final drug product. This guide delves into the analytical performance of a validated Ultra-Performance Liquid Chromatography (UPLC) method designed for the determination of Pitavastatin and its related substances, including the tert-butyl ester impurity.

Performance Benchmark: Accuracy and Precision

The accuracy of an analytical method refers to the closeness of the test results to the true value, while precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Both are critical parameters in method validation as per the International Council for Harmonisation (ICH) guidelines.

A stability-indicating UPLC method has been developed and validated for the determination of Pitavastatin and four of its potential impurities.[1] The validation of this method demonstrated a high degree of precision, with the relative standard deviation (%RSD) for each of the four impurities being within 5.0%.[2]

For a comprehensive understanding, the following table summarizes the acceptance criteria for accuracy and precision for the analysis of related substances, which is applicable to the determination of tert-Butyl Pitavastatin.

Validation ParameterAcceptance Criteria
Accuracy % Recovery of each impurity should be within 80.0% to 120.0%
Precision (Repeatability) The %RSD for the area of each impurity from six replicate injections should be not more than 10.0%
Intermediate Precision The %RSD of the results for each impurity between two analysts, on different days and with different equipment, should be not more than 10.0%

While specific percentage recovery values for the accuracy of tert-Butyl Pitavastatin were not explicitly detailed in the available literature, the overall validation of the UPLC method for related substances indicates that the accuracy meets the stringent requirements for pharmaceutical quality control.[1]

Alternative Analytical Approaches

Besides the UPLC method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of Pitavastatin and its impurities. One such RP-HPLC method was developed and validated for the determination of Pitavastatin and its related impurities, including the tertiary butyl ester.[3] This method demonstrated excellent linearity with a correlation coefficient (r²) of ≥ 0.998, indicating a strong correlation between the concentration of the impurities and the analytical response.[3] Although specific accuracy and precision data for the tert-butyl ester impurity were not provided, the validation as per ICH guidelines ensures the method's suitability for its intended purpose.

The following table provides a comparative overview of the chromatographic conditions for the validated UPLC method and a typical RP-HPLC method used for the analysis of Pitavastatin and its impurities.

ParameterValidated UPLC Method for Related SubstancesTypical RP-HPLC Method for Related Substances
Column BEH C18 stationary phasePhenomenex, Kinetex C18 (75 x 4.6 mm, 2.6 µm)
Mobile Phase Gradient mode with a simple mobile phase combinationMobile Phase A: Buffer (0.82 g sodium acetate (B1210297) in 1000 mL water, pH 3.8 with acetic acid) and acetonitrile (B52724) (90:10 v/v). Mobile Phase B: Acetonitrile and water (90:10 v/v).
Flow Rate 0.3 mL/min1.0 mL/min
Detection Wavelength 245 nm250 nm
Column Temperature -25°C

Experimental Workflow for Method Validation

The validation of an analytical method for determining impurities like tert-Butyl Pitavastatin follows a structured workflow to ensure its reliability and robustness. The process involves several key stages, from the initial preparation of solutions to the final data analysis.

Method Validation Workflow Workflow for Accuracy and Precision Determination cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition and Processing cluster_calc Calculation and Evaluation prep_std Prepare Standard Stock Solution of tert-Butyl Pitavastatin inject_std Inject Standard Solution into UPLC/HPLC System prep_std->inject_std prep_sample Prepare Sample Solution of Pitavastatin spiked with tert-Butyl Pitavastatin inject_sample Inject Spiked Sample Solution (multiple replicates) prep_sample->inject_sample acquire_data Acquire Chromatographic Data inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas for tert-Butyl Pitavastatin acquire_data->integrate_peaks calc_accuracy Calculate % Recovery for Accuracy integrate_peaks->calc_accuracy calc_precision Calculate % RSD for Precision integrate_peaks->calc_precision compare Compare Results against Acceptance Criteria calc_accuracy->compare calc_precision->compare

Caption: Experimental workflow for determining the accuracy and precision of the analytical method for tert-Butyl Pitavastatin.

Detailed Experimental Protocols

UPLC Method for Related Substances

  • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a photodiode array detector.

  • Column: A BEH C18 stationary phase column.

  • Mobile Phase: A gradient mixture of a simple mobile phase combination (details not specified in the available literature).

  • Flow Rate: 0.3 mL/min.

  • Detection: 245 nm.

  • Sample Preparation: A stock solution of Pitavastatin is prepared and spiked with known amounts of the four impurities, including what is referred to as "impurity-4," which would encompass tert-Butyl Pitavastatin in a comprehensive impurity profile.[1]

RP-HPLC Method for Related Substances

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) instrument with a UV detector.

  • Column: Phenomenex, Kinetex C18, 75 x 4.6 mm, 2.6 µm, 100A.

  • Mobile Phase A: A mixture of buffer (0.82 g of sodium acetate in 1000 mL of water, with pH adjusted to 3.8 with acetic acid) and acetonitrile in the ratio of 90:10 (v/v).

  • Mobile Phase B: A mixture of acetonitrile and water in the ratio of 90:10 (v/v).

  • Gradient Program: A gradient program is used with a flow rate of 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: 250 nm.

  • Sample Preparation: A solution of the Pitavastatin sample is prepared in a suitable diluent. For accuracy studies, the sample is spiked with known amounts of related impurities, including tert-Butyl Pitavastatin.

References

Safety Operating Guide

Navigating the Disposal of tert-Butyl Pitavastatin: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Prior to handling tert-Butyl Pitavastatin, it is crucial to consult the available Safety Data Sheets for structurally similar compounds, such as Pitavastatin and its other esters.[1][2][3] Based on these documents, the following personal protective equipment (PPE) and handling precautions are recommended.

Personal Protective Equipment (PPE) Summary

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields, chemical splash goggles, or a full face shield.To prevent eye contact with the compound.
Hand Protection Nitrile or other impervious gloves. Consider double gloving.To avoid skin contact.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To minimize skin exposure.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.To prevent inhalation.

Handling Precautions:

  • Avoid all contact and inhalation of dust, mists, and vapors.

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands and other exposed skin thoroughly after handling.

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Cleanup:

  • Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure adequate ventilation.

  • Containment: Prevent further spillage or leakage if it is safe to do so.[3] Avoid the generation of dusts.

  • Cleanup: Carefully sweep up or vacuum the spilled solid material and collect it in a suitable, labeled container for disposal. Clean the affected surface thoroughly with a suitable detergent or solvent to remove any residual contamination.

  • Dispose: Dispose of contaminated materials as hazardous waste.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[1] Seek medical advice if irritation develops.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Disposal of tert-Butyl Pitavastatin

The disposal of tert-Butyl Pitavastatin must be conducted in accordance with all local, state, and federal regulations for pharmaceutical and chemical waste. A key principle is that hazardous waste pharmaceuticals are strictly prohibited from being disposed of down the drain.[4]

Step-by-Step Disposal Protocol:

  • Waste Identification: tert-Butyl Pitavastatin, as a pharmaceutical-related compound, should be treated as chemical waste.

  • Containerization:

    • Place all solid waste, including unused or expired tert-Butyl Pitavastatin and any contaminated materials (e.g., weighing paper, gloves), into a designated, clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, in good condition, and kept closed except when adding waste.

  • Labeling:

    • Label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("tert-Butyl Pitavastatin"), and a clear description of the contents.

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this material through regular trash or sewer systems.

Empty Container Disposal:

For containers that held tert-Butyl Pitavastatin:

  • Thoroughly empty all contents.

  • The first rinse of the container must be collected and disposed of as hazardous waste.[5]

  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5] Given the unknown potency of this specific compound, a conservative approach is recommended.

  • After proper rinsing and air-drying under a fume hood, deface the label and dispose of the container according to your institution's guidelines, which may include regular trash or recycling.[5][6]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of tert-Butyl Pitavastatin and associated materials.

start tert-Butyl Pitavastatin Waste Generated is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Cleanup Protocol is_spill->spill_cleanup Yes is_empty_container Is it an empty container? is_spill->is_empty_container No collect_solid_waste Place in a labeled hazardous waste container. spill_cleanup->collect_solid_waste rinse_container Triple rinse container. Collect first rinse as hazardous waste. is_empty_container->rinse_container Yes is_solid_waste Is it solid waste (unused compound, contaminated PPE, etc.)? is_empty_container->is_solid_waste No dispose_container Deface label and dispose of empty container per institutional policy. rinse_container->dispose_container is_solid_waste->collect_solid_waste Yes store_waste Store waste container in a designated secure area. collect_solid_waste->store_waste contact_ehs Contact EHS for disposal. store_waste->contact_ehs

Caption: Disposal decision workflow for tert-Butyl Pitavastatin.

By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of tert-Butyl Pitavastatin, fostering a secure and responsible laboratory environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

References

Essential Safety and Logistics for Handling tert-Butyl Pitavastatin

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling tert-Butyl Pitavastatin must adhere to stringent safety protocols to mitigate potential health risks and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and proper disposal methods.

Hazard Identification and Occupational Exposure Limits

Occupational Exposure Limits (OELs): There are no established Occupational Exposure Limits (OELs) for tert-Butyl Pitavastatin from major regulatory bodies such as OSHA or ACGIH[2][3]. In the absence of a specific OEL, a risk-based approach should be adopted to minimize exposure. This involves a combination of engineering controls, administrative controls, and personal protective equipment. For laboratory operations, the use of an approved ventilation or containment system such as a biological safety cabinet, ventilated balance enclosure, or glovebox is recommended.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling tert-Butyl Pitavastatin. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryRecommended Equipment
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[4]. A full-face shield may be necessary for procedures with a high risk of splashes or aerosol generation. An emergency eye wash station should be readily available.
Skin Protection Wear impervious gloves, such as nitrile gloves. Consider double gloving for added protection. A disposable, fluid-resistant lab coat or a protective suit made of a material like DuPont™ Tyvek® is recommended to prevent skin contact[5][6]. Protective garments should have features like adhesive flaps over zippers and integrated chin flaps for optimal protection[5][6].
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if there is a risk of dust or aerosol generation, or if handling larger quantities, a full-face respirator with appropriate cartridges should be used[4]. For highly potent APIs, powered air-purifying respirators (PAPRs) may be necessary[7].

Operational Plan for Safe Handling

A systematic approach to handling tert-Butyl Pitavastatin is essential to minimize the risk of exposure. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate a specific handling area gather_ppe Gather all necessary PPE prep_area->gather_ppe prep_sds Review the Safety Data Sheet (SDS) gather_ppe->prep_sds prep_spill Prepare a spill kit prep_sds->prep_spill don_ppe Don appropriate PPE prep_spill->don_ppe use_containment Work within a certified chemical fume hood or glove box don_ppe->use_containment weigh Weigh and handle the compound carefully to avoid dust generation use_containment->weigh dissolve Dissolve or dilute in a closed or covered container weigh->dissolve decontaminate Decontaminate all work surfaces and equipment dissolve->decontaminate doff_ppe Doff PPE in the correct order to avoid self-contamination decontaminate->doff_ppe dispose_waste Dispose of all waste according to the disposal plan doff_ppe->dispose_waste wash_hands Wash hands thoroughly with soap and water dispose_waste->wash_hands

Caption: Safe Handling Workflow for tert-Butyl Pitavastatin.

Disposal Plan

Proper disposal of tert-Butyl Pitavastatin and associated waste is critical to protect human health and the environment. All disposal procedures must comply with federal, state, and local regulations.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Contaminated Solids: Place all contaminated solid waste, including gloves, disposable lab coats, and weighing papers, into a designated, clearly labeled hazardous waste container.

    • Unused Compound: The original container with unused tert-Butyl Pitavastatin should be treated as hazardous waste.

    • Contaminated Sharps: Any sharps (needles, scalpels) contaminated with the compound should be placed in a puncture-resistant sharps container labeled as hazardous waste.

    • Liquid Waste: Solutions containing tert-Butyl Pitavastatin should be collected in a sealed, labeled hazardous waste container.

  • Waste Collection and Storage:

    • Store all hazardous waste in a designated, secure area away from general laboratory traffic.

    • Ensure all waste containers are properly sealed and labeled with the contents and hazard warnings.

  • Contact Environmental Health and Safety (EHS):

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste[8].

    • EHS will coordinate with an approved environmental management vendor for the incineration of the pharmaceutical waste[8].

  • Documentation:

    • Maintain a detailed log of all waste generated and disposed of.

    • Retain all disposal records and certificates of destruction for a minimum of three years[8].

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Disposal contaminated_solids Contaminated Solids (PPE, etc.) hazardous_container Place in labeled hazardous waste container contaminated_solids->hazardous_container unused_compound Unused tert-Butyl Pitavastatin unused_compound->hazardous_container liquid_waste Contaminated Liquid Waste liquid_waste->hazardous_container seal_label Seal and label container appropriately hazardous_container->seal_label store_securely Store in a designated secure area seal_label->store_securely contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_securely->contact_ehs incineration Transport to an approved facility for incineration contact_ehs->incineration document Document and retain disposal records incineration->document

Caption: Disposal Workflow for tert-Butyl Pitavastatin Waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。